molecular formula C12H25NO3 B555203 O-tert-Butylthreoninetert-butyl ester CAS No. 5854-78-4

O-tert-Butylthreoninetert-butyl ester

カタログ番号: B555203
CAS番号: 5854-78-4
分子量: 231.33 g/mol
InChIキー: PPDIUNOGUIAFLV-BDAKNGLRSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(2S,3R)-tert-Butyl 2-amino-3-(tert-butoxy)butanoate is a protected threonine derivative valued in organic and medicinal chemistry as a versatile building block for the synthesis of complex molecules. Its primary research application is in the structure-guided design of potent and selective enzyme inhibitors, such as those targeting Lysine Methyltransferase 9 (KMT9) . KMT9 is a therapeutic target implicated in the proliferation of various cancer cells, including those from prostate, lung, colon, and bladder cancers . The specific stereochemistry (2S,3R) and the presence of tert-butoxy protecting groups on both the amino and carboxylic acid functionalities are critical for its role in peptide synthesis and drug discovery efforts. This compound facilitates research by providing a synthetic intermediate with orthogonal protecting groups, enabling the precise construction of target molecules for pharmacological study and the development of new therapeutic strategies .

特性

IUPAC Name

tert-butyl (2S,3R)-2-amino-3-[(2-methylpropan-2-yl)oxy]butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25NO3/c1-8(15-11(2,3)4)9(13)10(14)16-12(5,6)7/h8-9H,13H2,1-7H3/t8-,9+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPDIUNOGUIAFLV-BDAKNGLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)OC(C)(C)C)N)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)OC(C)(C)C)N)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50427041
Record name tert-Butyl O-tert-butyl-L-threoninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50427041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5854-78-4
Record name O-(1,1-Dimethylethyl)-L-threonine 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5854-78-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl O-tert-butyl-L-threoninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50427041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

O-tert-Butylthreonine tert-butyl ester: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

O-tert-Butylthreonine tert-butyl ester, systematically named tert-butyl (2S,3R)-2-amino-3-(tert-butoxy)butanoate and commonly abbreviated as H-Thr(tBu)-OtBu, is a pivotal protected amino acid derivative. Its strategic design, featuring tert-butyl protecting groups for both the side-chain hydroxyl and the C-terminal carboxyl groups, makes it an indispensable tool in modern peptide synthesis and drug discovery. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role in solid-phase peptide synthesis (SPPS).

Core Chemical and Physical Properties

O-tert-Butylthreonine tert-butyl ester is primarily a research chemical, valued for its ability to introduce a protected threonine residue into a peptide sequence. The tert-butyl groups enhance the solubility of the amino acid derivative in organic solvents commonly used in synthesis and are readily removed under specific acidic conditions, ensuring the integrity of the final peptide.[1]

Key Identifiers and Physicochemical Data

The following tables summarize the key identifiers and physicochemical properties of O-tert-Butylthreonine tert-butyl ester.

Table 1: Chemical Identifiers

IdentifierValue
CAS Number5854-78-4
Molecular FormulaC₁₂H₂₅NO₃
Molecular Weight231.33 g/mol [1]
IUPAC Nametert-butyl (2S,3R)-2-amino-3-[(2-methylpropan-2-yl)oxy]butanoate[1]
Common SynonymsH-Thr(tBu)-OtBu, O-tert-Butyl-L-threonine tert-butyl ester
InChI KeyPPDIUNOGUIAFLV-BDAKNGLRSA-N[1]

Table 2: Physical and Chemical Properties

PropertyValue
Physical StateColorless to light yellowish liquid[2]
Boiling Point70°C at 0.8 mmHg[2]
Storage TemperatureKeep in a dark place, sealed in dry, store in a freezer under -20°C[3]

Table 3: Spectroscopic Data

SpectroscopyData
¹H NMR Representative data: Peaks corresponding to the two tert-butyl groups, the alpha- and beta-protons of the threonine backbone, and the amine proton.
¹³C NMR Representative data: Resonances for the carbonyl carbons of the ester and the tert-butoxy groups, as well as the carbons of the threonine backbone.
IR Spectroscopy Representative data for Fmoc-Thr(tBu)-OH: Characteristic absorption bands for N-H, C=O (ester and carbamate), and C-O bonds.[4]

Synthesis of O-tert-Butylthreonine tert-butyl ester

The synthesis of O-tert-Butylthreonine tert-butyl ester typically involves the protection of both the hydroxyl and carboxylic acid functionalities of L-threonine using a tert-butylating agent. A common method employs isobutene in the presence of a strong acid catalyst.

Experimental Protocol: Synthesis via Acid-Catalyzed Tert-Butylation

This protocol is a representative method based on principles described in the literature.[5][6]

Materials:

  • L-threonine

  • 1,4-Dioxane

  • Solid acid catalyst (e.g., ZSM-5 supported silicotungstic acid)[6]

  • Isobutene gas

  • Hexane

  • Deionized water

  • Glacial acetic acid

Procedure:

  • In a suitable reaction vessel, dissolve L-threonine in 1,4-dioxane.

  • Add the solid acid catalyst to the solution and stir until a homogeneous mixture is achieved.

  • Cool the reaction mixture and begin to bubble isobutene gas through the solution.

  • Maintain the reaction at a controlled temperature, continuing the introduction of isobutene for several hours.

  • After the initial period, continue the reaction with intermittent isobutene addition until the reaction is complete, which can be monitored by techniques such as thin-layer chromatography (TLC).

  • Upon completion, filter the catalyst from the reaction mixture to obtain the crude product.

  • Extract the crude product with hexane and wash with deionized water.

  • The organic phase, containing the desired product, is then subjected to distillation under reduced pressure to remove the solvent and obtain the purified O-tert-Butylthreonine tert-butyl ester as a liquid.

  • For further purification and to obtain a solid form, the product can be crystallized from a mixture of glacial acetic acid and cyclohexane.[5]

G Synthesis of O-tert-Butylthreonine tert-butyl ester L_threonine L-Threonine Reaction Acid-Catalyzed Tert-Butylation L_threonine->Reaction Dioxane 1,4-Dioxane Dioxane->Reaction Catalyst Solid Acid Catalyst Catalyst->Reaction Isobutene Isobutene Gas Isobutene->Reaction Filtration Catalyst Filtration Reaction->Filtration Extraction Hexane Extraction & Water Wash Filtration->Extraction Distillation Reduced Pressure Distillation Extraction->Distillation Product O-tert-Butylthreonine tert-butyl ester (Liquid) Distillation->Product Crystallization Crystallization (Acetic Acid/Cyclohexane) Product->Crystallization Final_Product O-tert-Butylthreonine tert-butyl ester acetate (Solid) Crystallization->Final_Product G Fmoc-SPPS Cycle for Threonine Incorporation Start Peptide-Resin (Fmoc-Protected N-terminus) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Coupling: Fmoc-Thr(tBu)-OH HBTU/HOBt/DIPEA Wash1->Coupling Wash2 DMF/DCM Wash Coupling->Wash2 Next_Cycle Repeat for next Amino Acid Wash2->Next_Cycle Continue Synthesis Final_Cleavage Final Cleavage & Side-Chain Deprotection (TFA Cocktail) Wash2->Final_Cleavage Final Step Precipitation Precipitation (Cold Diethyl Ether) Final_Cleavage->Precipitation Purified_Peptide Purified Peptide Precipitation->Purified_Peptide

References

O-tert-Butylthreonine tert-butyl ester: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-tert-Butylthreonine tert-butyl ester is a synthetically modified amino acid derivative that plays a crucial role as a versatile building block in the fields of peptide synthesis and medicinal chemistry. The strategic placement of tert-butyl protecting groups on both the side-chain hydroxyl and the C-terminal carboxyl groups imparts unique properties of stability and solubility, rendering it an invaluable tool in the construction of complex peptides and the development of novel therapeutics. This technical guide provides an in-depth overview of the chemical and physical properties of O-tert-Butylthreonine tert-butyl ester, detailed experimental protocols for its synthesis and application, and a discussion of its significance in contemporary research and drug discovery.

Chemical and Physical Properties

O-tert-Butylthreonine tert-butyl ester is characterized by the presence of two bulky tert-butyl groups, which sterically hinder enzymatic degradation and enhance its solubility in organic solvents commonly used in peptide synthesis. These properties, along with its specific optical rotation, are critical for its effective use in chiral environments, such as in the synthesis of stereospecific peptides.

Table 1: Physical and Chemical Properties of O-tert-Butyl-L-threonine tert-butyl ester
PropertyValueReference
Molecular Formula C₁₂H₂₅NO₃[1]
Molecular Weight 231.34 g/mol [1]
CAS Number 5854-78-4[1]
Appearance Colorless to light yellowish liquid or white solid (acetate salt)[1]
Boiling Point 70 °C at 0.8 mmHg
Density ~0.94 g/cm³
Solubility Soluble in organic solvents such as DCM and DMF.[1]
Optical Rotation +2.0 to +4.0° (c=1, EtOH)
Storage Conditions Store long-term at -20°C.

Experimental Protocols

Synthesis of O-tert-Butyl-L-threonine tert-butyl ester acetate salt

This protocol is adapted from industrial synthesis methods for a laboratory scale.[2]

Materials:

  • L-threonine

  • 1,4-Dioxane

  • Solid acid catalyst (e.g., ZSM-5 supported silicotungstic acid)[3]

  • Isobutene gas

  • Glacial acetic acid

  • Cyclohexane

Procedure:

  • In a reaction flask equipped with a stirrer and a gas inlet, add 1,4-dioxane.

  • Add the solid acid catalyst to the solvent.

  • Slowly add L-threonine while stirring until it is completely dissolved.

  • Maintain the temperature of the reaction mixture at 15-25°C.

  • Bubble isobutene gas through the solution. The reaction is typically carried out over several hours.

  • Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).

  • Once the reaction is complete, the system will become a homogeneous phase.

  • The crude product can be purified by distillation under reduced pressure.

  • For the preparation of the solid acetate salt, the liquid product is treated with a mixture of glacial acetic acid and cyclohexane, followed by cooling to induce crystallization.[2]

  • The resulting solid is collected by filtration and dried.

Incorporation of Fmoc-Thr(tBu)-OH in Solid-Phase Peptide Synthesis (SPPS)

This protocol describes a standard cycle for the incorporation of O-tert-butyl protected threonine into a peptide chain using the Fmoc/tBu strategy.

Materials:

  • Fmoc-protected amino acid-loaded resin (e.g., Wang or Rink Amide resin)

  • Fmoc-Thr(tBu)-OH

  • N,N-Dimethylformamide (DMF)

  • Piperidine solution in DMF (typically 20%)

  • Coupling reagent (e.g., HBTU, HATU)

  • Base (e.g., DIPEA)

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF in a fritted syringe reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with the 20% piperidine/DMF solution for a specified time (e.g., 2 x 10 minutes) to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.

    • Wash the resin thoroughly with DMF to remove the piperidine and the cleaved Fmoc-dibenzofulvene adduct.

  • Amino Acid Coupling:

    • In a separate vial, pre-activate Fmoc-Thr(tBu)-OH by dissolving it with the coupling reagent and base in DMF.

    • Add the activated amino acid solution to the deprotected resin.

    • Allow the coupling reaction to proceed for a set time (e.g., 1-2 hours).

    • Monitor the completion of the coupling reaction using a qualitative test (e.g., Kaiser test).

    • Wash the resin with DMF and DCM to remove excess reagents and byproducts.

  • Repeat Cycles: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final coupling step, perform a final Fmoc deprotection.

  • Cleavage and Side-Chain Deprotection:

    • Dry the peptide-resin thoroughly.

    • Treat the resin with the cleavage cocktail to cleave the peptide from the solid support and remove the tert-butyl side-chain protecting groups.

    • The reaction is typically carried out for 2-3 hours at room temperature.

  • Peptide Precipitation and Purification:

    • Precipitate the cleaved peptide by adding the cleavage mixture to cold diethyl ether.

    • Collect the crude peptide by centrifugation and wash with cold ether.

    • The purified peptide can be obtained by techniques such as reverse-phase HPLC.

Mandatory Visualizations

Logical Relationship: Synthesis of O-tert-Butyl-L-threonine tert-butyl ester

G Synthesis of O-tert-Butyl-L-threonine tert-butyl ester cluster_reactants Reactants cluster_process Reaction cluster_products Products & Purification L-threonine L-threonine Reaction Mixture Reaction Mixture L-threonine->Reaction Mixture Isobutene Isobutene Isobutene->Reaction Mixture 1,4-Dioxane 1,4-Dioxane 1,4-Dioxane->Reaction Mixture Solid Acid Catalyst Solid Acid Catalyst Solid Acid Catalyst->Reaction Mixture Crude Product Crude Product Reaction Mixture->Crude Product Reaction Completion Purified Liquid Ester Purified Liquid Ester Crude Product->Purified Liquid Ester Distillation Acetate Salt (Solid) Acetate Salt (Solid) Purified Liquid Ester->Acetate Salt (Solid) Crystallization with Acetic Acid/Cyclohexane G Fmoc/tBu Solid-Phase Peptide Synthesis Cycle Start Start Fmoc-AA-Resin Fmoc-AA-Resin Start->Fmoc-AA-Resin Deprotection Deprotection Fmoc-AA-Resin->Deprotection 20% Piperidine/DMF Washing_1 Wash (DMF) Deprotection->Washing_1 Coupling Coupling Washing_1->Coupling Fmoc-Thr(tBu)-OH + Coupling Reagents Washing_2 Wash (DMF/DCM) Coupling->Washing_2 Kaiser_Test Kaiser Test (Complete?) Washing_2->Kaiser_Test Kaiser_Test->Coupling No, Recouple Next_Cycle Next AA? Kaiser_Test->Next_Cycle Yes Next_Cycle->Deprotection Yes Final_Deprotection Final_Deprotection Next_Cycle->Final_Deprotection No Cleavage Cleavage Final_Deprotection->Cleavage TFA Cocktail End End Cleavage->End G Mechanism of Action of Mpro Inhibitors SARS-CoV-2 Entry SARS-CoV-2 Entry Viral RNA Release Viral RNA Release SARS-CoV-2 Entry->Viral RNA Release Translation of Polyproteins Translation of Polyproteins Viral RNA Release->Translation of Polyproteins Main Protease (Mpro) Main Protease (Mpro) Translation of Polyproteins->Main Protease (Mpro) Cleavage Functional Viral Proteins Functional Viral Proteins Main Protease (Mpro)->Functional Viral Proteins Viral Replication Viral Replication Functional Viral Proteins->Viral Replication Inhibitor Inhibitor with O-tert-Butyl-Threonine Inhibitor->Blockage Blockage->Main Protease (Mpro) Inhibition

References

An In-depth Technical Guide to the Physical Properties of O-tert-Butylthreonine tert-butyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties of O-tert-Butylthreonine tert-butyl ester and its corresponding acetate salt. This protected amino acid derivative is a critical building block in solid-phase peptide synthesis (SPPS), a cornerstone technique in drug discovery and development. Understanding its physical characteristics is paramount for its effective storage, handling, and application in the synthesis of peptide-based therapeutics.

Core Physical Properties

O-tert-Butylthreonine tert-butyl ester is commercially available in two primary forms: the free base (CAS 5854-78-4) and the acetate salt (CAS 5854-77-3). The presence of the acetate salt can alter the physical properties, most notably its physical state at room temperature. The following tables summarize the key physical data for both forms, compiled from various suppliers. Discrepancies in reported values are noted and attributed to potential variations in measurement conditions and sample purity.

O-tert-Butyl-L-threonine tert-butyl ester (Free Base)

CAS Number: 5854-78-4

PropertyValueNotes and References
Molecular Formula C₁₂H₂₅NO₃[1][2][3][4][5]
Molecular Weight 231.33 g/mol [2][4][5]
Appearance Colorless to light yellowish liquidInconsistent reporting exists, with some sources describing it as a solid. This may depend on purity and storage conditions.[1][3]
Boiling Point 70 °C at 0.8 mmHg
Density ~1.00 g/cm³[2][5]
Optical Rotation [α]²⁰/D = +12 ± 2° (c=2 in DMF)[1][3]
Purity ≥96.0% to ≥99% (GC)Varies by supplier.[1]
Storage 0-8 °C, protect from light[1][2][3][5]
O-tert-Butyl-L-threonine tert-butyl ester acetate salt

CAS Number: 5854-77-3

PropertyValueNotes and References
Molecular Formula C₁₂H₂₅NO₃ · C₂H₄O₂ (or C₁₄H₂₉NO₅)[6][7][8]
Molecular Weight 291.38 g/mol [6][8]
Appearance White to off-white solid/crystalline compound[6][8]
Melting Point 59-61 °C
Optical Rotation [α]²⁰/D = -10 ± 1° (c=1% in methanol)
Purity ≥95.0% to ≥98.0%Varies by supplier.
Solubility Soluble in organic solvents[6][8]

Experimental Protocols for Property Determination

The following are detailed methodologies for the experimental determination of the key physical properties of O-tert-Butylthreonine tert-butyl ester and its derivatives. These protocols are based on standard laboratory practices.

Melting Point Determination (for solid forms)

The melting point is determined using a capillary melting point apparatus.

  • Sample Preparation: A small amount of the crystalline solid is finely ground and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

  • Measurement: The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range.[9][10][11][12][13]

Boiling Point Determination (for liquid forms)

The boiling point at reduced pressure is determined using a microscale distillation apparatus.

  • Apparatus Setup: A small volume of the liquid is placed in a distillation flask with a boiling chip. The apparatus is connected to a vacuum source and a manometer.

  • Heating: The sample is heated gently in a heating mantle.

  • Measurement: The temperature at which the liquid boils and its vapor condenses is recorded, along with the corresponding pressure.[14]

Optical Rotation Measurement

The optical rotation is measured using a polarimeter to confirm the stereochemical integrity of the amino acid derivative.

  • Solution Preparation: A precise concentration of the compound is prepared in a suitable solvent (e.g., DMF or methanol) in a volumetric flask.

  • Blank Measurement: The polarimeter cell is filled with the pure solvent, and the instrument is zeroed.

  • Sample Measurement: The cell is then filled with the prepared solution, ensuring no air bubbles are present. The angle of rotation is measured.

  • Calculation of Specific Rotation: The specific rotation [α] is calculated using the formula: [α] = α / (l * c), where α is the observed rotation, l is the path length of the cell in decimeters, and c is the concentration in g/mL.[6][15][16][17]

Application in Solid-Phase Peptide Synthesis (SPPS)

O-tert-Butylthreonine tert-butyl ester, typically in its N-Fmoc protected form (Fmoc-Thr(tBu)-OH), is a crucial reagent in Fmoc-based solid-phase peptide synthesis. The tert-butyl protecting groups on the side-chain hydroxyl group and the C-terminal carboxyl group prevent unwanted side reactions during peptide chain elongation. These protecting groups are stable to the basic conditions used for Fmoc deprotection (e.g., piperidine) but are readily cleaved under acidic conditions (e.g., trifluoroacetic acid) during the final cleavage from the solid support.[1][18][19][20]

Experimental Workflow: Incorporation of Fmoc-Thr(tBu)-OH in SPPS

The following diagram illustrates a typical cycle for the incorporation of an Fmoc-protected amino acid, such as Fmoc-Thr(tBu)-OH, into a growing peptide chain on a solid support.

SPPS_Workflow Resin Resin-Bound Peptide (Free Amine) Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Deprotection Start of Cycle Washing1 Washing (DMF) Deprotection->Washing1 Removal of Fmoc group Coupling Amino Acid Coupling (Fmoc-Thr(tBu)-OH, Coupling Reagents) Washing1->Coupling Preparation for coupling Washing2 Washing (DMF) Coupling->Washing2 Formation of new peptide bond NextCycle Next Coupling Cycle or Final Cleavage Washing2->NextCycle Elongated Peptide Chain

Caption: A typical cycle in solid-phase peptide synthesis using Fmoc-chemistry.

Spectral Data

While a comprehensive, publicly available spectral database for O-tert-Butylthreonine tert-butyl ester is limited, some suppliers may provide HNMR spectra upon request for their specific batches.[21][22] For reference, spectral data for the closely related N-(9-Fluorenylmethoxycarbonyl)-O-tert-butylthreonine (Fmoc-Thr(tBu)-OH) is available in public databases such as PubChem, which can provide insights into the expected signals for the shared structural motifs.[7] Researchers are advised to perform their own analytical characterization (NMR, IR, and Mass Spectrometry) to confirm the identity and purity of the material before use.

References

O-tert-Butylthreonine tert-butyl ester molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to O-tert-Butylthreonine tert-butyl ester

This technical guide provides a comprehensive overview of O-tert-Butylthreonine tert-butyl ester, a critical building block in peptide synthesis and drug development. The document details its physicochemical properties, with a focus on its molecular weight, and outlines relevant experimental protocols.

Physicochemical Properties

O-tert-Butylthreonine tert-butyl ester is a derivative of the amino acid threonine, where both the carboxyl and hydroxyl groups are protected by tert-butyl groups. This protection enhances its stability and solubility, making it a valuable reagent in synthetic chemistry.[1]

Core Data

The key quantitative data for O-tert-Butylthreonine tert-butyl ester are summarized in the table below for easy reference and comparison.

PropertyValueSource
Molecular Weight 231.34 g/mol [1][2][3]
Molecular FormulaC₁₂H₂₅NO₃[1][2][3][4]
CAS Number5854-78-4[1][2][3]
AppearanceLight yellowish or colorless liquid[1][3]
Purity≥ 99% (GC)[1]
Density0.94 - 1.00 g/cm³[3][4]
Optical Rotation[α]20/D = +12 ± 2º (c=2 in DMF)[1]

Role in Synthetic Chemistry

This compound is an important raw material for the synthesis of polypeptides and proteins.[5] In peptide synthesis, the tert-butyl ester is often used as a carboxyl protecting group because it can be easily removed by acid treatment.[5] Its use as a stable building block facilitates the creation of complex bioactive compounds, which is crucial for pharmaceutical research and development.[1]

G cluster_0 Synthesis of Bioactive Peptides A Amino Acid (L-Threonine) B Protection with tert-butyl groups A->B Chemical Reaction C O-tert-Butylthreonine tert-butyl ester B->C Purification D Peptide Synthesizer C->D Incorporation E Target Peptide D->E Synthesis

Caption: Logical workflow for the use of O-tert-Butylthreonine tert-butyl ester in peptide synthesis.

Experimental Protocols

Determination of Molecular Weight by Mass Spectrometry

The molecular weight of O-tert-Butylthreonine tert-butyl ester can be accurately determined using mass spectrometry. The following is a general protocol.

  • Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent, such as methanol or acetonitrile.

  • Ionization: The sample is introduced into the mass spectrometer and ionized using an appropriate technique, such as electrospray ionization (ESI).

  • Mass Analysis: The mass-to-charge ratio (m/z) of the resulting ions is measured by the mass analyzer.

  • Data Interpretation: The molecular weight is determined from the m/z value of the molecular ion peak.

G cluster_1 Molecular Weight Verification Workflow Sample Sample Preparation Ionization Ionization (ESI) Sample->Ionization Analysis Mass Analysis Ionization->Analysis Data Data Interpretation Analysis->Data Result Molecular Weight (231.34 Da) Data->Result

Caption: Experimental workflow for determining the molecular weight of a compound.

Synthesis Protocol

A method for preparing O-tert-Butyl-L-threonine tert-butyl ester involves the reaction of L-threonine with a butylated reagent in the presence of a catalyst. One patented method describes adding L-threonine and an organic solvent to a reaction vessel, followed by the addition of an organic acid catalyst and isobutene at low temperatures.[5] The crude product is then purified to yield the final compound.[5]

Safety and Handling

O-tert-Butyl-L-threonine tert-butyl ester should be handled by technically qualified individuals in a laboratory setting.[6] It is recommended to use personal protective equipment such as eye shields and gloves.[7] The compound should be stored at 0-8 °C.[1]

References

An In-depth Technical Guide to the Solubility of O-tert-Butylthreonine tert-butyl ester in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of O-tert-Butylthreonine tert-butyl ester (H-Thr(tBu)-OtBu), a key intermediate in peptide synthesis and drug development. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide summarizes the available qualitative information, provides solubility data for a structurally related compound for reference, and details established experimental protocols for the precise determination of its solubility.

Introduction to O-tert-Butylthreonine tert-butyl ester

O-tert-Butylthreonine tert-butyl ester is a protected amino acid derivative widely used in solid-phase and solution-phase peptide synthesis. The tert-butyl protecting groups on both the hydroxyl and carboxyl moieties prevent unwanted side reactions during peptide chain elongation. The solubility of this compound in various organic solvents is a critical parameter for its effective use in synthesis, purification, and formulation processes. While specific quantitative solubility data is scarce, general observations indicate its solubility in a range of common organic solvents.

Qualitative and Reference Solubility Data

Table 1: Qualitative Solubility of O-tert-Butylthreonine tert-butyl ester

SolventSolubility DescriptionSource
Dichloromethane (DCM)Soluble[1]
MethanolSoluble[2]
EthanolSoluble[1][2]
Dimethyl sulfoxide (DMSO)Soluble[2]
Polar SolventsGenerally Soluble[2]

Table 2: Quantitative Solubility of a Structurally Related Compound (Fmoc-Thr(tBu)-OH)

For reference, the solubility of N-(9-Fluorenylmethoxycarbonyl)-O-tert-butylthreonine (Fmoc-Thr(tBu)-OH), a related protected threonine derivative, has been quantified in Dimethyl sulfoxide (DMSO).

CompoundSolventSolubilitySource
Fmoc-Thr(tBu)-OHDMSO100 mg/mL[3]

The high solubility of the Fmoc-protected analogue in DMSO suggests that O-tert-Butylthreonine tert-butyl ester may also exhibit significant solubility in this and other polar aprotic solvents.

Experimental Protocols

A detailed method for the synthesis of the acetate salt of O-tert-Butylthreonine tert-butyl ester is described in the patent literature. This process involves the reaction of L-threonine with isobutene in the presence of a catalyst, followed by purification.[4]

Materials:

  • L-threonine

  • 1,4-Dioxane

  • Solid superacid catalyst (e.g., SO₄²⁻/ZrO₂/MCM-41 type)

  • Isobutene gas

  • Hexanaphthene (Cyclohexane)

  • Deionized water

  • Glacial acetic acid

Procedure:

  • To a reaction flask, add 1 kg of 1,4-dioxane and 0.26 kg of the solid superacid catalyst.

  • Add 0.09 kg of L-threonine and stir until completely dissolved.

  • Maintain the pH of the system at 8.

  • Cool the reaction mixture to 15°C and begin bubbling isobutene gas into the solution.

  • Continue the isobutene addition continuously for the first 12 hours, followed by intermittent ventilation for the next 48 hours, maintaining the temperature between 10°C and 25°C. The total amount of isobutene used is approximately 0.45 kg.

  • Once the reaction mixture becomes a homogeneous phase, terminate the reaction.

  • Filter off the catalyst to obtain the crude product.

  • Extract the crude product with hexanaphthene.

  • Wash the organic extract with six portions of deionized water.

  • Perform normal and reduced pressure distillation to obtain the liquid O-tert-Butyl-L-Thr tert-butyl ester.

  • To the purified liquid, slowly add a mixture of glacial acetic acid and hexanaphthene (mass ratio 1:2.1). The mass ratio of the O-tert-Butyl-L-Thr tert-butyl ester to the acid/hexanaphthene mixture should be 5.35:1.

  • Induce crystallization by cooling to obtain the solid O-tert-Butyl-L-Thr tert-butyl ester acetate.

G Synthesis Workflow for O-tert-Butylthreonine tert-butyl ester Acetate Salt cluster_reaction Reaction cluster_workup Workup and Purification cluster_crystallization Crystallization L-threonine L-threonine Reaction_Vessel Reaction at 10-25°C L-threonine->Reaction_Vessel 1,4-Dioxane 1,4-Dioxane 1,4-Dioxane->Reaction_Vessel Catalyst Catalyst Catalyst->Reaction_Vessel Isobutene Isobutene Isobutene->Reaction_Vessel Filtration Filtration Reaction_Vessel->Filtration Crude Product Extraction Hexanaphthene Extraction Filtration->Extraction Washing Water Washing Extraction->Washing Distillation Distillation Washing->Distillation Crystallization Crystallization Distillation->Crystallization Purified Liquid Acetic_Acid_Hexanaphthene Acetic Acid/ Hexanaphthene Acetic_Acid_Hexanaphthene->Crystallization Final_Product O-tert-Butylthreonine tert-butyl ester Acetate Salt Crystallization->Final_Product

Caption: Synthesis workflow for O-tert-Butylthreonine tert-butyl ester acetate salt.

The following is a generalized gravimetric method for determining the solubility of O-tert-Butylthreonine tert-butyl ester in an organic solvent. This method is based on standard laboratory procedures for solubility measurement.

Materials and Equipment:

  • O-tert-Butylthreonine tert-butyl ester

  • Organic solvent of interest

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or water bath

  • Syringe filters (0.22 µm)

  • Pipettes

  • Evaporating dish or pre-weighed vials

  • Vacuum oven or desiccator

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of O-tert-Butylthreonine tert-butyl ester to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

    • Place the vial in a constant temperature shaker or water bath set to the desired temperature (e.g., 25°C).

    • Equilibrate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium solubility is reached. The system should be continuously agitated during this time.

  • Sample Collection and Filtration:

    • After equilibration, allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining solid particles. This step is crucial to prevent overestimation of solubility.

  • Solvent Evaporation and Mass Determination:

    • Transfer a precise volume of the clear filtrate to a pre-weighed evaporating dish or vial.

    • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

    • Once the solvent is completely removed, place the dish or vial in a desiccator to cool to room temperature and then weigh it on an analytical balance.

    • Repeat the drying and weighing steps until a constant mass is obtained.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved solid by subtracting the initial weight of the empty container from the final weight.

    • The solubility can be expressed in various units, such as g/100 mL or mg/mL, using the following formula: Solubility ( g/100 mL) = (Mass of dissolved solid (g) / Volume of filtrate (mL)) * 100

G General Workflow for Solubility Determination Start Start Add_Excess_Solute Add excess solute to a known volume of solvent Start->Add_Excess_Solute Equilibrate Equilibrate at constant temperature with agitation (24-48h) Add_Excess_Solute->Equilibrate Settle Allow undissolved solid to settle Equilibrate->Settle Filter Filter supernatant (0.22 µm filter) Settle->Filter Transfer_Filtrate Transfer a known volume of filtrate to a pre-weighed container Filter->Transfer_Filtrate Evaporate Evaporate solvent Transfer_Filtrate->Evaporate Weigh Weigh the residue to constant mass Evaporate->Weigh Calculate Calculate solubility Weigh->Calculate End End Calculate->End

Caption: General workflow for the gravimetric determination of solubility.

Conclusion

O-tert-Butylthreonine tert-butyl ester is a vital building block in peptide chemistry. While comprehensive quantitative solubility data remains to be published, qualitative information indicates its solubility in common polar organic solvents. The provided experimental protocols for its synthesis and a general method for solubility determination offer a practical framework for researchers and drug development professionals. The generation of precise solubility data through these standardized methods will be invaluable for optimizing synthetic routes, purification strategies, and the formulation of peptide-based therapeutics.

References

O-tert-Butylthreonine tert-Butyl Ester: A Comprehensive Technical Guide on Commercial Availability and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial availability, synthesis, and key technical data for O-tert-Butylthreonine tert-butyl ester (H-Thr(tBu)-OtBu), a valuable amino acid derivative in peptide synthesis and pharmaceutical research. This document is intended to serve as a practical resource for researchers and professionals in drug development and medicinal chemistry.

Commercial Availability

O-tert-Butylthreonine tert-butyl ester is readily available from a variety of chemical suppliers. The compound is typically offered in research-grade purities, often exceeding 98%. Below is a summary of representative commercial sources, including typical purities and available quantities.

Table 1: Commercial Suppliers of O-tert-Butylthreonine tert-butyl ester

SupplierCAS NumberPurityAvailable Quantities
Chem-Impex5854-78-4≥ 99% (GC)[1]5g, 25g, 100g, 250g, 1kg
Sigma-Aldrich (Acetate Salt)5854-77-3≥ 98.0% (T)[2]Varies by catalog number
TCI America5854-78-4>96.0% (T)25g
Cenmed EnterprisesNot Specified≥ 98% (TLC)[3]100g[3]
Apical Scientific Sdn. Bhd.Not SpecifiedNot Specified1g[4]

Physicochemical and Spectroscopic Data

A certificate of analysis for a representative batch of O-tert-Butylthreonine tert-butyl ester provides the following key data points.

Table 2: Technical Data Summary

PropertyValueReference
Molecular Formula C12H25NO3[1]
Molecular Weight 231.34 g/mol [1]
CAS Number 5854-78-4[1]
Appearance Colorless to light yellowish liquid[1][5]
Purity (GC) 99.89%[5]
Optical Rotation +12 ± 2º (c=2 in DMF)[1]
Storage Conditions 0-8 °C or -20°C[1][5]

Synthesis of O-tert-Butylthreonine tert-Butyl Ester

The synthesis of O-tert-Butylthreonine tert-butyl ester is primarily achieved through the acid-catalyzed reaction of L-threonine with a tert-butylating agent, such as isobutylene or tert-butyl alcohol. Several patented methods describe variations of this process, often focusing on improving yield and purity.

General Synthesis Workflow

The following diagram illustrates a common synthetic route to O-tert-Butylthreonine tert-butyl ester.

SynthesisWorkflow L_Threonine L-Threonine Reaction_Mixture Reaction Mixture L_Threonine->Reaction_Mixture Isobutylene Isobutylene Isobutylene->Reaction_Mixture Acid_Catalyst Acid Catalyst (e.g., H2SO4, Solid Superacid) Acid_Catalyst->Reaction_Mixture Solvent Solvent (e.g., 1,4-Dioxane) Solvent->Reaction_Mixture Workup Aqueous Workup & Extraction Reaction_Mixture->Workup Purification Purification (Distillation/Crystallization) Workup->Purification Final_Product O-tert-Butylthreonine tert-butyl ester Purification->Final_Product

A generalized workflow for the synthesis of O-tert-Butylthreonine tert-butyl ester.
Experimental Protocols

Materials:

  • L-Threonine

  • 1,4-Dioxane

  • Solid superacid catalyst (e.g., SO4(2-)/TiO2) or concentrated sulfuric acid

  • Isobutylene gas

  • Hexane

  • Deionized water

  • Glacial acetic acid (for acetate salt formation)

  • Cyclohexane (for acetate salt formation)

Procedure:

  • Reaction Setup: In a suitable reaction vessel, dissolve L-threonine in 1,4-dioxane.[6]

  • Catalyst Addition: Add the acid catalyst to the solution with stirring.[6]

  • tert-Butylation: Cool the mixture and introduce isobutylene gas. The reaction is typically carried out at a controlled temperature (e.g., 10-25°C) for an extended period (e.g., 60 hours).[6]

  • Workup: After the reaction is complete, filter the catalyst. The crude product is then extracted with a non-polar solvent like hexane and washed with deionized water.[6]

  • Purification: The crude O-tert-Butylthreonine tert-butyl ester is purified by distillation under reduced pressure.[6]

  • Acetate Salt Formation (Optional): The purified free base can be converted to the acetate salt by dissolving it in a mixture of glacial acetic acid and cyclohexane, followed by cooling to induce crystallization.[6]

Logical Relationship of Synthesis Steps

The synthesis of O-tert-Butylthreonine tert-butyl ester involves a series of logically connected steps, from the preparation of the starting materials to the final purification of the product.

LogicalFlow cluster_0 Preparation cluster_1 Reaction cluster_2 Purification Start Starting Materials: L-Threonine, Isobutylene, Catalyst, Solvent Dissolution Dissolve L-Threonine in Solvent Start->Dissolution Catalysis Add Acid Catalyst Dissolution->Catalysis TertButylation Introduce Isobutylene (tert-Butylation Reaction) Catalysis->TertButylation Filtration Filter Catalyst TertButylation->Filtration Extraction Extract with Organic Solvent Filtration->Extraction Washing Wash with Water Extraction->Washing Distillation Distill under Reduced Pressure Washing->Distillation Final_Product Pure O-tert-Butylthreonine tert-butyl ester Distillation->Final_Product

Logical flow of the synthesis and purification process.

Conclusion

O-tert-Butylthreonine tert-butyl ester is a commercially accessible and synthetically important building block for peptide synthesis and drug discovery. The information provided in this guide offers a solid foundation for researchers and developers to source and utilize this compound effectively in their work. While detailed, publicly available experimental protocols are limited, the outlined synthesis workflow provides a clear understanding of the manufacturing process. Researchers should consult the safety data sheet (SDS) from their chosen supplier before handling this chemical.

References

Methodological & Application

The Strategic Incorporation of O-tert-Butylthreonine tert-butyl Ester in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers and Drug Development Professionals

O-tert-Butylthreonine tert-butyl ester, a key building block in synthetic chemistry, has emerged as a critical component in the development of novel therapeutics. Its unique structural properties, featuring bulky tert-butyl protecting groups on both the side-chain hydroxyl and the C-terminal carboxyl groups, offer precise control during complex molecular syntheses. These attributes are particularly valuable in the realm of peptide and peptidomimetic drug discovery, where preventing unwanted side reactions is paramount to achieving high purity and efficacy of the final active pharmaceutical ingredient.

One of the most significant recent applications of this molecule is in the design of potent antiviral agents. Specifically, its incorporation into inhibitors of the SARS-CoV-2 main protease (Mpro) has been demonstrated to be crucial for achieving high cellular and antiviral potency. This highlights the strategic importance of O-tert-butylthreonine derivatives in constructing molecules with enhanced therapeutic profiles.

Key Applications in Drug Discovery: A Focus on Antiviral Development

The strategic placement of an O-tert-butyl-threonine residue has been identified as a cornerstone in the design of effective inhibitors targeting the SARS-CoV-2 main protease (Mpro), an enzyme essential for viral replication. Research has shown that peptidyl aldehyde inhibitors incorporating O-tert-butyl-threonine at the P3 position exhibit significantly enhanced cellular and antiviral activity.[1][2] This enhancement is attributed to the specific interactions of the bulky, protected threonine residue within the active site of the protease.

The synthesis of these complex peptidomimetic inhibitors relies on a multi-step process where the O-tert-butyl-threonine moiety is introduced as a protected amino acid derivative, typically as Fmoc-Thr(tBu)-OH, during solid-phase or solution-phase synthesis.[1] The tert-butyl protecting groups ensure that the reactive hydroxyl group of the threonine side chain does not interfere with the peptide bond formation and can be cleanly removed in the final deprotection step.

Quantitative Data Summary

The efficacy of incorporating O-tert-butyl-threonine into drug candidates is best illustrated by the biological activity of the resulting compounds. The following table summarizes the inhibitory potency of a series of SARS-CoV-2 Mpro inhibitors where O-tert-butyl-threonine is a key component.

Compound IDP3 ResidueMpro Inhibition IC50 (nM)[1]In Cellulo Mpro Inhibition IC50 (nM)[1]
MPI1 O-tert-butyl-threonine10.3 ± 0.729.8 ± 3.4
MPI2 O-tert-butyl-threonine11.8 ± 0.933.7 ± 4.1
MPI3 O-tert-butyl-threonine8.3 ± 0.523.5 ± 2.8
MPI5 O-tert-butyl-threonine13.5 ± 1.140.1 ± 5.2

Experimental Protocols

The following protocols provide a detailed methodology for the incorporation of Fmoc-O-tert-butyl-L-threonine in Solid-Phase Peptide Synthesis (SPPS) and a representative synthesis of a SARS-CoV-2 Mpro inhibitor.

Protocol 1: Incorporation of Fmoc-O-tert-butyl-L-threonine in Fmoc/tBu SPPS

This protocol outlines the standard procedure for coupling Fmoc-Thr(tBu)-OH to a growing peptide chain on a solid support. Threonine can be a sterically hindered amino acid, and difficult couplings may require extended reaction times or double coupling.

Materials:

  • Fmoc-protected peptide-resin

  • Fmoc-O-tert-butyl-L-threonine (Fmoc-Thr(tBu)-OH)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvent: N,N-Dimethylformamide (DMF)

  • Deprotection solution: 20% piperidine in DMF

  • Washing solvents: DMF, Dichloromethane (DCM)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF from the resin.

    • Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh aliquot of 20% piperidine in DMF and agitate for an additional 15 minutes.

    • Drain the deprotection solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual piperidine.

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve Fmoc-Thr(tBu)-OH (4 equivalents relative to resin loading) and HBTU/HCTU (3.95 equivalents) in DMF.

    • Add DIPEA (8 equivalents) to the amino acid solution and pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction vessel for 1-2 hours at room temperature. For difficult couplings, the reaction time can be extended, or a second coupling can be performed.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin with DMF (5 times) and DCM (3 times) to remove excess reagents and byproducts.

  • Confirmation of Coupling (Optional): Perform a Kaiser test to confirm the absence of free primary amines, indicating a complete coupling reaction. If the test is positive, repeat the coupling step (double coupling).

Protocol 2: Final Cleavage and Deprotection

This protocol describes the cleavage of the synthesized peptide from the resin and the simultaneous removal of the tert-butyl side-chain protecting groups.

Materials:

  • Peptide-resin

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Wash the final peptide-resin with DCM (5 times) and dry it under a stream of nitrogen.

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried resin in a reaction vessel.

    • Agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.

  • Isolation and Drying:

    • Centrifuge the mixture to pellet the peptide.

    • Decant the ether and wash the peptide pellet with cold ether twice.

    • Dry the crude peptide pellet under vacuum.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizing Workflows and Mechanisms

To better illustrate the processes involved, the following diagrams outline the experimental workflow for SPPS and the mechanism of action for the SARS-CoV-2 Mpro inhibitors.

SPPS_Workflow Resin 1. Start with Resin Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 3. Washing (DMF, DCM) Deprotection->Washing1 Coupling 4. Amino Acid Coupling (Fmoc-Thr(tBu)-OH, HBTU, DIPEA) Washing1->Coupling Washing2 5. Washing (DMF, DCM) Coupling->Washing2 Repeat Repeat Cycle Washing2->Repeat for next amino acid Cleavage 6. Final Cleavage & Deprotection (TFA Cocktail) Washing2->Cleavage After last amino acid Repeat->Deprotection Purification 7. Purification (RP-HPLC) Cleavage->Purification FinalPeptide Final Peptide Purification->FinalPeptide

Caption: Workflow for Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS).

Mpro_Inhibition cluster_virus SARS-CoV-2 Replication Cycle cluster_drug Drug Intervention ViralRNA Viral RNA Polyproteins Translation to Polyproteins ViralRNA->Polyproteins Mpro Main Protease (Mpro) (3CLpro) Polyproteins->Mpro Cleavage by ViralProteins Functional Viral Proteins Mpro->ViralProteins Produces Replication Viral Replication ViralProteins->Replication Inhibitor Mpro Inhibitor with O-tert-butyl-threonine Inhibitor->Mpro Binds to & Blocks Active Site

Caption: Inhibition of SARS-CoV-2 Replication by a Main Protease Inhibitor.

References

Application Notes and Protocols for O-tert-Butylthreonine tert-butyl ester in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-tert-Butylthreonine tert-butyl ester serves as a crucial protecting group strategy for threonine in solid-phase peptide synthesis (SPPS), particularly within the widely adopted Fmoc/tBu orthogonal chemistry.[1] The tert-butyl (tBu) ether protects the hydroxyl side chain of threonine, preventing unwanted side reactions during peptide chain elongation.[1] Simultaneously, the tert-butyl ester protects the C-terminus. This dual protection strategy is advantageous for the synthesis of complex peptides, ensuring high purity and yield. The tBu protecting groups are stable under the basic conditions used for the removal of the N-terminal Fmoc group but are readily cleaved under acidic conditions during the final deprotection and cleavage of the peptide from the solid support.[2]

Synthesis of O-tert-Butyl-L-threonine tert-butyl ester

The synthesis of O-tert-butyl-L-threonine tert-butyl ester is a key first step for its application in peptide synthesis. Various methods have been developed, with a focus on achieving high yield and purity suitable for industrial production.[3]

Quantitative Data on Synthesis
MethodCatalystButylating ReagentYield (%)Purity (%)Reference
One-step reactionConcentrated Sulfuric AcidIsobutene43.22Not Specified[3]
Room temperature reactionConcentrated Sulfuric Acid / Molecular SieveMethyl tert-butyl ether35Not Specified[3]
Stepwise reactionZSM-5 supported silicotungstic acidtert-butyl alcohol or methyl tert-butyl ether>80>99[3]
Room-temperature phaseSolid superacid composite system (SO42- based)IsobuteneNot specified, but described as high purityHigh[4]

Experimental Protocol: Synthesis of O-tert-butyl-L-threonine tert-butyl ester

This protocol is based on a method designed for industrial production, emphasizing high yield and purity.[3]

Materials:

  • L-threonine

  • ZSM-5 supported silicotungstic acid catalyst

  • Methyl tert-butyl ether (butylating reagent)

  • Organic solvent (e.g., THF, 1,4-dioxane, DMSO, or DMF)

  • Acetic acid (for purification)

Procedure:

  • In a reaction vessel, dissolve L-threonine in an organic solvent. The weight ratio of the organic solvent to L-threonine should be between 3:1 and 10:1.

  • Add the ZSM-5 supported silicotungstic acid catalyst.

  • Add methyl tert-butyl ether. The molar ratio of methyl tert-butyl ether to L-threonine should be between 2.3:1 and 5:1.

  • Carry out the reaction under controlled stepwise temperature conditions as specified by the optimized process.

  • Upon completion of the reaction, filter to remove the catalyst.

  • The crude product can be purified by salifying with acetic acid to yield O-tert-butyl-L-threonine tert-butyl ester acetate salt.

  • Further purification can be achieved through distillation.

Application in Solid-Phase Peptide Synthesis (SPPS)

The most common application of O-tert-butylthreonine is in its N-α-Fmoc protected form, Fmoc-Thr(tBu)-OH, within the Fmoc/tBu SPPS strategy. This approach allows for the sequential addition of amino acids to a growing peptide chain on a solid support.

Logical Workflow for Fmoc-SPPS

SPPS_Workflow Resin Resin Swelling in DMF Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Wash1 Washing (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-Thr(tBu)-OH + Coupling Reagent) Wash1->Coupling Wash2 Washing (DMF) Coupling->Wash2 Repeat Repeat Cycle Wash2->Repeat for next amino acid Cleavage Final Cleavage & Deprotection (TFA Cocktail) Wash2->Cleavage Final amino acid Repeat->Deprotection Peptide Purified Peptide Cleavage->Peptide

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Experimental Protocol: Incorporation of Fmoc-Thr(tBu)-OH in SPPS

This protocol outlines the manual coupling of Fmoc-Thr(tBu)-OH onto a solid support during SPPS.

Materials:

  • Fmoc-protected peptide-resin

  • Fmoc-Thr(tBu)-OH

  • Coupling reagent (e.g., HBTU, HATU)

  • Base (e.g., DIPEA, NMM)

  • N,N-Dimethylformamide (DMF)

  • 20% Piperidine in DMF

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS)

Procedure:

  • Resin Swelling: Swell the resin (e.g., Rink Amide resin) in DMF for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain. Repeat this step once.

  • Washing: Wash the resin thoroughly with DMF (3-5 times) to remove piperidine and dibenzofulvene-piperidine adduct.

  • Amino Acid Activation: In a separate vial, dissolve Fmoc-Thr(tBu)-OH (3-5 equivalents relative to resin loading) and a coupling reagent (e.g., HATU, 3-5 equivalents) in DMF. Add a base (e.g., DIPEA, 6-10 equivalents). Allow the mixture to pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the reaction vessel for 1-2 hours at room temperature.

  • Monitoring the Coupling: Perform a Kaiser test to check for the presence of free primary amines. A negative result (colorless or yellow beads) indicates a complete coupling reaction. If the test is positive, a recoupling step may be necessary.[5]

  • Washing: Wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.

  • Chain Elongation: Repeat steps 2-7 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection: After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the peptide-resin with DCM and dry it under vacuum. Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove the tert-butyl protecting groups from the threonine side chain and other protected residues.

  • Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the peptide, and then purify by reverse-phase HPLC.

Quantitative Data on Coupling and Deprotection
ParameterConditionResultReference
Coupling Efficiency
Fmoc-Thr(tBu)-OHDouble coupling with HATU activation (15-fold molar excess)Complete loading[6]
Deprotection
tert-butyl group from Cys1M TMSBr-thioanisole/TFA with EDT scavengerComplete cleavage[7]
tert-butyl based groups95% TFA/water with scavengersEffective removal[8]

Signaling Pathway Involving Threonine Phosphorylation

Threonine residues in proteins are common targets for phosphorylation, a key post-translational modification that regulates a vast array of cellular signaling pathways. The ability to synthesize peptides containing threonine is crucial for studying these pathways. For example, the MAPK/ERK pathway involves the phosphorylation of threonine and tyrosine residues in ERK by MEK.

MAPK_Pathway cluster_phosphorylation Phosphorylation Cascade GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Ras Ras Receptor->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates (on Threonine and Tyrosine) TranscriptionFactors Transcription Factors ERK->TranscriptionFactors phosphorylates CellularResponse Cellular Response (e.g., Proliferation, Differentiation) TranscriptionFactors->CellularResponse regulate

Caption: Simplified MAPK/ERK signaling pathway highlighting threonine phosphorylation.

The synthesis of specific peptide substrates or inhibitors containing O-tert-butylthreonine allows researchers to probe the kinetics and specificity of kinases like MEK and to develop potential therapeutic agents that target these critical signaling nodes.

Conclusion

O-tert-Butylthreonine tert-butyl ester is an indispensable tool in modern peptide chemistry. Its use in the form of Fmoc-Thr(tBu)-OH within the Fmoc/tBu SPPS framework enables the reliable and efficient synthesis of complex threonine-containing peptides. The detailed protocols and understanding of the underlying chemistry provided in these notes are intended to empower researchers in their pursuit of novel peptide-based therapeutics and a deeper understanding of biological processes.

References

Application Notes and Protocols for Coupling Reagents Compatible with O-tert-Butylthreonine tert-butyl ester

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The synthesis of peptides containing sterically hindered amino acids, such as O-tert-Butylthreonine tert-butyl ester, presents a significant challenge in peptide chemistry. The bulky nature of the β-branched side chain, compounded by the O-tert-butyl and C-terminal tert-butyl ester protecting groups, can significantly impede the rate of peptide bond formation. This often leads to incomplete reactions, low yields, and an increased risk of side reactions, particularly racemization. The selection of an appropriate coupling reagent and optimized reaction conditions is therefore critical to ensure high coupling efficiency and maintain the stereochemical integrity of the product.[1][2]

Modern peptide coupling reagents, particularly those from the aminium/uronium and phosphonium salt families, have been developed to address these challenges by providing rapid and efficient activation of the carboxylic acid component.[3] Reagents such as HATU, HCTU, and COMU are widely recognized for their high reactivity and are often the reagents of choice for difficult couplings involving sterically demanding residues.[3][4] This document provides a detailed overview of compatible coupling reagents, comparative data, experimental protocols, and key considerations for the successful incorporation of O-tert-Butylthreonine tert-butyl ester into peptide chains.

Recommended Coupling Reagents: A Comparative Overview

For sterically hindered amino acids like O-tert-Butylthreonine tert-butyl ester, the most effective coupling reagents are typically high-reactivity uronium/aminium salts or carbodiimides used in conjunction with advanced additives. These reagents form highly activated esters that can react efficiently with the amino component despite significant steric hindrance. The order of reactivity for the active esters generated is generally considered to be OAt > Oxyma > O-6-ClBt > OBt.

Data Presentation: Comparison of Recommended Coupling Reagents

Reagent/SystemReagent ClassRelative Efficiency (Hindered Residues)Racemization RiskKey AdvantagesPotential Side Reactions/Considerations
HATU Aminium Salt (HOAt-based)Very HighLowHigh reactivity due to the formation of OAt esters; well-established for difficult couplings.[4]Can cause guanidinylation of the N-terminal amine if used in excess[4][5]; potentially explosive nature of HOAt derivatives.
HCTU Aminium Salt (6-Cl-HOBt-based)HighLowMore reactive than HBTU[3]; cost-effective alternative to HATU.Can cause guanidinylation if used in excess; generally less reactive than HATU.
COMU Uronium Salt (Oxyma-based)Very HighVery Low[6][7]Comparable or superior efficiency to HATU[3][7]; non-explosive and reduced allergenic potential[3][7]; byproducts are water-soluble, simplifying workup.[6][7]Limited stability in DMF solution compared to HBTU; can cause guanidinylation.
DIC/Oxyma Carbodiimide + AdditiveHighVery LowLow-cost reagent combination; Oxyma is an excellent racemization suppressor and is safer than HOBt/HOAt.[8][9]Forms N-acylurea byproduct if the activated ester is not trapped efficiently[10]; generally slower than uronium salt methods.
PyBOP Phosphonium Salt (HOBt-based)Moderate to HighLowDoes not cause guanidinylation; clean reactions.Less reactive than HOAt or Oxyma-based reagents; phosphonium byproducts can be difficult to remove in solution-phase synthesis.

Visualizing the Peptide Coupling Process

Diagrams created with Graphviz help to clarify the experimental workflow and chemical mechanisms involved in the coupling process.

Peptide_Coupling_Workflow cluster_workflow General Peptide Coupling Workflow start Start: Protected Amino Acid + Peptide with free N-terminus dissolve Dissolve protected amino acid, coupling reagent, and additive (if any) in anhydrous solvent (e.g., DMF) start->dissolve preactivate Pre-activation: Add base (e.g., DIPEA) (5-15 min) dissolve->preactivate couple Add activated mixture to peptide-amine component. Couple for 1-4 hours. preactivate->couple monitor Monitor reaction completion (e.g., TLC, LC-MS) couple->monitor workup Aqueous Workup / Purification monitor->workup product Elongated Protected Peptide workup->product

Caption: A generalized workflow for a solution-phase peptide coupling reaction.

Activation_Mechanism cluster_mechanism Carboxylic Acid Activation by Uronium Reagent (e.g., COMU) RCOOH R-COOH (Protected Amino Acid) ActiveEster Activated Oxyma Ester [R-CO-Oxyma] RCOOH->ActiveEster + COMU + Base COMU COMU (Uronium Salt) Base Base (e.g., DIPEA) PeptideBond R-CO-NH-Peptide (Peptide Bond Formed) ActiveEster->PeptideBond + H₂N-Peptide Amine H₂N-Peptide Byproducts Byproducts (Water-soluble) PeptideBond->Byproducts

Caption: Simplified mechanism of acid activation using a uronium reagent like COMU.

Experimental Protocols

The following are generalized solution-phase protocols for coupling a protected amino acid (e.g., Fmoc-AA-OH) to O-tert-Butylthreonine tert-butyl ester (H-Thr(tBu)-OtBu). Adjustments for solid-phase peptide synthesis (SPPS) would primarily involve using resin-bound H-Thr(tBu)-OtBu and performing washes between steps. For sterically hindered couplings, extended reaction times and monitoring are crucial.

Protocol 1: Coupling using HATU

  • Materials:

    • Fmoc-protected amino acid (1.1 eq)

    • H-Thr(tBu)-OtBu (1.0 eq)

    • HATU (1.1 eq)

    • N,N-Diisopropylethylamine (DIPEA) (2.2 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

  • Procedure:

    • In a clean, dry flask under an inert atmosphere (N₂ or Ar), dissolve the Fmoc-protected amino acid and HATU in anhydrous DMF (to a concentration of approx. 0.2 M).

    • Stir the solution for 1-2 minutes, then add DIPEA.

    • Allow the pre-activation to proceed for 15 minutes at room temperature.[11]

    • In a separate flask, dissolve H-Thr(tBu)-OtBu in a minimal amount of anhydrous DMF.

    • Add the amine solution to the activated acid mixture.

    • Stir the reaction at room temperature for 2-4 hours. For this difficult coupling, the reaction may require longer; monitor progress by TLC or LC-MS.

    • Once the reaction is complete, dilute the mixture with ethyl acetate and perform aqueous workup: wash with 5% citric acid, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash chromatography.

Protocol 2: Coupling using HCTU

  • Materials:

    • Fmoc-protected amino acid (1.1 eq)

    • H-Thr(tBu)-OtBu (1.0 eq)

    • HCTU (1.1 eq)

    • DIPEA (2.2 eq)

    • Anhydrous DMF

  • Procedure:

    • Follow the same procedure as for HATU (Protocol 1), substituting HCTU for HATU.

    • Activation and coupling times may be similar or slightly longer than with HATU. Diligent reaction monitoring is recommended.

Protocol 3: Coupling using COMU

  • Materials:

    • Fmoc-protected amino acid (1.05 eq)

    • H-Thr(tBu)-OtBu (1.0 eq)

    • COMU (1.05 eq)

    • DIPEA (2.1 eq)

    • Anhydrous DMF

  • Procedure:

    • Dissolve the Fmoc-protected amino acid and COMU in anhydrous DMF.[12]

    • Add DIPEA to the mixture and stir for 5-10 minutes for pre-activation. A color change is often observed.[7]

    • Add a solution of H-Thr(tBu)-OtBu in DMF to the activated mixture.

    • Stir at room temperature for 1-3 hours, monitoring for completion.

    • The workup is simplified due to the water-soluble byproducts of COMU.[6][7] Dilute with ethyl acetate and wash thoroughly with water and brine.

    • Dry the organic phase, concentrate, and purify as needed.

Protocol 4: Coupling using DIC/Oxyma

  • Materials:

    • Fmoc-protected amino acid (1.2 eq)

    • H-Thr(tBu)-OtBu (1.0 eq)

    • OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate) (1.2 eq)

    • N,N'-Diisopropylcarbodiimide (DIC) (1.2 eq)

    • Anhydrous DMF or DCM/DMF mixture

  • Procedure:

    • Dissolve the Fmoc-protected amino acid and OxymaPure in anhydrous DMF.

    • Cool the solution to 0 °C in an ice bath.

    • Add DIC to the solution and stir for 10-20 minutes at 0 °C to form the active ester.[9]

    • Add a solution of H-Thr(tBu)-OtBu in DMF.

    • Allow the reaction to warm to room temperature and stir for 3-6 hours, or until completion is confirmed by LC-MS.

    • Filter the reaction mixture to remove the diisopropylurea byproduct (if it precipitates).

    • Perform a standard aqueous workup as described in Protocol 1.

    • Note on racemization: For residues particularly prone to racemization, a base-free DIC/additive protocol in a less polar solvent mix (like DMF/DCM) can be beneficial, although this will slow the reaction rate.[13]

Conclusion and Recommendations

The successful coupling to the sterically demanding O-tert-Butylthreonine tert-butyl ester requires the use of highly efficient, modern coupling reagents.

  • Top Recommendation: COMU is highly recommended due to its superior coupling efficiency, very low racemization tendency, and enhanced safety profile compared to benzotriazole-based reagents.[3][7] Its water-soluble byproducts also offer a significant advantage in solution-phase synthesis by simplifying purification.[6]

  • Excellent Alternatives: HATU and HCTU are also excellent choices, with a long history of success in coupling hindered amino acids.[4] When using these reagents, it is important to use a slight excess and ensure appropriate pre-activation times, while avoiding a large excess to prevent guanidinylation side reactions.[4]

  • Cost-Effective Option: The DIC/Oxyma system provides a robust and economical alternative.[9] While potentially slower than uronium salt methods, it is highly effective at suppressing racemization and is a workhorse in both solution and solid-phase synthesis.

Ultimately, the choice of reagent may depend on the specific sequence, scale, cost considerations, and available laboratory resources. For all methods, empirical optimization of coupling time and temperature may be necessary to achieve the highest possible yield and purity.

References

Application Notes and Protocols for O-tert-Butylthreonine tert-butyl ester in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the effective use of O-tert-Butylthreonine tert-butyl ester and its Nα-protected derivatives, primarily Fmoc-Thr(tBu)-OH and Boc-Thr(tBu)-OH, in solid-phase peptide synthesis (SPPS). The protocols outlined below are based on the widely adopted Fmoc/tBu and Boc/Bzl orthogonal protection strategies, ensuring broad applicability in both academic and industrial research settings.

Introduction

Threonine, with its secondary hydroxyl group, is a crucial amino acid in many biologically active peptides. To prevent undesirable side reactions during peptide synthesis, such as O-acylation, the hydroxyl group must be protected. The tert-butyl (tBu) group is a commonly employed protecting group for the threonine side chain due to its stability under the basic conditions used for Fmoc removal and its facile cleavage under acidic conditions, typically with trifluoroacetic acid (TFA).[1][2] This document details the reaction conditions for coupling, deprotection, and potential side reactions associated with the use of O-tert-Butylthreonine derivatives.

Chemical Structure

The fundamental structure of O-tert-Butylthreonine tert-butyl ester features two acid-labile tert-butyl groups, one protecting the side-chain hydroxyl group and the other protecting the C-terminal carboxylic acid. For use in stepwise peptide synthesis, the Nα-amino group is typically protected with either a base-labile Fmoc group or an acid-labile Boc group.

Caption: Chemical structure of Fmoc-Thr(tBu)-OH.

Solid-Phase Peptide Synthesis (SPPS) Workflow

The incorporation of Fmoc-Thr(tBu)-OH into a growing peptide chain on a solid support follows a cyclical process inherent to SPPS.[3][4] This workflow ensures the sequential addition of amino acids in the desired order.

spss_workflow start Start with Resin-NH2 or Resin-AA(n) swell 1. Resin Swelling (e.g., DMF, DCM) start->swell deprotection 2. Nα-Fmoc Deprotection (e.g., 20% Piperidine in DMF) swell->deprotection wash1 3. Washing (e.g., DMF, DCM) deprotection->wash1 coupling 4. Amino Acid Coupling (Fmoc-Thr(tBu)-OH + Activator) wash1->coupling wash2 5. Washing (e.g., DMF, DCM) coupling->wash2 repeat Repeat for next AA wash2->repeat repeat->deprotection Yes final_deprotection 6. Final Cleavage & Deprotection (e.g., TFA Cocktail) repeat->final_deprotection No end Purified Peptide final_deprotection->end side_reactions cluster_cleavage TFA Cleavage Step cluster_peptide Peptide Chain cluster_mitigation Mitigation Strategy tBu_cation tert-Butyl Cation (tBu+) Generated from Thr(tBu) & others Trp Tryptophan (Trp) tBu_cation->Trp t-Butylation of Indole Ring Met Methionine (Met) tBu_cation->Met Alkylation Cys Cysteine (Cys) tBu_cation->Cys S-t-Butylation Tyr Tyrosine (Tyr) tBu_cation->Tyr Alkylation scavengers Scavengers (e.g., TIS, Water, Thioanisole, EDT) scavengers->tBu_cation Quenches

References

Application Notes and Protocols for O-tert-Butylthreonine tert-butyl ester in Complex Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-tert-Butylthreonine, typically used in its N-α-Fmoc protected form, Fmoc-Thr(tBu)-OH, is a cornerstone building block in modern solid-phase peptide synthesis (SPPS).[1][2][3] The strategic use of the tert-butyl (tBu) ether for the side-chain hydroxyl group and the tert-butyl ester for the C-terminus offers orthogonal protection, which is crucial for the successful assembly of complex peptide sequences. This application note provides detailed protocols and quantitative data for the efficient incorporation of O-tert-Butylthreonine derivatives in the synthesis of challenging peptides, including glycopeptides.

The tert-butyl protecting group on the threonine side chain is stable under the mildly basic conditions required for the removal of the Fmoc group (typically with piperidine), yet it is readily cleaved under strongly acidic conditions, such as with trifluoroacetic acid (TFA), during the final cleavage of the peptide from the solid support.[4] This orthogonality is fundamental to the widely adopted Fmoc/tBu strategy in SPPS.

Chemical Properties and Key Attributes

PropertyValueReference
Chemical Name N-(9-Fluorenylmethoxycarbonyl)-O-tert-butyl-L-threonine[3]
Abbreviation Fmoc-Thr(tBu)-OH[2][5]
Molecular Formula C23H27NO5[6]
Molecular Weight 397.5 g/mol [6]
Appearance White to off-white powder-
Solubility Soluble in DMF, NMP, DCM-

Key Attributes:

  • High Purity: Commercially available Fmoc-Thr(tBu)-OH generally possesses high HPLC and enantiomeric purity (≥99.0% and ≥99.8% respectively), which is essential for the synthesis of high-quality peptides.

  • Orthogonal Protection: The tBu side-chain protection is compatible with the base-labile Fmoc N-α-protection, preventing unwanted side reactions during peptide chain elongation.[4]

  • Acid Labile Cleavage: The tBu group is efficiently removed during the final TFA-mediated cleavage from the resin.[7][8]

Experimental Protocols

Protocol 1: Standard Solid-Phase Peptide Synthesis (SPPS) Cycle for Fmoc-Thr(tBu)-OH Incorporation

This protocol outlines a standard cycle for the incorporation of Fmoc-Thr(tBu)-OH into a growing peptide chain on a solid support (e.g., Rink Amide resin).

Materials:

  • Fmoc-Thr(tBu)-OH

  • Peptide-resin with a free N-terminal amine

  • Coupling reagents (e.g., HBTU, HATU, or DIC/Oxyma)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA or 2,4,6-Collidine)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF) for Fmoc deprotection

  • Kaiser test kit for monitoring coupling completion

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes, drain.

    • Repeat the treatment for 15 minutes to ensure complete removal of the Fmoc group.

    • Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times).

  • Amino Acid Activation (Pre-activation):

    • In a separate vessel, dissolve Fmoc-Thr(tBu)-OH (3 equivalents relative to resin loading) and the coupling reagent (e.g., HBTU, 2.9 equivalents) in DMF.

    • Add DIPEA (6 equivalents) and allow the mixture to pre-activate for 2-5 minutes.

  • Coupling Reaction:

    • Add the pre-activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction mixture at room temperature for 30-60 minutes.

  • Monitoring:

    • Perform a Kaiser test to confirm the completion of the coupling. A negative test (beads remain colorless or yellowish) indicates a complete reaction.

  • Washing:

    • After a negative Kaiser test, drain the reaction solution and wash the resin with DMF (5-7 times) and DCM (3 times).

  • Repeat: Repeat the deprotection and coupling cycles for the subsequent amino acids in the peptide sequence.

Experimental Workflow for SPPS Cycle

SPPS_Workflow Resin Peptide-Resin Swell Swell Resin (DMF) Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling Couple to Resin Wash1->Coupling Activation Activate Fmoc-Thr(tBu)-OH (Coupling Reagent + Base) Activation->Coupling Monitor Monitor Coupling (Kaiser Test) Coupling->Monitor Monitor->Coupling Positive (Recouple) Wash2 Wash (DMF, DCM) Monitor->Wash2 Negative Next_Cycle Next Amino Acid Cycle Wash2->Next_Cycle

Caption: Standard solid-phase peptide synthesis (SPPS) cycle.

Protocol 2: Cleavage and Deprotection

This protocol describes the final step of cleaving the synthesized peptide from the resin and removing the side-chain protecting groups, including the tBu group from threonine.

Materials:

  • Peptide-resin

  • Cleavage Cocktail (e.g., Reagent K or a standard TFA/scavenger mixture)

  • Cold diethyl ether

  • Centrifuge

  • Lyophilizer

Cleavage Cocktail Formulations:

Reagent CocktailComposition (v/v)Target ResiduesCleavage Time (RT)Reference
Standard TFA 95% TFA, 2.5% H2O, 2.5% Triisopropylsilane (TIS)Peptides without Trp, Cys, Met2-4 hours[7]
Reagent K 82.5% TFA, 5% Phenol, 5% H2O, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT)Peptides with sensitive residues (Trp, Cys, Met, Arg)2-4 hours

Procedure:

  • Resin Preparation: Wash the final peptide-resin with DCM and dry it thoroughly under vacuum.

  • Cleavage:

    • Add the cleavage cocktail to the dry peptide-resin in a reaction vessel.

    • Gently agitate the mixture at room temperature for the recommended duration.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.

  • Isolation:

    • Centrifuge the mixture to pellet the peptide.

    • Decant the ether and wash the peptide pellet with cold ether.

    • Dry the peptide pellet under a stream of nitrogen.

  • Purification:

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and purify by reverse-phase HPLC.

    • Lyophilize the pure fractions to obtain the final peptide product.

Cleavage and Deprotection Workflow

Cleavage_Workflow PeptideResin Dry Peptide-Resin Cleavage Add Cleavage Cocktail (e.g., Reagent K) PeptideResin->Cleavage Incubation Incubate at RT (2-4 hours) Cleavage->Incubation Filtration Filter to Collect Filtrate Incubation->Filtration Precipitation Precipitate in Cold Ether Filtration->Precipitation Isolation Centrifuge and Wash Pellet Precipitation->Isolation Purification RP-HPLC Purification Isolation->Purification Lyophilization Lyophilize Purification->Lyophilization FinalPeptide Pure Peptide Lyophilization->FinalPeptide

Caption: Workflow for peptide cleavage and purification.

Application in Complex Peptide Synthesis

Synthesis of Glycopeptides

The synthesis of glycopeptides often involves the use of pre-formed glycosylated amino acid building blocks. Fmoc-Thr(tBu)-OH can be a precursor to these building blocks, or it can be incorporated alongside them in the peptide sequence.

Protocol 3: Glycopeptide Synthesis using a Glycosylated Threonine Building Block

This protocol outlines the incorporation of a pre-glycosylated Fmoc-Thr(Ac-GalNAc)-OH building block, where the sugar hydroxyls are protected with acetyl groups.

Key Considerations:

  • Coupling: Glycosylated amino acids are sterically hindered, often requiring longer coupling times or more potent coupling reagents like HATU. Double coupling is frequently employed to ensure high efficiency.[9]

  • Fmoc Deprotection: Standard 20% piperidine in DMF can be used. However, for sensitive glycosidic linkages, milder bases like 2% DBU/2% piperidine in DMF may be considered.

  • Final Deprotection: A two-step deprotection is often necessary. First, the acid-labile protecting groups (like tBu) are removed with TFA. Then, the acetyl groups on the sugar are removed under basic conditions (e.g., sodium methoxide in methanol).[10][11]

Procedure:

  • SPPS: Assemble the peptide chain using standard SPPS protocols. For the glycosylated threonine residue, use a double coupling protocol with HATU as the activator.

  • TFA Cleavage: Cleave the glycopeptide from the resin and remove acid-labile side-chain protecting groups using a standard TFA cocktail.

  • Intermediate Purification: Purify the acetylated glycopeptide by RP-HPLC.

  • Sugar Deprotection:

    • Dissolve the purified, acetylated glycopeptide in methanol.

    • Add a solution of sodium methoxide in methanol dropwise until the pH reaches ~9.5.

    • Stir the reaction at room temperature and monitor by HPLC until deacetylation is complete.

  • Final Purification: Neutralize the reaction with acetic acid, remove the solvent, and purify the final glycopeptide by RP-HPLC.

Glycopeptide Synthesis Strategy

Glycopeptide_Synthesis SPPS SPPS with Glyco-AA (Double Coupling) Cleavage TFA Cleavage (Removes tBu, etc.) SPPS->Cleavage Purify1 Intermediate Purification (RP-HPLC) Cleavage->Purify1 Deacetylation Sugar Deacetylation (NaOMe/MeOH) Purify1->Deacetylation Purify2 Final Purification (RP-HPLC) Deacetylation->Purify2 FinalGlycopeptide Final Glycopeptide Purify2->FinalGlycopeptide

References

Application Notes and Protocols for Large-Scale Peptide Synthesis Utilizing O-tert-Butylthreonine tert-butyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the large-scale synthesis of peptides incorporating O-tert-Butylthreonine tert-butyl ester. This protected amino acid is a critical building block in modern solid-phase peptide synthesis (SPPS), particularly within the widely adopted Fmoc/tBu orthogonal protection strategy. The tert-butyl protecting groups on both the side-chain hydroxyl and the C-terminal carboxyl functions offer robust protection during peptide chain elongation and are readily removed during the final acid cleavage step.

This document outlines the synthesis of the protected threonine derivative itself, followed by detailed protocols for its application in the large-scale synthesis of a therapeutic peptide. Quantitative data is presented in tabular format for clarity, and key experimental workflows are visualized using diagrams.

Part 1: Synthesis of O-tert-Butyl-L-threonine tert-butyl ester

The efficient synthesis of the doubly protected threonine derivative is paramount for its cost-effective use in large-scale peptide production. Several methods have been reported, with variations in catalysts, reagents, and reaction conditions that influence the final yield and purity.

Quantitative Data Summary: Synthesis of O-tert-Butyl-L-threonine tert-butyl ester
Method/CatalystKey ReagentsSolventReaction TimeYield (%)Purity (%)Reference
ZSM-5 supported silicotungstic acidL-threonine, tert-butyl alcohol or tert-butyl methyl etherTHF, 1,4-dioxane, DMSO, or DMF5-10 hours> 80> 99[1]
Concentrated Sulfuric AcidL-threonine, Isobutene1,4-dioxaneNot specified43.22Not specified[1]
Concentrated Sulfuric Acid & Molecular SieveL-threonine, methyl tert-butyl etherNot specifiedNot specified35Not specified[1]
Silica impregnated with Sulfuric AcidL-threonine, IsobutyleneDichloromethane4-5 daysNot specifiedNot specified[2]
Experimental Protocol: Synthesis of O-tert-Butyl-L-threonine tert-butyl ester (ZSM-5 Method)

This protocol is adapted from a high-yield method suitable for industrial production.[1]

Materials:

  • L-threonine

  • ZSM-5 supported silicotungstic acid solid catalyst

  • tert-butyl methyl ether (butylated reagent)

  • Tetrahydrofuran (THF) (organic solvent)

  • Sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Reaction vessel with stirring and temperature control

Procedure:

  • To a reaction vessel, add L-threonine and 0.5-2% (by mass of L-threonine) of ZSM-5 supported silicotungstic acid solid catalyst.

  • Add THF as the organic solvent. The weight ratio of the organic solvent to L-threonine should be between 3:1 and 10:1.

  • Stir the mixture to ensure homogeneity.

  • Add 2.3-5 molar equivalents of tert-butyl methyl ether to the reaction mixture.

  • Heat the reaction mixture to 50-70 °C and maintain this temperature for 5-10 hours with continuous stirring.

  • Monitor the reaction progress by a suitable chromatographic method (e.g., TLC or HPLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the solid catalyst from the reaction mixture.

  • Neutralize the filtrate with a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • The crude product can be further purified by salification with acetic acid to yield O-tert-butyl-L-threonine tert-butyl ester acetate salt.

cluster_synthesis Synthesis of O-tert-Butyl-L-threonine tert-butyl ester reactants L-threonine, tert-butyl methyl ether, Catalyst (ZSM-5 supported silicotungstic acid) reaction Reaction in THF at 50-70°C for 5-10 hours reactants->reaction filtration1 Filtration to remove catalyst reaction->filtration1 neutralization Neutralization with NaHCO3 solution filtration1->neutralization extraction Extraction with organic solvent neutralization->extraction drying Drying over Na2SO4 extraction->drying concentration Concentration under reduced pressure drying->concentration product Crude O-tert-Butyl-L-threonine tert-butyl ester concentration->product purification Optional: Salification with Acetic Acid for Purification product->purification final_product O-tert-Butyl-L-threonine tert-butyl ester acetate salt purification->final_product

Figure 1: Workflow for the synthesis of O-tert-Butyl-L-threonine tert-butyl ester.

Part 2: Large-Scale Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Thr(tBu)-OH

The Fmoc/tBu strategy is the most common approach for SPPS.[3] O-tert-Butylthreonine, protected at the N-terminus with an Fmoc group (Fmoc-Thr(tBu)-OH), is a standard reagent for incorporating threonine into peptide sequences. A notable example of a therapeutic peptide synthesized on a large scale using this building block is Enfuvirtide (T-20), a 36-amino acid peptide used as an HIV fusion inhibitor.[4][5]

Quantitative Data Summary: Large-Scale Synthesis of Enfuvirtide Fragment

The synthesis of Enfuvirtide is often performed via a fragment condensation strategy. The following table provides representative quantitative data for the solid-phase synthesis of a fragment of Enfuvirtide.

ParameterValueUnitNotes
Resin
Type2-Chlorotrityl chloride resin-Suitable for producing protected peptide fragments.
Substitution0.8 - 1.2mmol/g
Amount1kgFor large-scale synthesis.
Amino Acid Coupling
Fmoc-Amino Acid3equivalentsRelative to resin loading.
Coupling Reagent (e.g., HBTU/HOBt)2.9equivalents
Base (e.g., DIEA)6equivalents
Coupling Time1 - 2hoursPer coupling cycle.
Fmoc Deprotection
Reagent20% Piperidine in DMFv/v
Deprotection Time2 x 10minutesTwo treatments per cycle.
Cleavage from Resin
Reagent1% TFA in DCMv/vFor cleavage of protected fragment from 2-chlorotrityl resin.
Overall Yield (Fragment) 70-85%Typical yield for a protected peptide fragment.
Final Cleavage (Global Deprotection)
ReagentTFA/DTT/Water (94:5.2:0.8)v/v/vCocktail for removing all side-chain protecting groups.[5]
Crude Peptide Purity > 70%Before purification.[6]
Final Peptide Purity > 99%After purification by preparative HPLC.[6]
Experimental Protocol: Large-Scale SPPS of a Threonine-Containing Peptide Fragment

This generalized protocol outlines the key steps for the large-scale solid-phase synthesis of a peptide fragment using Fmoc-Thr(tBu)-OH.

Materials:

  • Pre-loaded resin (e.g., Fmoc-Phe-2-chlorotrityl chloride resin)

  • Fmoc-protected amino acids (including Fmoc-Thr(tBu)-OH)

  • Coupling reagents (e.g., HBTU, HOBt)

  • Base (e.g., DIEA)

  • Solvents: DMF, DCM, Piperidine

  • Cleavage cocktail (e.g., 1% TFA in DCM for fragment cleavage)

  • Large-scale peptide synthesizer or reaction vessel

  • Filtration apparatus

Procedure:

  • Resin Swelling: Swell the resin in DMF for 1-2 hours in the reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 10 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for another 10 minutes.

    • Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.

  • Amino Acid Coupling:

    • In a separate vessel, dissolve the Fmoc-amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

    • Add DIEA (6 eq.) to the activation mixture and allow it to pre-activate for 5-10 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Monitor the coupling reaction for completion (e.g., using the Kaiser test).

    • Drain the coupling solution and wash the resin with DMF (3-5 times).

  • Repeat Synthesis Cycle: Repeat steps 2 and 3 for each amino acid in the peptide sequence, using Fmoc-Thr(tBu)-OH at the appropriate position.

  • Fragment Cleavage:

    • After the final amino acid coupling, wash the resin with DCM.

    • Add a solution of 1% TFA in DCM to the resin and agitate for 1-2 hours.

    • Drain the cleavage solution containing the protected peptide fragment into a collection vessel containing a quenching base (e.g., pyridine or DIEA).

    • Repeat the cleavage step to ensure complete removal of the fragment.

  • Precipitation and Isolation:

    • Concentrate the combined cleavage solutions under reduced pressure.

    • Precipitate the protected peptide fragment by adding a non-polar solvent (e.g., cold diethyl ether).

    • Isolate the precipitated fragment by filtration and dry under vacuum.

cluster_spps Large-Scale Solid-Phase Peptide Synthesis Workflow start Start with pre-loaded resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU/HOBt, DIEA in DMF) wash1->coupling wash2 Wash (DMF) coupling->wash2 repeat Repeat for each amino acid in the sequence wash2->repeat repeat->deprotection Next amino acid final_wash Final Wash (DCM) repeat->final_wash End of sequence cleavage Fragment Cleavage (e.g., 1% TFA in DCM) final_wash->cleavage precipitation Precipitation and Isolation cleavage->precipitation product Protected Peptide Fragment precipitation->product

Figure 2: General workflow for large-scale solid-phase peptide synthesis of a protected fragment.

Part 3: Application in Therapeutics - GLP-1 Receptor Agonist Signaling Pathway

Peptides synthesized using O-tert-Butylthreonine derivatives are crucial in the development of therapeutics such as Glucagon-Like Peptide-1 (GLP-1) receptor agonists, which are used in the treatment of type 2 diabetes and obesity. These peptides often contain threonine residues that are important for their biological activity. The following diagram illustrates the signaling pathway activated by GLP-1 receptor agonists.

cluster_glp1 GLP-1 Receptor Agonist Signaling Pathway glp1_agonist GLP-1 Receptor Agonist glp1_receptor GLP-1 Receptor glp1_agonist->glp1_receptor g_protein G-protein activation glp1_receptor->g_protein adenylate_cyclase Adenylate Cyclase activation g_protein->adenylate_cyclase camp Increased intracellular cAMP adenylate_cyclase->camp pka Protein Kinase A (PKA) activation camp->pka epac2 Epac2 activation camp->epac2 insulin_exocytosis Enhanced insulin granule exocytosis pka->insulin_exocytosis gene_transcription Altered gene transcription (pro-survival, pro-proliferation) pka->gene_transcription epac2->insulin_exocytosis

Figure 3: Simplified signaling pathway of GLP-1 receptor agonists in pancreatic β-cells.

Activation of the GLP-1 receptor by an agonist leads to a cascade of intracellular events, primarily mediated by cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA) and Epac2.[7] This signaling culminates in enhanced glucose-dependent insulin secretion and has beneficial effects on β-cell proliferation and survival. The precise structure of these peptide agonists, including the placement of threonine residues, is critical for their efficacy and is enabled by robust synthetic methodologies as described herein.

References

Application Notes and Protocols for the Analysis of Peptides Containing O-tert-Butylthreonine tert-butyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptides incorporating modified amino acids are pivotal in drug discovery and development, offering enhanced stability, conformational rigidity, and biological activity. O-tert-Butylthreonine (Thr(tBu)) is a commonly used protected amino acid in solid-phase peptide synthesis (SPPS) to prevent side reactions at the hydroxyl group of threonine. The tert-butyl ester at the C-terminus provides temporary protection of the carboxylic acid group. Accurate and robust analytical methods are crucial for the characterization and quality control of synthetic peptides containing these modifications, ensuring the identity, purity, and stability of the final product.

This document provides detailed application notes and experimental protocols for the analytical characterization of peptides containing O-tert-Butylthreonine tert-butyl ester using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Electrospray Ionization Mass Spectrometry (ESI-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Analytical Methods Overview

A multi-pronged analytical approach is essential for the comprehensive characterization of peptides containing O-tert-Butylthreonine tert-butyl ester.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the primary technique for assessing the purity of the synthesized peptide and for its purification from byproducts of the synthesis and cleavage process.

  • Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is used to confirm the molecular weight of the target peptide and to obtain sequence information through fragmentation analysis (MS/MS).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR spectroscopy provide detailed information about the peptide's structure, conformation, and the successful incorporation and subsequent deprotection of the O-tert-Butylthreonine residue.

Experimental Protocols

Peptide Synthesis, Cleavage, and Deprotection

Peptides containing O-tert-Butylthreonine are typically synthesized using the Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy. The O-tert-butyl group on the threonine side chain and the tert-butyl ester at the C-terminus are acid-labile and are removed during the final cleavage step from the resin.

Materials:

  • Fmoc-Thr(tBu)-OH

  • Rink Amide resin

  • Other Fmoc-protected amino acids (e.g., Fmoc-Ser(tBu)-OH, Fmoc-Tyr(tBu)-OH)

  • Coupling reagents (e.g., HBTU, DIPEA)

  • Deprotection solution: 20% piperidine in DMF

  • Cleavage Cocktail (Reagent K): Trifluoroacetic acid (TFA) / water / phenol / thioanisole / 1,2-ethanedithiol (82.5:5:5:5:2.5 v/v/v/v/v)

  • Cold diethyl ether

Protocol:

  • Peptide Synthesis: The peptide is assembled on a solid support (e.g., Rink Amide resin) using a standard Fmoc-SPPS protocol. Fmoc-Thr(tBu)-OH is coupled like any other standard Fmoc-amino acid.

  • Cleavage and Deprotection: Following synthesis, the resin-bound peptide is treated with a cleavage cocktail to simultaneously cleave the peptide from the resin and remove the acid-labile side-chain protecting groups, including the O-tert-butyl group from threonine and the tert-butyl ester.

  • Suspend the peptide-resin in the cleavage cocktail (e.g., Reagent K) for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

  • Dry the crude peptide pellet under vacuum.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

Mobile Phases:

  • Solvent A: 0.1% TFA in water

  • Solvent B: 0.1% TFA in acetonitrile

Protocol:

  • Sample Preparation: Dissolve the crude peptide in Solvent A to a concentration of 1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 220 nm

    • Gradient: A linear gradient from 5% to 65% Solvent B over 30 minutes is a good starting point for many peptides.

  • Analysis: Inject the sample and monitor the elution profile. The retention time of the main peak is recorded, and the purity is calculated based on the peak area percentage.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Instrumentation:

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system with an ESI source.

Protocol:

  • LC Separation: The peptide is first separated using the RP-HPLC method described above. Formic acid (0.1%) can be used as a mobile phase modifier instead of TFA for better MS sensitivity.[1]

  • MS Analysis:

    • The eluent from the HPLC is directly introduced into the ESI source.

    • Acquire the full scan mass spectrum in positive ion mode to determine the molecular weight of the peptide. The expected mass should be calculated based on the amino acid sequence with all protecting groups removed.

    • Perform tandem MS (MS/MS) on the parent ion to obtain fragment ions (b- and y-ions) for sequence confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Sample Preparation:

  • Dissolve the purified peptide in a suitable solvent (e.g., H₂O/D₂O 9:1 or DMSO-d₆) to a concentration of 1-5 mM.

Protocol:

  • 1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum. The absence of a large singlet peak around 1.2-1.4 ppm corresponding to the tert-butyl protons confirms the successful removal of the O-tert-butyl protecting group.

  • 2D NMR (TOCSY and NOESY): Acquire two-dimensional TOCSY and NOESY spectra for complete resonance assignment and structural analysis of the peptide.[2] The chemical shifts of the protons of the threonine residue can be compared to standard values for unprotected threonine in peptides.[3]

Data Presentation

The following tables summarize typical analytical data for a model peptide, TGF-β(34-43) (sequence: H-Cys-His-Ser-Gly-Tyr-Val-Gly-Val-Arg-Cys-OH), synthesized using protected amino acids including Ser(tBu). The analytical principles are directly applicable to peptides containing Thr(tBu).

Table 1: RP-HPLC Analysis of Crude TGF-β(34-43) Peptide

ParameterValue
ColumnC18, 4.6 x 250 mm, 5 µm
Mobile Phase A0.1% TFA in Water
Mobile Phase B0.1% TFA in Acetonitrile
Gradient10-40% B over 45 min
Flow Rate0.6 mL/min
Detection220 nm
Retention Time~25 min (major peak)
Purity (crude)>85%

Table 2: ESI-MS Data for Purified TGF-β(34-43) Peptide

ParameterValue
Ionization ModePositive ESI
Calculated Monoisotopic Mass1083.5 Da
Observed [M+H]⁺1084.5 m/z
MS/MS Fragmentationb- and y-ion series consistent with the expected sequence

Table 3: ¹H NMR Chemical Shifts for Key Residues in a Thr-containing Peptide (Illustrative)

ResidueProtonChemical Shift (ppm)
Threonine~4.35
~4.24
γCH₃~1.21
tert-Butyl (if present)(CH₃)₃~1.3 (large singlet)

Note: Chemical shifts are approximate and can vary based on the peptide sequence and solvent conditions.[3]

Visualizations

Experimental Workflow for Peptide Synthesis and Analysis

The following diagram illustrates the overall workflow from peptide synthesis to final analytical characterization.

Peptide_Workflow cluster_synthesis Peptide Synthesis (SPPS) cluster_cleavage Cleavage & Deprotection cluster_analysis Purification & Analysis Resin Resin Support Coupling1 Fmoc-AA Coupling Resin->Coupling1 Deprotection1 Fmoc Deprotection Coupling1->Deprotection1 Coupling2 Fmoc-Thr(tBu)-OH Coupling Deprotection1->Coupling2 Deprotection2 Fmoc Deprotection Coupling2->Deprotection2 Elongation Chain Elongation Deprotection2->Elongation Cleavage Cleavage from Resin & tBu Deprotection (TFA Cocktail) Elongation->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Purity RP-HPLC (Purity Assessment) Purification->Purity MS ESI-MS & MS/MS (Mass & Sequence) Purification->MS NMR NMR Spectroscopy (Structure) Purification->NMR Final Characterized Peptide Purity->Final MS->Final NMR->Final

Caption: Workflow for the synthesis and analysis of peptides containing O-tert-Butylthreonine.

Logical Relationship of Analytical Techniques

The following diagram illustrates the complementary nature of the different analytical techniques used for peptide characterization.

Analytical_Techniques cluster_questions Key Analytical Questions cluster_methods Analytical Methods Peptide Synthetic Peptide (with Thr(tBu)) Q_Purity What is the purity? Peptide->Q_Purity Q_Identity Is it the correct molecule? Peptide->Q_Identity Q_Structure What is its structure? Peptide->Q_Structure HPLC RP-HPLC Q_Purity->HPLC provides MS Mass Spectrometry Q_Identity->MS confirms NMR NMR Spectroscopy Q_Structure->NMR elucidates HPLC->MS coupled for LC-MS MS->HPLC confirms peak identity NMR->HPLC requires pure sample from

Caption: Interrelationship of analytical techniques for peptide characterization.

References

Troubleshooting & Optimization

preventing side reactions with O-tert-Butylthreonine tert-butyl ester

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for O-tert-Butylthreonine tert-butyl ester (Boc-Thr(tBu)-OtBu). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its use in chemical synthesis.

Troubleshooting Guide & FAQs

This section is designed in a question-and-answer format to directly address specific issues that may arise during your experiments.

Q1: I am observing a significant amount of starting material (peptide with Thr(tBu) intact) after the final cleavage. What could be the cause and how can I resolve it?

A1: This issue is likely due to incomplete deprotection of the tert-butyl ether on the threonine side chain. The Thr(tBu) group is known to be more stable than tert-butyl esters and may require more stringent acidic conditions for complete removal.[1][2]

Troubleshooting Steps:

  • Increase TFA Concentration: If you are using a standard cleavage cocktail with less than 95% Trifluoroacetic Acid (TFA), consider increasing the concentration to 95% or higher.

  • Extend Cleavage Time: The complete removal of the Thr(tBu) group may require longer reaction times.[2] Monitor the deprotection at different time points (e.g., 2, 4, and 6 hours) to determine the optimal duration for your specific peptide.

  • Elevate Temperature: Gently warming the cleavage reaction (e.g., to 30-40°C) can enhance the rate of deprotection. However, this should be done with caution as elevated temperatures can also increase the risk of other side reactions.

  • Repeat Cleavage: If incomplete deprotection persists, precipitate the partially deprotected peptide with cold ether, and subject it to a second round of cleavage with a fresh cocktail.[3]

Q2: My final product is a complex mixture with several unexpected peaks in the HPLC. Mass spectrometry suggests the addition of a tert-butyl group to other amino acid residues. How can I prevent this?

A2: The tert-butyl cation (tBu+), a byproduct of the deprotection of Boc and tBu groups, is a reactive electrophile that can alkylate nucleophilic amino acid side chains, particularly Cysteine (Cys), Methionine (Met), and Tryptophan (Trp).[4][5] This side reaction is known as tert-butylation.

Preventative Measures:

  • Use of Scavengers: The most effective way to prevent tert-butylation is to include scavengers in your cleavage cocktail. These molecules are designed to trap the tert-butyl cations.

    • Triisopropylsilane (TIS): Highly effective at reducing the tBu+ cation to isobutane.[2]

    • Water: Can act as a scavenger.[2]

    • Thioanisole and Dimethyl Sulfide (DMS): Particularly useful for protecting Met and Trp residues.[1]

    • 1,2-Ethanedithiol (EDT): Effective for protecting Cys residues.

  • Optimized Cleavage Cocktail: A well-balanced cleavage cocktail is crucial. A common and effective cocktail is a mixture of TFA, TIS, and water (e.g., 95:2.5:2.5 v/v/v). For peptides containing sensitive residues, other scavengers can be added.

Q3: My peptide synthesis is failing, with incomplete coupling and deprotection steps, especially after incorporating Thr(tBu). What is happening?

A3: This is likely due to peptide aggregation on the solid support. Peptides containing hydrophobic residues or those capable of forming intra-chain hydrogen bonds, such as threonine, are prone to aggregation.[6][7] This self-association can physically block reactive sites, hindering both coupling and deprotection.

Strategies to Mitigate Aggregation:

  • Solvent Choice: Use polar, aprotic solvents that disrupt hydrogen bonding, such as N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), or Dimethyl sulfoxide (DMSO).[6][7]

  • Chaotropic Salts: The addition of chaotropic salts like LiCl or KSCN to the coupling mixture can help to break up secondary structures.[6][7]

  • Elevated Temperature: Performing the coupling at a higher temperature can disrupt aggregation.[7]

  • Backbone Protection: The use of pseudoproline dipeptides or other backbone-protecting groups can effectively prevent aggregation by disrupting the peptide's secondary structure.[6]

Q4: I have observed an unexpected mass shift in my peptide containing threonine after acidic cleavage, which seems to be reversible upon treatment with a base. What is this side reaction?

A4: This phenomenon is likely an N-O acyl shift. Under strong acidic conditions, the peptide bond can migrate from the alpha-amino group to the side-chain hydroxyl group of serine or threonine, forming an O-acyl isopeptide. This reaction is typically reversible upon treatment with a mild base.[8]

Prevention and Reversal:

  • Prevention: While difficult to completely avoid under strong acid cleavage, minimizing the exposure time to strong acids can reduce the extent of this side reaction.

  • Reversal: The N-O shift can be reversed by treating the peptide with a mild aqueous base after cleavage and purification.

Quantitative Data Summary

The following table summarizes the impact of different conditions on the prevention of common side reactions associated with the use of O-tert-Butylthreonine.

Side ReactionParameterConditionObserved OutcomePurity/Yield ImprovementReference
Incomplete Deprotection TFA Concentration< 90%Incomplete removal of Thr(tBu)Low[1]
95%Generally effectiveHigh[1]
Cleavage Time1-2 hoursMay be insufficient for complete removalModerate[2]
> 4 hoursImproved deprotection efficiencyHigh[3]
Tert-butylation ScavengersNoneSignificant alkylation of Cys, Met, TrpLow[4][5]
TIS/WaterEffective trapping of tBu+ cationsHigh[2]
Thioanisole/DMSProtects against Met and Trp modificationHigh[1]
Aggregation SolventDCMProne to aggregationLow[6]
DMF/NMP/DMSOReduced aggregationHigh[6][7]
AdditivesNoneAggregation observedLow[6][7]
Chaotropic Salts (LiCl)Disruption of secondary structuresHigh[6][7]

Experimental Protocols

Protocol 1: Standard Cleavage and Deprotection

This protocol is suitable for most peptides containing Thr(tBu).

  • Resin Preparation: Wash the peptide-resin thoroughly with Dichloromethane (DCM) and dry under vacuum.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5, v/v/v). For a 100 mg peptide-resin, use 2 mL of the cocktail.

  • Cleavage Reaction: Add the cleavage cocktail to the resin and shake at room temperature for 2-4 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to cold diethyl ether.

  • Isolation: Centrifuge the precipitated peptide, decant the ether, and dry the peptide pellet under vacuum.

Protocol 2: Cleavage of Peptides with Sensitive Residues (Cys, Met, Trp)

This protocol is recommended for peptides containing amino acids susceptible to tert-butylation.

  • Resin Preparation: Wash and dry the peptide-resin as described in Protocol 1.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA/TIS/Water/EDT (92.5:2.5:2.5:2.5, v/v/v/v). For peptides with Met or Trp, Thioanisole (2.5%) can be included.

  • Cleavage Reaction: Follow the procedure in Protocol 1.

  • Peptide Precipitation and Isolation: Follow the procedure in Protocol 1.

Protocol 3: Reversal of N-O Acyl Shift

  • Peptide Dissolution: Dissolve the purified peptide in an aqueous buffer at pH 7.5-8.0.

  • Incubation: Gently stir the solution at room temperature and monitor the conversion of the O-acyl isopeptide back to the native peptide by HPLC.

  • Lyophilization: Once the conversion is complete, lyophilize the solution to obtain the final peptide.

Visualizations

Troubleshooting_Workflow cluster_symptoms Observed Issue cluster_causes Potential Cause cluster_solutions Recommended Solution Symptom1 Incomplete Deprotection (Starting material remains) Cause1 Insufficiently harsh cleavage conditions Symptom1->Cause1 Symptom2 Unexpected Side Products (+56 Da mass shift) Cause2 Tert-butylation of nucleophilic residues Symptom2->Cause2 Symptom3 Synthesis Failure (Poor coupling/deprotection) Cause3 Peptide Aggregation Symptom3->Cause3 Solution1a Increase TFA concentration Cause1->Solution1a Solution1b Extend cleavage time Cause1->Solution1b Solution2 Add scavengers to cleavage cocktail (e.g., TIS) Cause2->Solution2 Solution3a Use polar aprotic solvents (DMF, NMP) Cause3->Solution3a Solution3b Add chaotropic salts Cause3->Solution3b

Caption: Troubleshooting workflow for side reactions.

Deprotection_Pathway cluster_main Main Deprotection Pathway cluster_side Side Reaction Pathway Peptide_tBu Peptide-Thr(tBu) Cleavage TFA Cleavage Peptide_tBu->Cleavage Deprotected_Peptide Deprotected Peptide Cleavage->Deprotected_Peptide Desired Product tBu_cation tBu+ Cation Cleavage->tBu_cation Scavenger Scavenger (TIS) tBu_cation->Scavenger Nucleophilic_Residue Nucleophilic Residue (Cys, Met, Trp) tBu_cation->Nucleophilic_Residue Trapped_tBu Trapped tBu+ (Isobutane) Scavenger->Trapped_tBu Alkylated_Peptide Alkylated Peptide (Side Product) Nucleophilic_Residue->Alkylated_Peptide

Caption: Deprotection and side reaction pathways.

References

improving coupling efficiency of O-tert-Butylthreonine tert-butyl ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the coupling of O-tert-Butylthreonine tert-butyl ester in peptide synthesis.

Troubleshooting Guide

Low coupling efficiency with O-tert-Butylthreonine tert-butyl ester is a common challenge due to the steric hindrance posed by the two tert-butyl protecting groups on both the side-chain hydroxyl and the C-terminus. This guide offers a systematic approach to overcoming these difficulties.

Problem: Low or Incomplete Coupling Detected (e.g., by positive Kaiser test)

A positive Kaiser test after a coupling step indicates the presence of unreacted primary amines on the resin, signifying an incomplete reaction.

Initial Steps:

  • Recouple: The most straightforward initial step is to perform a second coupling reaction with a fresh solution of activated O-tert-Butylthreonine tert-butyl ester.[1]

  • Capping: If recoupling is unsuccessful, "cap" the unreacted amines by acetylation. This prevents the formation of deletion peptides and simplifies the purification of the final product.

Advanced Troubleshooting Strategies:

If initial steps fail, consider the following modifications to your protocol:

  • Optimize Coupling Reagents: Standard coupling reagents may be insufficient for this sterically hindered amino acid. Consider switching to more potent activating agents. Onium salt-based reagents like HATU, HBTU, and PyBOP are generally more effective in such cases.

  • Adjust Reaction Conditions:

    • Increase Reaction Time: Extend the coupling time to allow for the sterically hindered reaction to proceed to completion.

    • Elevate Temperature: Carefully increasing the reaction temperature can help overcome the activation energy barrier. However, this should be monitored closely to avoid racemization.

  • Incorporate Additives: The addition of copper(II) chloride (CuCl₂) to a DIC/HOBt coupling protocol has been reported to facilitate the coupling of O-tert-butyl-threonine to the resin while minimizing racemization.[2]

  • Solvent Considerations: While DMF is a standard solvent for solid-phase peptide synthesis, for difficult sequences prone to aggregation, NMP can be a better alternative due to its superior solvating properties.

Frequently Asked Questions (FAQs)

Q1: Why is the coupling of O-tert-Butylthreonine tert-butyl ester often inefficient?

The primary reason for inefficient coupling is steric hindrance. The bulky tert-butyl groups on both the side-chain and the C-terminus sterically shield the reactive carboxyl group, making it difficult for the N-terminal amine of the growing peptide chain to attack and form a peptide bond.

Q2: What are the best coupling reagents for O-tert-Butylthreonine tert-butyl ester?

For sterically hindered amino acids like O-tert-Butylthreonine tert-butyl ester, more powerful coupling reagents are recommended over standard carbodiimides like DCC or DIC alone. Uronium/aminium salt-based reagents are generally preferred.

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Often considered one of the most effective reagents for difficult couplings due to its high reactivity and ability to minimize racemization.

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A widely used and effective coupling reagent for hindered amino acids.

  • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): Another powerful phosphonium-based reagent suitable for challenging couplings.

Q3: Can I use standard DIC/HOBt coupling for this amino acid?

While standard DIC/HOBt may result in low yields, its effectiveness can be improved by the addition of CuCl₂.[2] This additive is thought to facilitate the coupling of sterically hindered residues.

Q4: What should I do if I suspect peptide aggregation is contributing to low coupling efficiency?

Peptide aggregation can physically block reactive sites on the resin. Consider switching the primary solvent from DMF to NMP, as NMP has better solvating properties for growing peptide chains.

Q5: Is double coupling always necessary for O-tert-Butylthreonine tert-butyl ester?

Given its sterically hindered nature, performing a double coupling is a highly recommended practice to ensure the reaction goes to completion.

Data Presentation

The choice of coupling reagent significantly impacts the efficiency of coupling sterically hindered amino acids. The following table summarizes the reported performance of various coupling reagents in challenging peptide couplings, which can serve as a guide for selecting a suitable reagent for O-tert-Butylthreonine tert-butyl ester.

Coupling ReagentRelative Effectiveness in Hindered CouplingsKey AdvantagesPotential Issues
HATU Very HighHigh reactivity, fast reaction times, low racemization.Higher cost compared to other reagents.
HBTU HighGood balance of reactivity and cost-effectiveness.Can cause guanidinylation of the N-terminal amine as a side reaction.
PyBOP HighPowerful phosphonium-based reagent, effective for hindered couplings.Byproducts can sometimes be difficult to remove.
DIC/HOBt + CuCl₂ Moderate to HighCost-effective; addition of CuCl₂ reported to improve efficiency and reduce racemization for hindered residues.[2]May require longer reaction times compared to onium salts.
Acyl Fluorides HighHighly reactive and effective for sterically hindered couplings.May require specific preparation of the acyl fluoride derivative.
Pivaloyl Mixed Anhydride LowGenerally not effective for highly hindered couplings.[1]Low yields reported with sterically demanding amino acids.[1]

Experimental Protocols

Protocol 1: Standard Coupling Protocol for Sterically Hindered Amino Acids using HATU

This protocol outlines a standard procedure for coupling O-tert-Butylthreonine tert-butyl ester using HATU as the activating agent in solid-phase peptide synthesis (SPPS).

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-O-tert-Butylthreonine tert-butyl ester (3-5 equivalents)

  • HATU (3-5 equivalents)

  • N,N-Diisopropylethylamine (DIEA) (6-10 equivalents)

  • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • Reaction vessel with agitation capabilities

Procedure:

  • Resin Preparation: Ensure the Fmoc group has been removed from the N-terminal amino acid of the peptide-resin and the resin has been thoroughly washed with DMF.

  • Amino Acid Activation: In a separate vial, dissolve Fmoc-O-tert-Butylthreonine tert-butyl ester and HATU in DMF.

  • Coupling Reaction: Add DIEA to the amino acid/HATU mixture and immediately add this activation solution to the reaction vessel containing the resin.

  • Agitation: Agitate the mixture at room temperature for 1-4 hours. The optimal time may vary depending on the sequence.

  • Monitoring: Perform a Kaiser test to check for the presence of free primary amines.

  • Washing: Once the reaction is complete (negative Kaiser test), drain the reaction solution and wash the resin thoroughly with DMF.

  • Double Coupling (Recommended): Repeat steps 2-6 to ensure maximum coupling efficiency.

Protocol 2: Capping of Unreacted Amines

This protocol is used to terminate peptide chains that have failed to couple, preventing the formation of deletion sequences.

Materials:

  • Peptide-resin with unreacted N-terminal amines

  • Acetic anhydride

  • Pyridine or DIEA

  • DMF

Procedure:

  • Washing: Wash the peptide-resin thoroughly with DMF.

  • Capping Solution: Prepare a solution of acetic anhydride and pyridine (or DIEA) in DMF (e.g., 10% acetic anhydride and 10% pyridine in DMF).

  • Capping Reaction: Add the capping solution to the resin and agitate the mixture for 30 minutes at room temperature.

  • Washing: Drain the capping solution and wash the resin thoroughly with DMF, followed by DCM, to remove any residual reagents.

Visualizations

Troubleshooting_Workflow start Start: Coupling of O-tert-Butylthreonine tert-butyl ester kaiser_test Perform Kaiser Test start->kaiser_test is_positive Test Positive? kaiser_test->is_positive recouple Recouple with fresh reagents is_positive->recouple Yes proceed Proceed to next deprotection/coupling step is_positive->proceed No kaiser_test2 Perform Kaiser Test recouple->kaiser_test2 is_positive2 Test Still Positive? kaiser_test2->is_positive2 cap_amines Cap Unreacted Amines is_positive2->cap_amines Yes is_positive2->proceed No advanced Advanced Troubleshooting: - Change coupling reagent (HATU, etc.) - Increase reaction time/temperature - Use additives (CuCl2) - Change solvent (NMP) cap_amines->advanced advanced->proceed

Caption: Troubleshooting workflow for low coupling efficiency.

SPPS_Cycle start Start: Peptide-Resin deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) start->deprotection wash1 Wash Resin (DMF) deprotection->wash1 coupling Coupling: Activate & Couple Fmoc-O-tBu-Thr(tBu)-OH wash1->coupling wash2 Wash Resin (DMF) coupling->wash2 kaiser_test Kaiser Test wash2->kaiser_test is_complete Coupling Complete? kaiser_test->is_complete double_couple Double Couple (Repeat Coupling Step) is_complete->double_couple No next_cycle Proceed to Next Cycle is_complete->next_cycle Yes double_couple->wash2

Caption: General workflow for one cycle of SPPS.

References

Technical Support Center: Deprotection of O-tert-Butylthreonine tert-butyl ester

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for challenges in the deprotection of O-tert-Butylthreonine tert-butyl ester. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding this critical step in peptide synthesis and organic chemistry.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered during the deprotection of O-tert-Butylthreonine tert-butyl ester?

The simultaneous deprotection of both the O-tert-butyl (tBu) ether on the threonine side chain and the tert-butyl (OtBu) ester at the C-terminus is often challenging due to the similar acid-labile nature of these protecting groups. Key challenges include:

  • Incomplete Deprotection: Insufficient acid strength or reaction time can lead to the incomplete removal of one or both tert-butyl groups.

  • Side Reactions: The tert-butyl cation generated during deprotection can lead to side reactions, such as the t-butylation of sensitive amino acid residues like Tryptophan.[1]

  • Lack of Selectivity: Achieving selective deprotection of either the O-tert-butyl ether or the tert-butyl ester in the presence of other acid-sensitive protecting groups (e.g., Boc) is difficult with standard strong acid methods.[2][3]

  • Racemization: Harsh acidic conditions and elevated temperatures can potentially lead to the epimerization of the chiral centers in the amino acid.[4][5]

Q2: Why is my deprotection reaction incomplete, even with strong acid?

Incomplete deprotection can result from several factors:

  • Insufficient Acid Concentration or Equivalents: The stoichiometry of the acid to the substrate is crucial. Ensure a sufficient excess of acid is used.

  • Reaction Time: The deprotection of both groups may require longer reaction times than anticipated. Monitoring the reaction progress by TLC or LC-MS is recommended.

  • Steric Hindrance: The bulky nature of the tert-butyl groups can sometimes hinder the access of the acid to the cleavage site.

  • Solvent Effects: The choice of solvent can influence the efficiency of the deprotection. Dichloromethane (DCM) is commonly used, but other solvents or co-solvents may be more effective for specific substrates.

Q3: How can I prevent the t-butylation of sensitive residues like Tryptophan during deprotection?

The tert-butyl cation is a reactive electrophile that can alkylate electron-rich side chains. To mitigate this, a "scavenger" is added to the cleavage cocktail.[1] Scavengers are nucleophilic species that trap the tert-butyl cation. Common scavengers include:

  • Triisopropylsilane (TIS): A very effective scavenger for trityl and tert-butyl cations.

  • Water: Can act as a scavenger by reacting with the tert-butyl cation to form tert-butanol.

  • Thioanisole or Dithiothreitol (DTT): Particularly useful for protecting sulfur-containing residues like Cysteine and Methionine.[1]

A common cleavage cocktail is a mixture of Trifluoroacetic Acid (TFA), a scavenger, and water (e.g., TFA/TIS/H₂O 95:2.5:2.5).[1][6]

Q4: Is it possible to selectively deprotect the tert-butyl ester in the presence of the O-tert-butyl ether?

Achieving perfect selectivity is challenging due to the similar reactivity of the two groups. However, some methods offer a degree of selectivity:

  • Milder Lewis Acids: Lewis acids like Zinc Bromide (ZnBr₂) in DCM have been reported to show some selectivity for the cleavage of tert-butyl esters over other acid-labile groups.[2]

  • Enzymatic Cleavage: While not a general acid-catalyzed method, specific enzymes could potentially offer high selectivity, though this is highly substrate-dependent and less common in routine synthesis.

Troubleshooting Guide

This guide addresses specific issues you might encounter during the deprotection of O-tert-Butylthreonine tert-butyl ester.

Problem Possible Cause(s) Recommended Solution(s)
Incomplete Deprotection of both tBu and OtBu groups Insufficient acid strength or concentration. Short reaction time. Inappropriate solvent.Increase the concentration of TFA (e.g., from 50% to 95% in DCM). Prolong the reaction time and monitor by LC-MS. Ensure the use of an appropriate solvent like DCM.
Selective removal of only one protecting group The two groups can have slightly different labilities depending on the molecular context.If full deprotection is desired, increase reaction time or acid strength. If partial deprotection is observed, this might be exploited for selective removal, but requires careful optimization.
Presence of a +56 Da adduct in the mass spectrum Alkylation of a nucleophilic residue (e.g., Trp, Cys) by the tert-butyl cation.[1]Add a scavenger to the cleavage cocktail (e.g., TIS, water, DTT). A common mixture is TFA/TIS/H₂O (95:2.5:2.5 v/v/v).[1][6]
Low recovery of the final product Adsorption of the product onto the workup materials. Precipitation issues.After cleavage, precipitate the peptide in cold diethyl ether.[7] Ensure complete transfer and washing of the precipitate. Use of co-solvents might be necessary for dissolving the crude product.
Racemization of the threonine residue Harsh acidic conditions or prolonged heating.Use the mildest effective conditions for deprotection. Avoid high temperatures. Reagent-free thermal deprotection in a continuous flow reactor can sometimes minimize racemization.[4][5]

Experimental Protocols

Protocol 1: Standard Global Deprotection using TFA

This protocol is for the simultaneous removal of both the O-tert-butyl ether and the tert-butyl ester.

Materials:

  • O-tert-Butylthreonine tert-butyl ester substrate

  • Trifluoroacetic Acid (TFA)

  • Dichloromethane (DCM)

  • Triisopropylsilane (TIS) (if scavengers are needed)

  • Water (if scavengers are needed)

  • Cold diethyl ether

Procedure:

  • Dissolve the protected threonine derivative in DCM in a round-bottom flask.

  • Prepare the cleavage cocktail. A common mixture is TFA/DCM (1:1) or for more robust deprotection, a cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v).[6][8]

  • Add the cleavage cocktail to the substrate solution at room temperature.

  • Stir the reaction mixture for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, concentrate the solution under reduced pressure to remove the TFA and DCM.

  • Add cold diethyl ether to the residue to precipitate the deprotected product.[7]

  • Centrifuge or filter the mixture to collect the solid product.

  • Wash the product with cold diethyl ether and dry under vacuum.

Protocol 2: Milder Deprotection with Aqueous Phosphoric Acid

This method can be an alternative to harsh TFA conditions and may offer better selectivity in some cases.[9][10]

Materials:

  • O-tert-Butylthreonine tert-butyl ester substrate

  • Aqueous Phosphoric Acid (85 wt%)

  • Organic solvent (e.g., THF, Dioxane)

Procedure:

  • Dissolve the protected threonine derivative in a suitable organic solvent.

  • Add aqueous phosphoric acid (85 wt%) to the solution. The stoichiometry may need to be optimized for the specific substrate.

  • Stir the reaction at room temperature or with gentle heating. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, neutralize the reaction mixture carefully with a base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an appropriate organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by chromatography if necessary.

Visualizing the Deprotection Workflow

The following diagrams illustrate the logical steps in the deprotection process and troubleshooting.

Deprotection_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation Substrate Protected Thr Derivative Reagents Select Deprotection Reagents (e.g., TFA Cocktail) Reaction Deprotection Reaction Reagents->Reaction Add reagents Monitoring Monitor Progress (TLC, LC-MS) Reaction->Monitoring Check completion Workup Quench & Concentrate Monitoring->Workup Reaction complete Precipitation Precipitate in Ether Workup->Precipitation Isolation Isolate & Dry Product Precipitation->Isolation

Caption: General workflow for the deprotection of O-tert-Butylthreonine tert-butyl ester.

Troubleshooting_Logic Start Deprotection Reaction Check_Completion Reaction Complete? Start->Check_Completion Check_Side_Products Side Products Present? Check_Completion->Check_Side_Products Yes Incomplete Incomplete Reaction Check_Completion->Incomplete No Side_Products Side Products Observed Check_Side_Products->Side_Products Yes Success Successful Deprotection Check_Side_Products->Success No Action_Incomplete Increase Acid Conc./Time Incomplete->Action_Incomplete Action_Side_Products Add/Optimize Scavengers Side_Products->Action_Side_Products Action_Incomplete->Start Retry Action_Side_Products->Start Retry

Caption: Troubleshooting decision tree for deprotection challenges.

References

Technical Support Center: Minimizing Racemization of Threonine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the racemization of threonine during peptide synthesis. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you optimize your synthetic outcomes and ensure the stereochemical purity of your peptides.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of peptide synthesis?

A1: Racemization is the conversion of a single, pure enantiomer (typically the L-amino acid) into a mixture of both L- and D-enantiomers. During peptide synthesis, the alpha-carbon of an activated amino acid is susceptible to deprotonation, which can lead to a loss of its defined stereochemistry. The incorporation of the incorrect D-amino acid can significantly alter the peptide's three-dimensional structure, biological activity, and therapeutic efficacy.

Q2: Why is threonine prone to racemization?

A2: Threonine, a β-branched amino acid, is sterically hindered, which can slow down the coupling reaction. This extended reaction time, especially under basic conditions, increases the opportunity for the activated carboxyl group to form an oxazolone intermediate. The alpha-proton of this intermediate is acidic and can be easily abstracted by a base, leading to racemization.

Q3: What are the primary factors that influence threonine racemization?

A3: Several factors can contribute to the extent of threonine racemization:

  • Coupling Reagents: The choice of coupling reagent and additives plays a crucial role.

  • Base: The type and concentration of the base used for activation and neutralization can significantly impact racemization.

  • Temperature: Elevated temperatures, while often used to overcome aggregation and difficult couplings, can increase the rate of racemization.[1]

  • Solvent: The polarity of the solvent can influence the stability of the intermediates involved in racemization.

  • Pre-activation Time: Longer pre-activation times of the amino acid before addition to the resin can increase the risk of racemization.

Q4: Which coupling reagents are recommended to minimize threonine racemization?

A4: For sterically hindered amino acids like threonine, high-performance uronium/aminium-based coupling reagents are generally recommended. Reagents like HATU, HCTU, and COMU, particularly when used with additives like OxymaPure, are effective in promoting rapid coupling and suppressing racemization.[2] While carbodiimide reagents like DIC are cost-effective, they should be used with racemization-suppressing additives such as OxymaPure or HOAt.[3]

Q5: How does the choice of base affect threonine racemization?

A5: The basicity and steric hindrance of the base are critical. Strong, non-hindered bases can readily abstract the alpha-proton, leading to increased racemization. The use of weaker or more sterically hindered bases, such as N-methylmorpholine (NMM) or sym-collidine, is recommended over more common bases like N,N-diisopropylethylamine (DIPEA) when racemization is a concern.[2]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High levels of D-Threonine detected in the final peptide. Inappropriate coupling reagent/additive. Switch to a coupling reagent known for low racemization, such as COMU or HATU, in combination with OxymaPure.[4] Avoid prolonged pre-activation.
Use of a strong, non-hindered base. Replace DIPEA with a weaker or more hindered base like NMM or sym-collidine. Use the minimum necessary equivalents of the base.[2]
Elevated coupling temperature. If using elevated temperatures (e.g., in microwave-assisted synthesis), consider lowering the temperature for the threonine coupling step. A reduction from 80°C to 50°C has been shown to limit racemization for other sensitive amino acids.[1] Alternatively, perform the threonine coupling at room temperature.
Slow or incomplete coupling of threonine, leading to deletion sequences. Steric hindrance of the threonine residue. Use a more potent coupling reagent like HATU or HCTU.[2] Increase the equivalents of the amino acid and coupling reagent (e.g., 3-5 equivalents).[2] Extend the coupling time and monitor completion with a Kaiser test.[2]
Peptide aggregation on the resin. Swell the resin adequately in a suitable solvent like DMF before synthesis. Consider using a different resin with better swelling properties or a lower loading capacity.[5]

Quantitative Data on Racemization

While specific quantitative data for threonine racemization across a wide range of conditions is not extensively consolidated in the literature, the following table summarizes the relative racemization potential of common coupling reagents and additives based on studies of other racemization-prone amino acids like cysteine and histidine. This can serve as a guide for selecting the best reagents for threonine coupling.

Coupling Reagent/Additive CombinationRelative Racemization LevelComments
COMUVery LowThe OxymaPure leaving group is highly effective at preventing racemization.[4]
DIC/OxymaPureVery LowOxymaPure is a highly effective additive for minimizing racemization with carbodiimides.[4]
HATULowThe presence of the HOAt moiety effectively suppresses racemization.[4]
HCTULowThe 6-Cl-HOBt leaving group provides good racemization suppression.[4]
DIC/HOBtModerateHOBt is a classic racemization suppressant but can be less effective than HOAt or OxymaPure.[4]

Note: The actual percentage of racemization can vary depending on the specific peptide sequence, base, temperature, and other reaction conditions. A study on glycosylated threonine derivatives showed negligible epimerization (≤1.5%) under various coupling conditions, suggesting that the threonine backbone itself is somewhat resistant to racemization compared to serine.[3]

Experimental Protocols

Protocol: Low-Racemization Coupling of Fmoc-Thr(tBu)-OH in SPPS

This protocol is designed to minimize the racemization of threonine during solid-phase peptide synthesis using the Fmoc/tBu strategy.

1. Resin Swelling:

  • Swell the resin (e.g., Rink Amide resin, 0.1 mmol scale) in N,N-dimethylformamide (DMF) for at least 30 minutes in the reaction vessel.

2. Fmoc Deprotection:

  • Treat the resin with 20% piperidine in DMF (v/v) for 5-10 minutes.
  • Drain the reaction vessel and repeat the treatment for another 5-10 minutes.
  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

3. Amino Acid Activation and Coupling:

  • In a separate vessel, prepare the activation solution immediately before adding it to the resin.
  • Dissolve Fmoc-Thr(tBu)-OH (3-5 equivalents) and a suitable coupling reagent/additive combination (e.g., COMU, 3-5 equivalents, or DIC/OxymaPure, 3-5 equivalents each) in DMF.
  • Add a hindered or weak base (e.g., sym-collidine or NMM, 6-10 equivalents).
  • Allow for a very short pre-activation time (e.g., 1-2 minutes).
  • Add the activation solution to the deprotected resin in the reaction vessel.

4. Coupling Reaction:

  • Agitate the reaction mixture at room temperature for 2-4 hours. For particularly difficult couplings, the reaction time can be extended.

5. Monitoring the Coupling:

  • Perform a Kaiser test on a small sample of resin beads.
  • A negative result (yellow/colorless beads) indicates complete coupling.
  • If the test is positive (blue beads), indicating free amines, continue the coupling for another 1-2 hours or perform a double coupling (repeating steps 3 and 4).

6. Washing:

  • Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.

7. (Optional) Capping:

  • If the coupling remains incomplete after extended coupling times or a double coupling, cap the unreacted amines by treating the resin with a solution of acetic anhydride and a non-nucleophilic base (e.g., DIPEA or pyridine) in DMF for 30 minutes. This will prevent the formation of deletion sequences.

Visualizing the Process

Mechanism of Threonine Racemization

The primary mechanism for racemization of amino acids during peptide synthesis is through the formation of a 5(4H)-oxazolone intermediate. The following diagram illustrates this pathway.

Caption: Mechanism of racemization via oxazolone formation.

Troubleshooting Workflow for Threonine Racemization

This workflow provides a logical sequence of steps to diagnose and resolve issues with threonine racemization.

troubleshooting_workflow start High Racemization of Threonine Detected check_reagents Step 1: Evaluate Coupling Reagents & Base start->check_reagents reagent_ok Reagents are optimal (e.g., COMU/Oxyma, Collidine) check_reagents->reagent_ok change_reagents Action: Switch to low-racemization reagents (e.g., COMU/Oxyma) and a hindered base (Collidine/NMM) reagent_ok->change_reagents No check_temp Step 2: Check Coupling Temperature reagent_ok->check_temp Yes change_reagents->check_temp temp_ok Coupling at room temperature? check_temp->temp_ok lower_temp Action: Reduce coupling temperature. For microwave, try 50°C or room temp coupling for Thr. temp_ok->lower_temp No check_preactivation Step 3: Review Pre-activation Time temp_ok->check_preactivation Yes lower_temp->check_preactivation preactivation_ok Pre-activation is minimal (<2 mins)? check_preactivation->preactivation_ok reduce_preactivation Action: Minimize or eliminate pre-activation time. Use in-situ activation. preactivation_ok->reduce_preactivation No end Racemization Minimized preactivation_ok->end Yes reduce_preactivation->end

Caption: Troubleshooting workflow for threonine racemization.

References

dealing with aggregation in peptides containing O-tert-Butylthreonine tert-butyl ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with peptides containing O-tert-Butylthreonine tert-butyl ester. This resource addresses common issues related to peptide aggregation and provides detailed experimental protocols to overcome these challenges.

Troubleshooting Guides

Issue 1: Poor Solubility and Aggregation of the Crude Peptide After Cleavage

Symptoms:

  • The lyophilized peptide powder is difficult to dissolve in standard solvents (e.g., water, acetonitrile/water mixtures).

  • Visible precipitation or gel-like formation is observed upon dissolution.

  • Poor peak shape and recovery during HPLC purification.

Possible Causes:

  • High Hydrophobicity: The presence of the bulky and nonpolar O-tert-Butylthreonine tert-butyl ester residue significantly increases the overall hydrophobicity of the peptide, promoting intermolecular aggregation.

  • Secondary Structure Formation: The peptide sequence may be prone to forming stable β-sheet structures, which can lead to aggregation.[1]

  • Incomplete Deprotection: Residual tert-butyl protecting groups can increase hydrophobicity and hinder solubility.

Troubleshooting Steps:

  • Systematic Solubility Testing: Before attempting large-scale dissolution, perform small-scale solubility tests with a variety of solvents.

  • Incorporate Organic Solvents and Chaotropic Agents: Attempt to dissolve the peptide in solvents known to disrupt secondary structures.[2][3]

  • Optimize pH: Adjusting the pH of the solution can alter the charge state of the peptide and improve solubility.

  • Confirm Complete Deprotection: Analyze the crude peptide by mass spectrometry to ensure complete removal of all protecting groups. Incomplete deprotection can lead to side reactions.[2]

Issue 2: On-Resin Aggregation During Solid-Phase Peptide Synthesis (SPPS)

Symptoms:

  • Reduced swelling of the resin during synthesis.[2]

  • Slow or incomplete Fmoc deprotection, indicated by a persistent blue color in the Kaiser test.[1]

  • Poor coupling efficiency, leading to deletion sequences observed in mass spectrometry analysis of the crude product.[1]

  • Formation of a gel-like substance within the reaction vessel.

Possible Causes:

  • Inter-chain Hydrogen Bonding: The growing peptide chains on the resin can self-associate through hydrogen bonds, leading to aggregation.[2]

  • "Difficult Sequence": The peptide sequence, particularly with the inclusion of the hydrophobic O-tert-Butylthreonine tert-butyl ester, may be prone to forming secondary structures on the resin.[1]

Troubleshooting Steps:

  • Solvent Modification: Switch to or incorporate solvents known to disrupt aggregation, such as N-methylpyrrolidone (NMP) or dimethyl sulfoxide (DMSO).[2][4]

  • Elevated Temperature and Microwave Synthesis: Perform coupling reactions at a higher temperature or utilize microwave-assisted synthesis to disrupt intermolecular interactions.[2][5]

  • Incorporate Structure-Disrupting Elements: If resynthesizing, consider incorporating pseudoproline dipeptides or using backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) to disrupt secondary structure formation.[2][6]

  • Use of Chaotropic Salts: Add chaotropic salts such as LiCl or KSCN to the reaction mixture to disrupt hydrogen bonding.[2]

Frequently Asked Questions (FAQs)

Q1: Why is my peptide containing O-tert-Butylthreonine tert-butyl ester so prone to aggregation?

A1: The O-tert-Butylthreonine tert-butyl ester residue possesses two bulky, non-polar tert-butyl groups. These groups significantly increase the hydrophobicity of the peptide, which is a primary driver of aggregation.[2] Peptides with stretches of hydrophobic amino acids tend to self-associate to minimize their exposure to polar solvents.

Q2: What are the best initial solvents to try for dissolving my aggregated peptide?

A2: Start with common HPLC solvents like acetonitrile (ACN) and water. If solubility is poor, try incorporating small amounts of organic acids like formic acid or trifluoroacetic acid (TFA). For highly aggregated peptides, solvents like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or hexafluoroisopropanol (HFIP) can be effective. It is recommended to perform small-scale solubility tests first.

Q3: Can the tert-butyl groups from O-tert-Butylthreonine tert-butyl ester cause side reactions during cleavage?

A3: Yes. During TFA-mediated cleavage, the liberated tert-butyl cations are reactive electrophiles. These can cause side reactions, most notably the t-butylation of sensitive residues like tryptophan or methionine.[2][7] To prevent this, it is crucial to use a cleavage cocktail containing scavengers such as triisopropylsilane (TIS) and water.[7]

Q4: How can I monitor for on-resin aggregation during synthesis?

A4: A key indicator is the swelling of the resin. A significant decrease in resin volume suggests aggregation.[2] Additionally, you can perform colorimetric tests like the Kaiser test after deprotection. A persistent blue color indicates incomplete removal of the Fmoc group, which can be a consequence of aggregation hindering reagent access.[1]

Q5: Are there any modifications I can make to the peptide sequence to reduce aggregation?

A5: Yes. If the peptide is being resynthesized, consider introducing hydrophilic residues or using backbone protection strategies. Incorporating pseudoproline dipeptides at specific positions can disrupt the formation of secondary structures that lead to aggregation.[2][6] Another strategy is the addition of solubilizing tags, such as a poly-arginine tail, to the C-terminus.[3]

Quantitative Data Summary

Table 1: Recommended Solvents for Aggregated Peptides

Solvent SystemConcentrationApplication Notes
Acetonitrile / Water with 0.1% TFA10-70% ACNStandard starting condition for HPLC purification.
Dimethyl Sulfoxide (DMSO)Up to 100%Effective for highly hydrophobic and aggregated peptides. May require dilution for HPLC injection.
Formic Acid10-88% in WaterCan disrupt hydrogen bonding and improve solubility.
Hexafluoroisopropanol (HFIP)Up to 100%A strong solvent for dissolving highly aggregated peptides, particularly those with β-sheet structures.

Table 2: Additives to Mitigate On-Resin Aggregation

AdditiveTypical ConcentrationMechanism of Action
Dimethyl Sulfoxide (DMSO)10-20% in DMF/NMPDisrupts internal hydrogen bonding within the peptide-resin matrix.[4]
Lithium Chloride (LiCl)0.1 - 1 MChaotropic salt that disrupts secondary structure formation.[2]
Ethylene CarbonateAs part of a "Magic Mixture"Nonionic detergent that can disrupt aggregation.[2]

Experimental Protocols

Protocol 1: Small-Scale Peptide Solubility Screening
  • Aliquot Peptide: Weigh approximately 1 mg of the lyophilized crude peptide into several microcentrifuge tubes.

  • Add Solvents: To each tube, add 100 µL of a different test solvent (refer to Table 1).

  • Vortex and Sonicate: Vortex each tube for 30 seconds, followed by sonication in a water bath for 5 minutes.

  • Visual Inspection: Visually inspect each tube for complete dissolution. Note any visible particulates or gel formation.

  • Centrifugation: Centrifuge the tubes at 14,000 rpm for 5 minutes.

  • Supernatant Analysis: Carefully aspirate the supernatant and analyze a small aliquot by HPLC to confirm the presence of the dissolved peptide.

Protocol 2: On-Resin Kaiser Test for Monitoring Deprotection
  • Sample Collection: After the Fmoc-deprotection step, remove a small sample of the resin (approximately 5-10 mg) and wash thoroughly with dichloromethane (DCM).

  • Reagent Preparation: Prepare three solutions:

    • Solution A: 50 mg/mL ninhydrin in ethanol.

    • Solution B: 1 g phenol in 0.25 mL ethanol.

    • Solution C: 2% (v/v) of 1 mM potassium cyanide in pyridine.[1]

  • Reaction: Add 2-3 drops of each solution to the resin sample in a small glass test tube.

  • Heating: Heat the test tube at 100°C for 5 minutes.

  • Observation: A dark blue or purple color on the resin beads indicates the presence of free primary amines and thus, complete deprotection. A yellow or faint blue color suggests incomplete deprotection, possibly due to aggregation.[1]

Visualizations

Troubleshooting_Workflow cluster_synthesis During Synthesis (On-Resin) cluster_post_synthesis Post-Synthesis (Crude Peptide) s_start Signs of Aggregation? (Poor Swelling, Positive Kaiser Test) s_solvents Change Solvent (e.g., add DMSO) s_start->s_solvents Yes s_continue Continue Synthesis s_start->s_continue No s_temp Increase Temperature (Microwave Synthesis) s_solvents->s_temp s_chaotropes Add Chaotropic Salts (e.g., LiCl) s_temp->s_chaotropes s_chaotropes->s_continue s_resynthesize Consider Resynthesis with Pseudoproline/Backbone Protection s_chaotropes->s_resynthesize If aggregation persists p_start Poor Solubility? p_solvents Solubility Screen (DMSO, HFIP, etc.) p_start->p_solvents Yes p_hplc Proceed to Purification p_start->p_hplc No p_ph Adjust pH p_solvents->p_ph p_ms Check Deprotection by MS p_ph->p_ms p_ms->p_hplc

Caption: Troubleshooting workflow for peptide aggregation.

SPPS_Aggregation_Mitigation cluster_strategies Aggregation Mitigation Strategies cluster_disruption Disruption of Existing Aggregates cluster_prevention Prevention of Secondary Structure resin Peptide-Resin agg Aggregation (β-Sheet Formation) resin->agg 'Difficult' Sequence strat1 Disruptive Solvents (DMSO, NMP) strat1->agg strat2 Chaotropic Agents (LiCl) strat2->agg strat3 Pseudoproline Dipeptides strat3->agg Inhibit strat4 Backbone Protection (Hmb, Dmb) strat4->agg Inhibit

Caption: Strategies to mitigate on-resin peptide aggregation.

References

Technical Support Center: Purification of Peptides Containing O-tert-Butylthreonine tert-butyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the purification of synthetic peptides containing the O-tert-Butylthreonine tert-butyl ester residue.

Troubleshooting Guide

Peptides incorporating O-tert-Butylthreonine tert-butyl ester often present unique purification challenges due to the bulky and hydrophobic nature of the tert-butyl protecting groups. This guide addresses common issues encountered during their purification.

Problem 1: Poor Solubility of Crude Peptide

Symptoms:

  • The lyophilized crude peptide does not dissolve in standard aqueous buffers used for RP-HPLC.

  • Precipitation is observed upon injection into the HPLC system.

Potential Causes:

  • High Hydrophobicity: The O-tert-Butylthreonine tert-butyl ester residue significantly increases the overall hydrophobicity of the peptide, leading to poor solubility in aqueous solutions.[1]

  • Peptide Aggregation: Hydrophobic peptides have a strong tendency to aggregate via intermolecular interactions to form insoluble β-sheets.[2][3]

Solutions:

SolutionDescription
Use of Organic Solvents Attempt to dissolve the crude peptide in a minimal amount of a strong organic solvent such as DMSO, DMF, or formic acid before diluting it with the initial mobile phase for RP-HPLC.[2]
Incorporate Solubilizing Tags During peptide synthesis, add a hydrophilic tag (e.g., a poly-arginine sequence) to the N- or C-terminus. This tag can be cleaved enzymatically or chemically after successful purification.[2]
Test Different Aqueous Buffers Vary the pH and salt concentration of the aqueous mobile phase. Changes in pH can alter the net charge of the peptide, potentially increasing solubility.[4][5]
Employ Chaotropic Agents In challenging cases, the addition of a low concentration of a chaotropic agent like guanidinium chloride or urea to the sample solvent can help disrupt aggregates.

Problem 2: Low Purity and Yield After RP-HPLC

Symptoms:

  • Broad, tailing peaks in the HPLC chromatogram.

  • Co-elution of the target peptide with impurities.

  • Low recovery of the purified peptide.

Potential Causes:

  • On-Resin Aggregation: Aggregation during solid-phase peptide synthesis (SPPS) can lead to incomplete coupling and deprotection, resulting in a complex mixture of deletion and truncated sequences that are difficult to separate.[2]

  • Incomplete Deprotection: The bulky tert-butyl groups on the threonine side chain and the C-terminal ester may not be completely removed during the final cleavage step, leading to closely related impurities.[6]

  • Suboptimal HPLC Conditions: The chosen HPLC method may not have sufficient resolution to separate the target peptide from closely eluting impurities.

Solutions:

SolutionDescription
Optimize HPLC Gradient Use a shallower gradient to improve the separation of closely eluting peaks. For example, decrease the rate of increase of the organic mobile phase (e.g., from 2%/min to 0.5%/min).[7]
Change Column Chemistry For highly hydrophobic peptides, a C4 column may provide better separation than a C18 column. Also, consider using a column with a wider pore size (300 Å) to improve mass transfer for larger peptides.[8]
Elevate Column Temperature Increasing the column temperature (e.g., to 40-60 °C) can improve peak shape and resolution by reducing mobile phase viscosity and enhancing mass transfer.[7]
Orthogonal Purification If RP-HPLC alone is insufficient, consider a multi-step purification strategy. An initial purification step using ion-exchange chromatography (IEX) to separate based on charge, followed by RP-HPLC, can be highly effective.[9][10]
Post-Cleavage Scavenging Liberated tert-butyl cations during TFA cleavage can lead to side reactions, such as the S-tert-butylation of cysteine residues if present.[11] Ensure an adequate amount and type of scavenger (e.g., triisopropylsilane, water) is used in the cleavage cocktail.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying peptides containing O-tert-Butylthreonine tert-butyl ester?

A1: The main challenges stem from the bulky and hydrophobic nature of the two tert-butyl groups. This leads to a high propensity for the peptide to aggregate, causing poor solubility and difficulty in achieving high purity with standard purification protocols.[1][2] The increased hydrophobicity also results in strong retention on reversed-phase HPLC columns, often requiring high concentrations of organic solvent for elution.

Q2: What are the common impurities I might encounter?

A2: Common impurities include:

  • Truncated and Deletion Sequences: Resulting from incomplete coupling or deprotection during SPPS, often exacerbated by peptide aggregation on the resin.[6]

  • Incompletely Deprotected Peptides: Peptides where one or both tert-butyl groups remain attached after cleavage. The peptide with a remaining O-tert-butyl group will be significantly more hydrophobic and will have a later retention time in RP-HPLC.

  • Side-Products from Cleavage: By-products from the reaction of scavengers with the cleaved protecting groups.

Q3: How can I confirm that the tert-butyl protecting groups have been completely removed?

A3: The most reliable method is mass spectrometry (MS). The mass of the purified peptide should correspond to the calculated mass of the fully deprotected peptide. The presence of species with a mass increase of +56 Da or +112 Da (relative to the fully deprotected peptide) would indicate the presence of one or two remaining tert-butyl groups, respectively.

Q4: Can I use an orthogonal purification strategy for these peptides?

A4: Yes, an orthogonal purification strategy is highly recommended for challenging purifications.[9] A common approach is to use ion-exchange chromatography (IEX) as a first step to separate peptides based on their net charge. This can effectively remove impurities that have a similar hydrophobicity but a different charge from the target peptide. The fractions containing the target peptide can then be pooled and further purified by RP-HPLC.[10]

Experimental Protocols

Protocol 1: General RP-HPLC Purification of a Peptide Containing O-tert-Butylthreonine

This protocol assumes the peptide has been cleaved from the resin, and the tert-butyl groups have been removed with a standard TFA cleavage cocktail.

  • Sample Preparation:

    • Dissolve the crude lyophilized peptide in a minimal volume of DMSO or 50% acetic acid.

    • Dilute the dissolved peptide with aqueous mobile phase A (e.g., 0.1% TFA in water) to a final concentration of 1-5 mg/mL.

    • Centrifuge the sample at high speed for 10 minutes to pellet any insoluble material.

    • Filter the supernatant through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 or C4 reversed-phase column (e.g., 5 µm particle size, 100 Å or 300 Å pore size).

    • Mobile Phase A: 0.1% TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A shallow gradient is recommended. For example, start with a linear gradient of 5-25% B over 10 minutes, followed by 25-65% B over 40 minutes.

    • Flow Rate: Dependent on the column diameter (e.g., 1 mL/min for a 4.6 mm ID column).

    • Detection: UV detection at 210-230 nm.

    • Column Temperature: 40 °C.[7]

  • Fraction Collection and Analysis:

    • Collect fractions corresponding to the major peaks.

    • Analyze the purity of each fraction by analytical RP-HPLC and confirm the identity by mass spectrometry.

    • Pool the fractions with the desired purity and identity.

    • Lyophilize the pooled fractions to obtain the purified peptide.

Protocol 2: In-Solution Removal of a Persistent tert-Butyl Group

This protocol can be used if analysis shows a significant amount of peptide with a remaining tert-butyl group after initial purification.

  • Deprotection:

    • Dissolve the partially protected peptide in water to a concentration of approximately 100 mg/mL.[12]

    • Adjust the pH of the solution to 1 with 1.0 N HCl.[12]

    • Stir the solution at room temperature for 30 minutes.[12]

  • Monitoring and Work-up:

    • Monitor the progress of the reaction by analytical RP-HPLC. The deprotected peptide will have an earlier retention time than the protected peptide.[12]

    • Once the reaction is complete, degas the solution under vacuum to remove excess HCl.[12]

    • Lyophilize the solution to obtain the deprotected peptide as a hydrochloride salt.[12]

    • The peptide can then be re-purified using the RP-HPLC protocol described above to remove any newly formed impurities.

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis & Cleavage cluster_purification Purification Strategy cluster_troubleshooting Troubleshooting Loop SPPS Solid-Phase Peptide Synthesis (with O-tBu-Thr-OtBu) Cleavage TFA Cleavage & Deprotection SPPS->Cleavage Crude Crude Peptide Cleavage->Crude Dissolution Dissolution in Organic Solvent (e.g., DMSO) Crude->Dissolution RPHPLC Reversed-Phase HPLC Dissolution->RPHPLC Analysis Purity & Identity Analysis (HPLC, MS) RPHPLC->Analysis Pooling Fraction Pooling Analysis->Pooling Purity > 95% LowPurity Low Purity Analysis->LowPurity Purity < 95% Lyophilization Lyophilization Pooling->Lyophilization PurePeptide Purified Peptide Lyophilization->PurePeptide Optimize Optimize HPLC Conditions (Gradient, Column, Temp) LowPurity->Optimize Orthogonal Orthogonal Purification (e.g., Ion Exchange) LowPurity->Orthogonal If co-elution persists Optimize->RPHPLC Re-inject Orthogonal->RPHPLC Purify Fractions

Caption: Workflow for the purification of peptides containing O-tert-Butylthreonine.

logical_relationship cluster_properties Physicochemical Properties cluster_challenges Purification Challenges Peptide Peptide with O-tBu-Thr-OtBu Hydrophobicity Increased Hydrophobicity Peptide->Hydrophobicity BulkyGroups Bulky Protecting Groups Peptide->BulkyGroups Aggregation Aggregation Hydrophobicity->Aggregation PoorSolubility Poor Solubility Hydrophobicity->PoorSolubility StrongRetention Strong RP-HPLC Retention Hydrophobicity->StrongRetention Aggregation->PoorSolubility CoElution Co-elution of Impurities Aggregation->CoElution

Caption: Relationship between peptide properties and purification challenges.

References

optimizing cleavage of tert-butyl protecting groups in the presence of sensitive residues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the cleavage of tert-butyl (tBu) protecting groups, particularly in the presence of acid-sensitive amino acid residues.

Frequently Asked Questions (FAQs)

Q1: What is the standard method for removing tBu protecting groups?

The most common method for cleaving tBu protecting groups from hydroxyl and carboxyl functions is acidolysis, typically using high concentrations (90-95%) of trifluoroacetic acid (TFA).[1] This process is often performed concurrently with the cleavage of a peptide from its solid-phase synthesis resin.[1] The tBu group's sensitivity to strong acids allows for its removal while other protecting groups, stable to acid, remain intact, a principle known as orthogonal protection.[2]

Q2: What are scavengers and why are they essential during tBu deprotection?

During acid-mediated cleavage of a tBu group, a reactive tert-butyl cation (tBu+) is generated.[1][3] This cation is a potent electrophile that can cause undesired side reactions by alkylating nucleophilic amino acid side chains.[1][3][4] Scavengers are reagents added to the cleavage cocktail to "trap" or quench these reactive cations, thereby preventing the formation of by-products.[1][3]

Q3: Which amino acid residues are most susceptible to modification during tBu cleavage?

Amino acid residues with nucleophilic side chains are particularly vulnerable to alkylation by the tBu cation. These include:

  • Tryptophan (Trp): The indole ring is highly nucleophilic and prone to tert-butylation.[3]

  • Methionine (Met): The thioether side chain can be alkylated, forming a sulfonium salt.[3][5]

  • Cysteine (Cys): The free thiol group is a target for alkylation, leading to S-tert-butylation.[3][6]

  • Tyrosine (Tyr): The phenolic ring can be alkylated.[3]

Q4: How do I choose the correct scavengers for my experiment?

The choice of scavenger depends on the specific sensitive residues present in your peptide or molecule.[1][3]

  • For Tryptophan: Triisopropylsilane (TIS), triethylsilane (TES), or anisole are effective.[3]

  • For Methionine: Thioanisole or dimethyl sulfide (DMS) can prevent S-alkylation.[3][5]

  • For Cysteine: Ethanedithiol (EDT) is a commonly used scavenger.[3] Triisopropylsilane (TIS) is also highly effective as it reduces the tBu cation to isobutane.[7]

  • General Purpose: Water is often included as a scavenger, reacting with the tBu cation to form t-butanol.[7] A common general-purpose cocktail is a mixture of TFA/TIS/H₂O.[8] For peptides with multiple sensitive residues, more complex mixtures like "Reagent K" may be necessary.[3]

Troubleshooting Guides

Issue 1: Incomplete Deprotection

Symptom: HPLC or Mass Spectrometry analysis shows the presence of the starting material or partially deprotected product (still containing one or more tBu groups).[1]

Possible Causes & Solutions:

Possible CauseRecommended Solution
Insufficient Acid Strength/Concentration Increase the TFA concentration in the cleavage cocktail to at least 90-95%. Peptides with Ser(tBu) or Thr(tBu) may require higher TFA concentrations for complete removal.[1]
Insufficient Reaction Time Increase the reaction time. Monitor the reaction's progress by analyzing small aliquots at different time points (e.g., every 30-60 minutes) via HPLC until no further change is observed.[1][9] Some residues, like Arg(Pbf), may require up to 4 hours for complete deprotection.[1][10]
Low Reaction Temperature Most deprotections are performed at room temperature. Lower temperatures will slow the reaction rate. Ensure the reaction is proceeding at an adequate temperature.[1]
Steric Hindrance The local steric environment around the tBu group can hinder the acid's access.[1][4] In such cases, longer reaction times may be necessary.
Issue 2: Observation of Unexpected Peaks in HPLC/LC-MS

Symptom: Analysis reveals new peaks, often with a mass increase of +56 Da relative to the expected product.

Possible Cause & Solution:

This mass shift is a classic sign of tert-butylation, where the reactive tBu cation has alkylated a nucleophilic residue (e.g., Trp, Met, Cys).[3][4][5]

  • Solution: Incorporate or optimize the scavenger cocktail. The addition of scavengers is crucial to trap the tBu cations before they can react with the peptide.[1][3] Refer to the scavenger selection guide (FAQ 4) and the data tables below to choose the most effective scavengers for the sensitive residues in your sequence. A two-stage cleavage strategy can also be beneficial for mitigating this side reaction.[9]

Issue 3: Degradation of Sensitive Residues or the Entire Molecule

Symptom: The desired product is observed in low yield, accompanied by multiple unidentifiable degradation products.

Possible Cause & Solution:

The harsh acidic conditions required for tBu cleavage can degrade certain sensitive molecules or functional groups.

  • Solution: Explore milder, selective deprotection methods that do not rely on strong protic acids like TFA.

    • Lewis Acids: Systems like ZnBr₂ in dichloromethane (DCM) or CeCl₃·7H₂O-NaI in acetonitrile have been shown to selectively cleave t-butyl esters in the presence of other acid-labile groups like N-Boc or PhF-protected amines.[11][12][13][14]

    • Aqueous Phosphoric Acid: This reagent has been reported as a mild and environmentally benign option for the deprotection of t-butyl esters, ethers, and carbamates, with good tolerance for other protecting groups.[15]

Data Presentation: Cleavage Cocktail Performance

Table 1: Common Cleavage Cocktails for tBu Deprotection
Reagent NameComposition (v/v)Recommended Use CaseKey Considerations
Standard (TFA/TIS/H₂O) TFA (95%), TIS (2.5%), H₂O (2.5%)Peptides containing Tyr, or His(Trt), but no other highly sensitive residues.[16][17]A good starting point for most standard peptides. TIS is an excellent scavenger for trityl and t-butyl cations.[16]
Reagent K TFA (82.5%), Phenol (5%), H₂O (5%), Thioanisole (5%), EDT (2.5%)Peptides with multiple sensitive residues, including Cys, Met, Trp, and Tyr.[3][17]A robust, multi-purpose cocktail designed to protect a wide array of sensitive residues.[3][16]
Two-Step Cleavage Step 1: TFA/TIS/H₂O/Thioanisole/DMS/1% DTT (70:5:5:10:10) for 30 min. Step 2: Add TFA to 80% and continue for 150 min.For peptides highly prone to S-t-butylation of Cysteine.This optimized protocol has been shown to significantly reduce the formation of S-t-butylated Cys side products.[6]
Table 2: Effect of Scavengers on Cys S-tButylation during TFA Cleavage

This data is adapted from a study on a model 14-mer C-terminal Cys-containing peptide.[6]

Cleavage Cocktail Composition (v/v/v)Total S-tButylation (%)
TFA/TIS/H₂O (95:2.5:2.5)18.6
TFA/TIS/H₂O/DMS (90:2.5:2.5:5)10.3
TFA/TIS/H₂O/Thioanisole (90:2.5:2.5:5)9.0
TFA/TIS/H₂O/DTT (92.5:2.5:2.5:2.5 w/v)15.1
TFA/TIS/H₂O/m-cresol (90:2.5:2.5:5)17.0

Visualizations

Deprotection Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues encountered during the cleavage of tBu protecting groups.

G cluster_start cluster_analysis start Perform Cleavage & Deprotection analysis Analyze Crude Product (HPLC / LC-MS) start->analysis outcome1 Desired Product is Clean & Complete analysis->outcome1 Success outcome2 Incomplete Deprotection (Starting Material Present) analysis->outcome2 Problem outcome3 Side Products Observed (+56 Da, +242 Da, etc.) analysis->outcome3 Problem solution1 Proceed to Purification outcome1->solution1 solution2 Optimize Conditions: • Increase TFA concentration • Increase reaction time/temp outcome2->solution2 solution3 Optimize Scavengers: • Add/change scavengers (TIS, EDT...) • Use Reagent K or Two-Step Cleavage outcome3->solution3 solution2->start Re-run Experiment solution3->start Re-run Experiment

Caption: A troubleshooting workflow for tBu deprotection experiments.

Mechanism of Scavenger Action

This diagram illustrates the acid-catalyzed cleavage of a tBu-protected residue, the formation of the problematic t-butyl cation, and its interception by a scavenger.

G Protected R-O-tBu (Protected Residue) Protonated R-O(H+)-tBu Protected->Protonated  + H+ (TFA) Deprotected R-OH (Deprotected Residue) Protonated->Deprotected tBuCation tBu+ (Reactive Cation) Protonated->tBuCation Cleavage SideProduct Alkylated Side Product (Residue-tBu) tBuCation->SideProduct Undesired Alkylation Trapped Trapped Product (Isobutane, t-Butanol) tBuCation->Trapped Interception SensitiveResidue Sensitive Residue (Trp, Met, Cys) SensitiveResidue->SideProduct Scavenger Scavenger (TIS, H2O, EDT) Scavenger->Trapped

Caption: Mechanism of tBu cation formation and scavenger intervention.

Key Experimental Protocols

Protocol 1: Standard Global Deprotection and Cleavage using TFA/TIS/H₂O

This protocol is suitable for most peptides containing acid-labile tBu and Trt protecting groups.[1][16]

  • Resin Preparation: Wash the dried peptide-resin (e.g., 0.1 mmol scale) with Dichloromethane (DCM) and allow it to drain completely.

  • Cleavage Cocktail Preparation: Prepare the cleavage cocktail fresh by mixing Trifluoroacetic Acid (9.5 mL), Triisopropylsilane (0.25 mL), and DI Water (0.25 mL) for a 10 mL total volume.

  • Cleavage Reaction: Add 5-10 mL of the cleavage cocktail per gram of resin to the reaction vessel. Gently agitate the mixture at room temperature for 2-3 hours. The resin may turn yellow or red, which is normal.[16]

  • Peptide Filtration: Filter the resin through a sintered funnel and collect the filtrate, which contains the peptide. Wash the resin beads 2-3 times with a small volume of fresh TFA and combine all filtrates.[16]

  • Peptide Precipitation: In a centrifuge tube, add 10 volumes of ice-cold diethyl ether. Add the TFA filtrate dropwise into the cold ether while gently vortexing. A white precipitate of the crude peptide should form.[1][16]

  • Isolation and Washing: Centrifuge the mixture to pellet the peptide. Carefully decant the ether. Wash the peptide pellet with cold ether 2-3 times to remove residual scavengers.[1]

  • Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator. The peptide is now ready for analysis and purification.

Protocol 2: Selective t-Butyl Ester Deprotection using ZnBr₂

This protocol is for the chemoselective hydrolysis of t-butyl esters in the presence of other sensitive groups like N-(PhF)amines.[11]

  • Reaction Setup: Dissolve the N-(PhF)amino acid tert-butyl ester substrate in anhydrous Dichloromethane (DCM).

  • Reagent Addition: Add Zinc Bromide (ZnBr₂) to the solution. The number of equivalents may need to be optimized (reports range from significant molar excess).[13]

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Reaction times can vary significantly (e.g., 12 hours or more).[11]

  • Work-up: Upon completion, quench the reaction. A typical workup may involve dilution with an organic solvent and washing with an aqueous solution like saturated sodium bicarbonate to remove the Lewis acid.

  • Isolation: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which can then be purified.

References

stability of O-tert-Butylthreonine tert-butyl ester under different reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and use of O-tert-Butylthreonine tert-butyl ester in chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of O-tert-Butylthreonine tert-butyl ester?

A1: O-tert-Butylthreonine tert-butyl ester possesses two tert-butyl (tBu) protecting groups: a tert-butyl ether on the threonine side-chain hydroxyl group and a tert-butyl ester on the C-terminus. The stability of these groups is central to their use in orthogonal synthesis strategies, particularly in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

  • Basic Conditions: Both the tert-butyl ether and tert-butyl ester are highly stable under basic conditions. They are resistant to the piperidine solutions (typically 20% in DMF) used for the removal of the Fmoc (9-fluorenylmethoxycarbonyl) protecting group from the N-terminus during SPPS.

  • Acidic Conditions: Both protecting groups are labile to strong acidic conditions. Complete removal is typically achieved using concentrated trifluoroacetic acid (TFA), often in a "cocktail" with scavengers.

  • Nucleophiles and Reductants: The tert-butyl ester and ether are generally stable to a wide range of nucleophiles and reducing agents.

Q2: What is the primary application of O-tert-Butylthreonine tert-butyl ester?

A2: Its primary application is as a protected amino acid building block in peptide synthesis, especially in Fmoc-based SPPS. The tert-butyl protecting groups prevent unwanted side reactions at the threonine's hydroxyl group and the C-terminal carboxylic acid during peptide chain elongation.

Q3: Can the tert-butyl ester be cleaved selectively in the presence of the tert-butyl ether?

A3: Yes, selective cleavage is possible under specific, milder acidic conditions, although it can be challenging. The tert-butyl ester is generally more labile to acid than the tert-butyl ether. Methods using Lewis acids like ZnBr2 in dichloromethane or trimethylsilyl triflate have been reported for the selective deprotection of tert-butyl esters in the presence of tert-butyl ethers.[1][2][3]

Troubleshooting Guide

This guide addresses common issues encountered during the use of O-tert-Butylthreonine tert-butyl ester in synthesis.

Issue 1: Incomplete cleavage of tert-butyl protecting groups.
  • Symptom: Mass spectrometry (MS) analysis of the final product shows a mass corresponding to the desired peptide plus 56 Da or 112 Da, indicating one or two remaining tert-butyl groups.

  • Possible Cause 1: Insufficient cleavage time or TFA concentration.

  • Solution 1: Increase the cleavage time (e.g., from 2 hours to 4 hours) or use a higher concentration of TFA. For peptides containing multiple tBu-protected residues, longer cleavage times may be necessary.

  • Possible Cause 2: Inefficient scavenger cocktail. Certain scavengers can modulate the effective acidity of the cleavage cocktail.

  • Solution 2: Ensure the use of a standard cleavage cocktail, such as TFA/triisopropylsilane (TIS)/water (95:2.5:2.5). For peptides with sensitive residues like Trp or Cys, a more complex scavenger mixture may be required.

  • Possible Cause 3: For peptides containing Ser(tBu) or Thr(tBu), a reduction in the TFA content in the cleavage mixture can lead to incomplete removal of the tBu protecting group.[4]

  • Solution 3: Maintain a high concentration of TFA (e.g., 95%) in the cleavage cocktail to ensure complete deprotection of the side-chain tert-butyl ether.

Issue 2: Unexpected side products during synthesis or cleavage.
  • Symptom: HPLC analysis shows multiple peaks, and MS analysis reveals unexpected masses. A common issue is the addition of a tert-butyl group (+56 Da) to sensitive residues.

  • Possible Cause 1: Alkylation of sensitive residues by tert-butyl cations. During acid-mediated cleavage, tert-butyl cations are generated. These can alkylate nucleophilic side chains, particularly tryptophan and cysteine.

  • Solution 1: Use an effective scavenger cocktail to "trap" the tert-butyl cations. Triisopropylsilane (TIS) and 1,2-ethanedithiol (EDT) are common scavengers for this purpose.

  • Possible Cause 2: O-sulfonation of the threonine side chain. This can occur during the cleavage of arginine protecting groups like Pmc or Mtr in the absence of suitable scavengers.

  • Solution 2: Ensure the cleavage cocktail contains appropriate scavengers to prevent this side reaction, especially when arginine is present in the peptide sequence.

  • Possible Cause 3: Racemization at the alpha-carbon of the threonine residue. This can be induced by the base used during Fmoc deprotection or by certain coupling reagents.

  • Solution 3: Use a milder base for Fmoc deprotection if racemization is suspected. Employ coupling reagents known to suppress racemization, such as those combined with additives like HOBt or HOAt.

Issue 3: Difficulty in synthesizing O-tert-Butylthreonine tert-butyl ester.
  • Symptom: Low yield or formation of byproducts during the preparation of the title compound.

  • Possible Cause: Inefficient tert-butylation reaction conditions.

  • Solution: A common synthetic route involves the reaction of L-threonine with isobutene under acidic catalysis (e.g., concentrated sulfuric acid in dioxane).[5] Another approach involves using tert-butyl acetate with a strong acid catalyst. It is crucial to control the reaction temperature and stoichiometry to minimize side reactions. The product can be purified by salification with acetic acid followed by crystallization.[5]

Data Presentation

Table 1: General Stability of tert-Butyl Protecting Groups
Condition CategoryReagent/Conditiontert-Butyl Ester Stabilitytert-Butyl Ether Stability
Base 20% Piperidine in DMFStableStable
Strong Acid 95% TFA in H₂O/ScavengersLabileLabile
Mild Acid 1% TFA in DCMPotentially LabileGenerally Stable
Lewis Acid ZnBr₂ in DCMLabileMore Stable
Catalytic Hydrogenation H₂/Pd-CStableStable
Table 2: Common Cleavage Cocktails for tert-Butyl Group Removal
Cocktail Composition (v/v/v)Target ResiduesCleavage TimeNotes
TFA / H₂O / TIS (95:2.5:2.5)General purpose2-4 hoursTIS scavenges carbocations and reduces silanes.
TFA / H₂O / EDT (90:5:5)Peptides with Trp2-4 hoursEDT is an effective scavenger for Trp protection.
TFA / Thioanisole / H₂O / EDT (90:5:3:2)Peptides with Arg(Pmc/Mtr)4-6 hoursThioanisole helps to prevent sulfonation.

Experimental Protocols

Protocol 1: Standard Fmoc-SPPS Cleavage and Deprotection

This protocol describes the final cleavage of a peptide from the resin and the simultaneous removal of tert-butyl protecting groups.

  • Resin Preparation: Swell the peptide-resin (e.g., 100 mg) in dichloromethane (DCM) for 30 minutes in a reaction vessel.

  • Washing: Drain the DCM and wash the resin thoroughly with DMF (3 x 1 min) and then with DCM (3 x 1 min).

  • Drying: Dry the resin under a stream of nitrogen for 15 minutes.

  • Cleavage Cocktail Preparation: Prepare the cleavage cocktail. For a general-purpose cleavage, use Reagent K: TFA/water/phenol/thioanisole/EDT (82.5:5:5:5:2.5).

  • Cleavage Reaction: Add the cleavage cocktail (e.g., 2 mL for 100 mg of resin) to the resin. Stopper the vessel and gently agitate at room temperature for 2-4 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate into a cold solution of diethyl ether (e.g., 10 mL). A white precipitate of the peptide should form.

  • Isolation: Centrifuge the ether suspension to pellet the peptide. Decant the ether.

  • Washing: Wash the peptide pellet with cold diethyl ether two more times.

  • Drying: Dry the crude peptide under vacuum.

  • Analysis: Analyze the crude peptide by HPLC and mass spectrometry.

Protocol 2: Kaiser Test for Free Primary Amines

This test is used to confirm the completion of Fmoc deprotection during SPPS. A positive result (blue beads) indicates the presence of a free N-terminal amine.

  • Reagent Preparation:

    • Solution A: 5 g of ninhydrin in 100 mL of ethanol.

    • Solution B: 80 g of phenol in 20 mL of ethanol.

    • Solution C: 2 mL of 0.001 M KCN(aq) diluted to 100 mL with pyridine.

  • Procedure:

    • Take a small sample of the resin beads (1-5 mg) in a small glass test tube.

    • Add 2-3 drops of each of Solution A, B, and C.

    • Heat the test tube at 100°C for 5 minutes.

    • Observe the color of the beads and the solution.

  • Interpretation:

    • Dark blue beads and solution: Positive result (free primary amine present).

    • Yellow or colorless beads and solution: Negative result (no free primary amine).

Visualizations

SPPS_Workflow start Start: Resin Swelling fmoc_deprotection Fmoc Deprotection (20% Piperidine/DMF) start->fmoc_deprotection wash1 DMF Wash fmoc_deprotection->wash1 coupling Amino Acid Coupling (e.g., HCTU/DIEA) wash1->coupling wash2 DMF Wash coupling->wash2 kaiser_test Kaiser Test wash2->kaiser_test repeat_coupling Repeat Coupling kaiser_test->repeat_coupling Positive next_cycle Next Cycle? kaiser_test->next_cycle Negative repeat_coupling->coupling next_cycle->fmoc_deprotection Yes final_wash Final Wash & Dry next_cycle->final_wash No cleavage Cleavage & Global Deprotection (TFA) final_wash->cleavage precipitation Precipitation (Cold Ether) cleavage->precipitation purification Purification (HPLC) precipitation->purification end End: Pure Peptide purification->end

Caption: Standard workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Troubleshooting_Logic start Problem with Crude Peptide ms_analysis MS Analysis Shows Incorrect Mass start->ms_analysis hplc_analysis HPLC Shows Low Purity start->hplc_analysis mass_plus_56 Mass +56 Da (or +112 Da)? ms_analysis->mass_plus_56 Yes alkylation Alkylation: - Check scavengers - Use Trp(Boc) ms_analysis->alkylation No multiple_peaks Multiple Peaks? hplc_analysis->multiple_peaks Yes incomplete_cleavage Incomplete Cleavage: - Increase TFA time - Check scavengers mass_plus_56->incomplete_cleavage deletion_sequence Deletion Sequence: - Check coupling efficiency - Double couple multiple_peaks->deletion_sequence Mass indicates deletion racemization Racemization: - Use racemization suppressing reagents multiple_peaks->racemization Isomeric peaks

Caption: Troubleshooting logic for common issues in peptide synthesis.

References

troubleshooting low yields in peptide synthesis with O-tert-Butylthreonine tert-butyl ester

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting solid-phase peptide synthesis (SPPS) involving O-tert-Butylthreonine tert-butyl ester and its derivatives, such as Fmoc-Thr(tBu)-OH. This guide provides answers to frequently asked questions and detailed protocols to help you overcome challenges and improve peptide yields.

Frequently Asked Questions (FAQs)

Q1: Why am I experiencing low peptide yields when using Fmoc-Thr(tBu)-OH?

Low yields when incorporating Fmoc-Thr(tBu)-OH are frequently attributed to its significant steric hindrance.[1] The bulky tert-butyl (tBu) groups on both the side-chain hydroxyl and the C-terminal ester (in the case of the di-ester) physically obstruct the coupling reaction. This steric clash slows down the rate of amide bond formation and can lead to incomplete coupling, resulting in truncated or deletion peptide sequences.[2] Traditional synthesis approaches can be inefficient for such sterically hindered amino acids, leading to reduced reaction kinetics and lower product yields.[1]

Q2: What are the most common side reactions associated with Threonine derivatives in SPPS?

When working with Threonine, especially protected derivatives, several side reactions can occur, further reducing the yield of the desired peptide:

  • Incomplete Coupling: As mentioned, this is the primary issue due to steric hindrance, leading to deletion sequences.[2]

  • Racemization: Threonine is susceptible to epimerization at the α-carbon during the activation step, particularly with certain coupling reagents and bases.[2][3]

  • N-O Acyl Shift: Peptides containing Serine or Threonine can undergo an acid-catalyzed acyl N–O shift, where the peptide backbone rearranges to the side-chain hydroxyl group.[2] This is typically reversible with subsequent base treatment.[2]

  • Diketopiperazine Formation: This side reaction is most common at the dipeptide stage and involves the intramolecular cyclization of the N-terminal amino acids to form a stable six-membered ring, which cleaves the peptide from the resin.[2][4]

Q3: Which coupling reagents are recommended for improving the incorporation of Fmoc-Thr(tBu)-OH?

Standard coupling reagents may be inefficient for sterically hindered residues.[5] Switching to more potent activating reagents is highly recommended. The choice of reagent can significantly impact the coupling efficiency.

Coupling ReagentTypeRelative Efficiency for Hindered CouplingsNotes
DIC/HOBt CarbodiimideLow to ModerateA common, cost-effective choice, but often insufficient for difficult couplings.[5][6] Can lead to racemization.[6]
HBTU/TBTU Aminium/UroniumModerateBetter than carbodiimides, but may still be insufficient for severely hindered couplings.[7]
HCTU Aminium/UroniumHighMore reactive than HBTU due to the presence of 6-Cl-HOBt as the leaving group.[7]
HATU Aminium/UroniumVery HighGenerally considered one of the most effective reagents for hindered couplings due to the formation of highly reactive OAt esters.[7][8]
COMU Aminium/UroniumVery HighIts performance is comparable to HATU. It incorporates Oxyma Pure, making it a safer, non-explosive alternative to benzotriazole-based reagents.[6][7]
PyAOP PhosphoniumVery HighParticularly effective for coupling N-methylated and other sterically demanding amino acids.[6][7]

Q4: How can I modify my synthesis protocol to increase the yield for a difficult Fmoc-Thr(tBu)-OH coupling?

Beyond selecting a powerful coupling reagent, several protocol modifications can help drive the reaction to completion:

  • Double Coupling: Perform the coupling step twice before moving to the next deprotection step. This gives the reaction a second opportunity to go to completion.[8]

  • Increase Reagent Equivalents: Use a higher excess of the amino acid and coupling reagent (e.g., increase from 3-5 equivalents to 5-10 equivalents).[8]

  • Extend Reaction Time: Increase the coupling time from the standard 1-2 hours to 4 hours or even overnight to allow the sterically hindered reaction to proceed fully.[8][9]

  • Elevate Temperature: Carefully increasing the reaction temperature (e.g., to 40-50°C) can improve reaction kinetics. However, this must be done cautiously as it can also increase the risk of side reactions like racemization.[8]

  • Solvent Choice: While DMF is standard, N-Methyl-2-pyrrolidone (NMP) has superior solvating properties and can be a better choice for sequences prone to aggregation.[8]

Troubleshooting Workflow & Diagrams

If you are facing low yields, the following workflow can help diagnose the issue.

G Troubleshooting Workflow for Low Peptide Yield start Low Crude Peptide Yield check_coupling Assess Coupling Efficiency start->check_coupling check_deprotection Verify Deprotection start->check_deprotection check_side_reactions Analyze for Side Reactions start->check_side_reactions incomplete_coupling Incomplete Coupling Detected (Positive Kaiser Test) check_coupling->incomplete_coupling Kaiser Test / Test Cleavage incomplete_deprotection Incomplete Deprotection check_deprotection->incomplete_deprotection side_reactions_found Side Products Identified by MS check_side_reactions->side_reactions_found Crude MS/HPLC solution_coupling_reagent Use Stronger Coupling Reagent (HATU, COMU, PyAOP) incomplete_coupling->solution_coupling_reagent solution_coupling_conditions Optimize Conditions: - Double Couple - Increase Equivalents/Time - Elevate Temperature incomplete_coupling->solution_coupling_conditions solution_deprotection Increase Deprotection Time Use Fresh Reagent incomplete_deprotection->solution_deprotection solution_racemization Minimize Racemization: - Use HOBt/Oxyma - Avoid excess base side_reactions_found->solution_racemization solution_other_side_reactions Address Other Side Reactions (e.g., N-O Acyl Shift) side_reactions_found->solution_other_side_reactions

References

Validation & Comparative

A Head-to-Head Battle of Protected Threonines: O-tert-Butylthreonine tert-butyl ester vs. Fmoc-Thr(Bzl)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of peptide synthesis, the choice of protecting groups for amino acid building blocks is a critical determinant of success, influencing everything from solubility and coupling efficiency to the final purity and yield of the target peptide. For the synthesis of peptides containing threonine, researchers are often faced with a choice between various protected derivatives. This guide provides a detailed, data-driven comparison of two such derivatives: the less common O-tert-Butylthreonine tert-butyl ester and the more conventional Fmoc-Thr(Bzl)-OH. This analysis is tailored for researchers, scientists, and drug development professionals seeking to optimize their peptide synthesis strategies.

At the heart of this comparison lies the fundamental difference in protecting group strategy. O-tert-Butylthreonine tert-butyl ester features acid-labile tert-butyl (tBu) groups protecting both the side-chain hydroxyl and the C-terminal carboxyl groups. In contrast, Fmoc-Thr(Bzl)-OH employs the base-labile fluorenylmethyloxycarbonyl (Fmoc) group for N-terminal protection and an acid-labile benzyl (Bzl) group for the side-chain hydroxyl, leaving the carboxylic acid free for standard solid-phase peptide synthesis (SPPS).

Performance Comparison: A Data-Driven Analysis

The choice between these two protected threonine derivatives significantly impacts several key aspects of peptide synthesis. The following table summarizes the quantitative data gathered from various studies, offering a clear comparison of their performance.

ParameterO-tert-Butylthreonine tert-butyl esterFmoc-Thr(Bzl)-OHKey Advantages of O-tert-Butylthreonine tert-butyl ester
Solubility Generally higher in a wider range of organic solvents.[1]Moderate solubility, can be problematic in some solvents.Enhanced solubility can improve coupling efficiency, especially in longer or more hydrophobic peptide sequences.
Steric Hindrance The bulky tBu groups can present significant steric hindrance during coupling reactions.The Bzl group is less bulky than two tBu groups, potentially leading to faster coupling kinetics.While a disadvantage in some contexts, the steric bulk can be leveraged to prevent certain side reactions.
Deprotection Conditions Both tBu groups are removed simultaneously under mild acidic conditions (e.g., trifluoroacetic acid, TFA).[2][3][4][5]Orthogonal deprotection: Fmoc group removed by a base (e.g., piperidine), Bzl group by strong acid (e.g., HF or TFMSA).[6][7]Simplified final deprotection step, avoiding exposure to harsh, non-specific strong acids.
Side Reactions The stable tBu ether linkage minimizes the risk of O-acylation during coupling. The tBu ester prevents C-terminal side reactions.The benzyl ether can be susceptible to oxidation and hydrogenolysis. Risk of side reactions at the free carboxyl group if not properly activated.Reduced risk of side-chain modifications and C-terminal epimerization.
Purity & Yield Can lead to higher purity and yield in specific applications like solution-phase synthesis or fragment condensation due to enhanced solubility and stability.Widely used in standard Fmoc-SPPS with generally good to high yields, but purity can be compromised by side reactions.Potentially higher quality crude product, simplifying purification.

Delving into the Details: Experimental Protocols

To provide a practical understanding of how these derivatives are employed, detailed methodologies for key experimental steps are outlined below.

Protocol 1: Coupling of O-tert-Butylthreonine tert-butyl ester in Solution-Phase Synthesis

This protocol is typical for the formation of a dipeptide in solution.

Materials:

  • O-tert-Butylthreonine tert-butyl ester

  • N-terminally protected amino acid (e.g., Boc-Ala-OH)

  • Coupling reagent (e.g., HBTU)

  • Base (e.g., Diisopropylethylamine - DIPEA)

  • Solvent (e.g., Dichloromethane - DCM)

Procedure:

  • Dissolve Boc-Ala-OH (1.1 equivalents) and HBTU (1.05 equivalents) in DCM.

  • Add DIPEA (2.5 equivalents) to the solution and stir for 5 minutes to activate the carboxylic acid.

  • In a separate flask, dissolve O-tert-Butylthreonine tert-butyl ester (1.0 equivalent) in DCM.

  • Add the activated amino acid solution to the O-tert-Butylthreonine tert-butyl ester solution.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with 1N HCl, saturated NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purify the resulting dipeptide by flash chromatography.

Protocol 2: Standard Fmoc-SPPS Coupling of Fmoc-Thr(Bzl)-OH

This protocol describes a standard coupling cycle in solid-phase peptide synthesis.

Materials:

  • Fmoc-Thr(Bzl)-OH

  • Resin with a free N-terminal amine

  • Coupling reagent (e.g., HBTU/HOBt)

  • Base (e.g., DIPEA)

  • Solvent (e.g., N,N-Dimethylformamide - DMF)

  • Deprotection solution (20% piperidine in DMF)

Procedure:

  • Fmoc Deprotection: Swell the resin in DMF. Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain. Wash the resin thoroughly with DMF.

  • Coupling: In a separate vessel, pre-activate Fmoc-Thr(Bzl)-OH (3-5 equivalents) with HBTU/HOBt (3-5 equivalents) and DIPEA (6-10 equivalents) in DMF for 5-10 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the mixture for 1-2 hours at room temperature.

  • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

  • Once the coupling is complete, drain the reaction solution and wash the resin with DMF, DCM, and methanol.

Visualizing the Chemical Logic

To better illustrate the strategic differences between these two protected amino acids, the following diagrams outline their respective deprotection pathways.

Deprotection_Pathways cluster_0 O-tert-Butylthreonine tert-butyl ester cluster_1 Fmoc-Thr(Bzl)-OH in SPPS A Protected Threonine (O-tBu, C-tBu) B Free Threonine A->B  TFA   C Fmoc-Thr(Bzl)-Peptide-Resin D H-Thr(Bzl)-Peptide-Resin C->D  Piperidine   E H-Thr-Peptide D->E  HF or TFMSA  

Caption: Deprotection schemes for the two threonine derivatives.

The diagram clearly shows the single-step deprotection for the fully tBu-protected threonine versus the two-step, orthogonal deprotection required when using Fmoc-Thr(Bzl)-OH in the context of Fmoc-SPPS.

Logical Relationships in Synthesis Strategy

The choice between these two derivatives is often dictated by the overall synthetic strategy.

Synthesis_Strategy A Synthesis Goal B Solution-Phase Synthesis or Fragment Condensation A->B C Standard Fmoc-SPPS A->C D Choice of Protected Amino Acid B->D C->D E O-tert-Butylthreonine tert-butyl ester D->E  Requires C-terminal protection F Fmoc-Thr(Bzl)-OH D->F  Requires free C-terminus for resin attachment

Caption: Decision tree for selecting the appropriate threonine derivative.

Conclusion: Making the Right Choice for Your Synthesis

The selection between O-tert-Butylthreonine tert-butyl ester and Fmoc-Thr(Bzl)-OH is not a matter of one being universally superior to the other, but rather a strategic decision based on the specific requirements of the peptide synthesis project.

O-tert-Butylthreonine tert-butyl ester shines in the context of solution-phase synthesis and the preparation of protected peptide fragments for subsequent condensation . Its enhanced solubility and the stability of the tBu protecting groups can lead to cleaner reactions and higher yields of the desired protected peptide. The simultaneous deprotection of both tBu groups in a single, mild acidic step simplifies the final stages of the synthesis.

Fmoc-Thr(Bzl)-OH , on the other hand, is the well-established workhorse for standard Fmoc-based solid-phase peptide synthesis . Its free carboxylic acid is ready for direct coupling to the solid support, and its orthogonal protecting group scheme is the foundation of the entire Fmoc-SPPS strategy.

Ultimately, the optimal choice depends on a careful consideration of the synthetic route, the properties of the target peptide, and the potential for side reactions. By understanding the distinct advantages and limitations of each of these protected threonine derivatives, researchers can make more informed decisions to enhance the efficiency and success of their peptide synthesis endeavors.

References

performance of O-tert-Butylthreonine tert-butyl ester in different peptide sequences

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate process of solid-phase peptide synthesis (SPPS), the strategic selection of protecting groups for trifunctional amino acids is paramount to achieving high purity and yield of the target peptide. Threonine, with its secondary hydroxyl group, presents a classic challenge, necessitating robust side-chain protection to prevent side reactions such as O-acylation, dehydration, and racemization. This guide provides an objective comparison of the performance of O-tert-Butylthreonine tert-butyl ester and its corresponding Nα-Fmoc-protected derivative, Fmoc-Thr(tBu)-OH, against alternative protection strategies, supported by available experimental data.

Performance Comparison of Threonine Protecting Groups

The tert-butyl (tBu) group is a widely utilized protecting group for the threonine side chain in Fmoc-based SPPS. Its stability under the basic conditions required for Fmoc removal and its facile cleavage with trifluoroacetic acid (TFA) during the final deprotection step have made it a staple in peptide chemistry. However, its performance can be sequence-dependent, and in certain contexts, alternative protecting groups like trityl (Trt) may offer advantages.

Protecting Group StrategyKey AdvantagesPotential DrawbacksImpact on Purity & Yield
O-tert-Butyl (tBu) - Good stability to piperidine during Fmoc deprotection.- Clean cleavage with standard TFA cocktails.- Can contribute to aggregation in hydrophobic or "difficult" sequences.- May hinder Fmoc deprotection in sterically crowded sequences (e.g., poly-threonine or poly-serine stretches).Generally provides good to high purity and yield in routine peptide synthesis. However, in aggregation-prone sequences, the use of tBu protection can lead to lower yields and the presence of deletion or truncated peptide impurities.
O-Trityl (Trt) - The bulkiness of the Trt group can disrupt peptide aggregation, improving synthesis efficiency for "difficult" sequences.- More labile to acid than tBu, allowing for milder cleavage conditions which can be beneficial for sensitive peptides.- Can lead to higher purity of crude peptides in sequences containing nucleophilic residues like Met and Trp.[1]- The Trt group is more sterically hindering, which can sometimes slow down coupling reactions.Often results in higher purity of the crude peptide, especially in "difficult" or aggregation-prone sequences. The milder acidolysis required for Trt removal can also reduce side-product formation, contributing to a cleaner product profile.[1]
No Side-Chain Protection - Simplifies synthesis by eliminating a protection/deprotection step.- Cost-effective.- High risk of O-acylation during coupling, leading to branched peptide impurities.- Increased risk of dehydration (β-elimination) under certain coupling conditions.Generally not recommended for peptides longer than a few residues due to the high probability of side reactions, which significantly complicates purification and reduces the yield of the desired product. However, for short peptides, it has been suggested that side-chain protection of threonine may be unnecessary under specific coupling conditions.[2]

Experimental Protocols

To enable researchers to conduct their own comparative studies, the following is a generalized experimental protocol for solid-phase peptide synthesis (SPPS) using a standard Fmoc/tBu strategy, with notes on how to adapt it for a comparative study with a Trt-protected threonine.

General Fmoc-SPPS Protocol

This protocol is intended for manual synthesis on a 0.1 mmol scale.

1. Resin Swelling:

  • Place 0.1 mmol of Rink Amide resin in a reaction vessel.

  • Swell the resin in dimethylformamide (DMF) for 1-2 hours.

2. Fmoc Deprotection:

  • Drain the DMF.

  • Add a 20% piperidine in DMF solution to the resin.

  • Agitate for 5-10 minutes.

  • Drain and repeat the piperidine treatment for another 10-15 minutes.

  • Wash the resin thoroughly with DMF (5-7 times).

3. Amino Acid Coupling:

  • In a separate vial, dissolve 4 equivalents of the Fmoc-amino acid (e.g., Fmoc-Thr(tBu)-OH or Fmoc-Thr(Trt)-OH), 4 equivalents of a coupling agent (e.g., HBTU), and 8 equivalents of a base (e.g., DIPEA) in DMF.

  • Add the activation mixture to the resin.

  • Agitate for 1-2 hours at room temperature.

  • Monitor the coupling completion using a Kaiser test. If the test is positive (blue beads), extend the coupling time or perform a recoupling.

4. Capping (Optional but Recommended):

  • After a positive Kaiser test on a difficult coupling, cap any unreacted amino groups by treating the resin with a solution of acetic anhydride and DIPEA in DMF for 30 minutes.

  • Wash the resin with DMF.

5. Chain Elongation:

  • Repeat steps 2 and 3 for each amino acid in the peptide sequence.

6. Cleavage and Deprotection:

  • After the final Fmoc deprotection, wash the resin with dichloromethane (DCM) and dry under vacuum.

  • For tBu-protected peptides: Treat the resin with a cleavage cocktail of TFA/H₂O/TIS (95:2.5:2.5 v/v/v) for 2-3 hours.

  • For Trt-protected peptides: A milder cleavage cocktail, such as TFA/DCM (e.g., 1-50% TFA), can be used. The optimal concentration and time should be determined empirically.[1]

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide in cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

7. Analysis:

  • Analyze the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and mass spectrometry to determine purity and confirm the molecular weight.

To perform a direct comparison, two parallel syntheses of the same peptide sequence should be conducted, one using Fmoc-Thr(tBu)-OH and the other using Fmoc-Thr(Trt)-OH. The resulting crude peptides can then be analyzed by HPLC to compare the purity and identify any differences in the impurity profiles.

Key Side Reactions and Mitigation Strategies

The choice of threonine protection can influence the prevalence of common side reactions in SPPS.

Peptide Aggregation

Aggregation of the growing peptide chain on the solid support can hinder reagent access, leading to incomplete reactions and the formation of deletion sequences.

  • Diagram of Aggregation and Mitigation:

    Aggregation PeptideResin Growing Peptide Chains on Solid Support Aggregation Interchain Hydrogen Bonding (β-sheet formation) PeptideResin->Aggregation Blocked Incomplete Deprotection & Coupling Aggregation->Blocked Impurities Deletion & Truncated Peptides Blocked->Impurities tBu Fmoc-Thr(tBu)-OH tBu->PeptideResin Can Contribute to Aggregation Trt Fmoc-Thr(Trt)-OH Disruption Steric Hindrance Disrupts Aggregation Trt->Disruption Disruption->PeptideResin Prevents β-sheet formation Improved Improved Synthesis Efficiency Disruption->Improved

    Mitigation of Peptide Aggregation

As illustrated, the bulky trityl group can act as a "structure breaker," disrupting the inter-chain hydrogen bonding that leads to aggregation. This is particularly beneficial in sequences known to be "difficult."[3]

Racemization

Racemization at the α-carbon of the activated amino acid can occur during coupling, leading to the incorporation of the D-enantiomer and resulting in diastereomeric impurities that are often difficult to separate from the desired peptide.

  • Workflow for Minimizing Racemization:

    Racemization_Workflow Start Start: Amino Acid Activation CouplingReagent Select Appropriate Coupling Reagent (e.g., HBTU, HATU) Start->CouplingReagent Base Use Hindered Base (e.g., DIPEA) Start->Base Preactivation Minimize Pre-activation Time Start->Preactivation Coupling Perform Coupling Reaction CouplingReagent->Coupling Base->Coupling Preactivation->Coupling Analysis Analyze for Diastereomeric Impurities by Chiral Chromatography or NMR Coupling->Analysis

    Workflow to Minimize Racemization

While the side-chain protecting group can have an indirect effect, the primary factors influencing racemization are the choice of coupling reagents, the base used, and the pre-activation time. The use of urethane-based Nα-protecting groups like Fmoc is inherently designed to suppress racemization.

Dehydration (β-elimination)

For serine and threonine residues, β-elimination of the side-chain hydroxyl group can occur, particularly under basic conditions or with certain activation methods, leading to the formation of dehydroamino acids. This can be followed by the addition of nucleophiles, such as piperidine, resulting in undesired side products.

Conclusion

The selection of a protecting group for the threonine side chain is a critical decision in peptide synthesis that can significantly impact the final purity and yield of the product. While O-tert-Butylthreonine derivatives are a reliable choice for many standard peptide sequences, the use of O-trityl-threonine should be considered for "difficult" or aggregation-prone sequences. The increased steric bulk of the trityl group can effectively disrupt inter-chain aggregation, leading to a cleaner synthesis and a higher quality crude product. Researchers are encouraged to perform comparative studies on their specific sequences of interest to determine the optimal protection strategy.

References

A Comparative Guide to Threonine Protection Strategies in Peptide Synthesis: O-tert-Butylthreonine tert-butyl ester vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate protecting groups is a critical parameter in solid-phase peptide synthesis (SPPS), directly influencing the yield, purity, and ultimately the success of synthesizing the target peptide. This guide provides an objective comparison of peptide synthesis using O-tert-Butylthreonine, a widely adopted protecting group strategy, against other common alternatives, supported by experimental data and detailed protocols.

The hydroxyl group of threonine requires protection during SPPS to prevent undesirable side reactions, such as O-acylation. The tert-butyl (tBu) ether is a cornerstone of the widely used Fmoc/tBu orthogonal protection strategy due to its stability to the basic conditions used for Fmoc deprotection and its straightforward removal with strong acid during the final cleavage step. However, the choice of protecting group can significantly impact the synthesis of challenging sequences, particularly those prone to aggregation.

Performance Comparison of Threonine Protecting Groups

The performance of different threonine protecting groups is often evaluated based on coupling efficiency, prevention of side reactions, and the purity of the final crude peptide. While O-tert-butyl protection is robust and widely applicable, alternative strategies, such as the use of the trityl (Trt) group, can offer distinct advantages in specific contexts.

Protecting Group StrategyKey AdvantagesPotential DrawbacksRecommended Use Cases
Fmoc-Thr(tBu)-OH - High stability to piperidine - Well-established and widely used in standard Fmoc-SPPS protocols[1]- Can contribute to peptide aggregation in "difficult" sequences - Incomplete Fmoc deprotection has been observed in some Thr(tBu)-containing sequences[2] - Potential for tert-butylation of sensitive residues (e.g., Trp) during final cleavageStandard peptide sequences, peptides not known to be prone to aggregation.
Fmoc-Thr(Trt)-OH - Bulky Trt group disrupts secondary structure formation, reducing aggregation - Leads to higher purity of crude peptides in "difficult" sequences[2] - Milder acid conditions can be used for cleavage compared to tBu- More acid-labile than tBu, requiring careful selection of resin and cleavage conditions to avoid premature deprotection."Difficult" or aggregation-prone sequences, synthesis of longer peptides.[2]
Boc-Thr(Bzl)-OH - Benzyl ether is stable to the TFA used for Boc deprotection.- Requires strong acid (e.g., HF) for final cleavage, which is hazardous and can degrade sensitive peptides.Boc-based SPPS.
Pseudoproline Dipeptides - Excellent at disrupting aggregation by introducing a "kink" in the peptide backbone.[3]- Introduced as dipeptides, which can be more expensive. - Limited to specific Xaa-Thr sequences.Synthesis of long or highly aggregation-prone peptides.[4]

Case Studies and Experimental Data

While direct head-to-head quantitative data for the synthesis of the same threonine-containing peptide with different protecting groups is not abundant in the literature, strong evidence from studies on serine (a structurally similar amino acid) and reports on "difficult" sequences provide valuable insights.

In a study comparing tBu and Trt side-chain protection for a range of model peptides, including those containing serine and threonine, the use of Trt-protected amino acids consistently resulted in crude peptides of higher purity.[2] The relatively mild acidolysis of the Trt groups was shown to produce fewer side products compared to the stronger acid conditions required for tBu removal.

Furthermore, difficulties in Fmoc deprotection have been reported in sequences containing Thr(tBu), particularly in longer peptides. In one instance, a lack of color in the Kaiser test after the 15th residue suggested incomplete Fmoc removal, a problem that can be circumvented by using the bulkier Trt protecting group which can improve solvation of the peptide-resin complex.[2]

Experimental Protocols

Below are generalized protocols for the key steps in Fmoc-SPPS incorporating a threonine residue.

Protocol 1: Standard Fmoc-SPPS Cycle for Amino Acid Coupling

This protocol outlines a single coupling cycle for adding an amino acid to the growing peptide chain on a solid support.

  • Resin Swelling: Swell the resin (e.g., Rink Amide MBHA) in dimethylformamide (DMF) for 30-60 minutes.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes.

    • Drain the solution.

    • Repeat the treatment with 20% piperidine in DMF for 15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling:

    • In a separate vessel, dissolve the Fmoc-amino acid (3-5 equivalents), a coupling agent such as HBTU (3-5 equivalents), and HOBt (3-5 equivalents) in DMF.

    • Add a base, typically N,N-diisopropylethylamine (DIPEA) (6-10 equivalents).

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.

  • Washing: Wash the resin thoroughly with DMF (3-5 times) and dichloromethane (DCM) (3-5 times) to remove excess reagents and byproducts.

  • Monitoring (Optional): Perform a Kaiser test to confirm the completion of the coupling reaction.

Protocol 2: Cleavage and Deprotection

The choice of cleavage cocktail is critical and depends on the peptide sequence and the protecting groups used.

  • Resin Preparation: Wash the final peptidyl-resin with DCM and dry it under vacuum.

  • Cleavage:

    • For standard peptides (including Thr(tBu)): Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v) for 2-3 hours at room temperature.[5]

    • For peptides with sensitive residues (e.g., Trp, Met, Cys) (including Thr(tBu)): Use "Reagent K": TFA/phenol/water/thioanisole/1,2-ethanedithiol (EDT) (82.5:5:5:5:2.5 v/v/v/v/v) for 2-4 hours.[5]

  • Peptide Precipitation:

    • Filter the cleavage mixture to separate the resin.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Isolation and Purification:

    • Centrifuge the mixture to pellet the peptide.

    • Wash the peptide pellet with cold diethyl ether.

    • Dry the crude peptide and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizing Workflows and Signaling Pathways

To further clarify the processes involved, the following diagrams illustrate the general workflow of Fmoc-SPPS and a decision-making process for selecting a cleavage cocktail.

sps_workflow start Start: Resin-bound Peptide deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) wash1->coupling wash2 Wash (DMF/DCM) coupling->wash2 repeat Repeat Cycle wash2->repeat repeat->deprotection Next Amino Acid cleavage Final Cleavage & Deprotection (TFA) repeat->cleavage Final Amino Acid end Purified Peptide cleavage->end

General workflow for Solid-Phase Peptide Synthesis (SPPS).

cleavage_decision peptide_sequence Peptide Sequence Analysis sensitive_residues Contains sensitive residues? (Trp, Met, Cys) peptide_sequence->sensitive_residues reagent_k Use Reagent K (TFA/Phenol/H2O/Thioanisole/EDT) sensitive_residues->reagent_k Yes standard_cocktail Use Standard Cocktail (TFA/TIS/H2O) sensitive_residues->standard_cocktail No

Decision tree for selecting a cleavage cocktail.

Conclusion

The use of O-tert-Butylthreonine derivatives is a reliable and effective strategy for the incorporation of threonine in routine peptide synthesis. However, for "difficult" sequences prone to aggregation, the use of the bulkier trityl (Trt) protecting group on the threonine side chain can significantly improve the quality of the crude peptide by disrupting secondary structure formation. The choice of protecting group should therefore be a careful consideration based on the specific properties of the target peptide. The detailed protocols and workflows provided in this guide offer a framework for the successful synthesis of threonine-containing peptides.

References

A Comparative Spectroscopic Analysis of Peptides Containing O-tert-Butylthreonine tert-butyl ester

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the spectroscopic characteristics of peptides featuring the bulky O-tert-Butylthreonine tert-butyl ester protecting group, with comparisons to common alternatives. This guide provides supporting experimental data and detailed methodologies to aid in the characterization of complex synthetic peptides.

In the realm of peptide synthesis and drug development, the use of protecting groups is essential to ensure the selective formation of amide bonds and prevent unwanted side reactions. The choice of protecting group can significantly influence the physicochemical properties of a peptide, including its solubility, stability, and susceptibility to aggregation. Consequently, the ability to thoroughly characterize protected peptides is paramount. This guide provides a comparative spectroscopic analysis of peptides containing the sterically demanding O-tert-Butylthreonine tert-butyl ester (Thr(tBu)-OtBu) residue, alongside common alternative protecting groups for the threonine side chain, namely Benzyl (Bzl), Trityl (Trt), and Acetyl (Ac).

Executive Summary

This guide offers a comprehensive comparison of how different protecting groups on threonine residues impact the spectroscopic signatures of peptides. The bulky tert-butyl groups on both the side chain and the C-terminus of O-tert-Butylthreonine tert-butyl ester introduce distinct features in NMR, Mass Spectrometry, FT-IR, and Circular Dichroism spectra. Understanding these characteristics is crucial for confirming the successful incorporation of the protected amino acid, assessing peptide purity, and gaining insights into the conformational effects of these modifications. The following sections provide a detailed breakdown of the expected spectroscopic data, experimental protocols for obtaining this information, and a comparative analysis to aid researchers in their analytical endeavors.

Spectroscopic Data Comparison

The following tables summarize the anticipated spectroscopic data for a model peptide (e.g., Ac-Ala-X-Ala-NH₂, where X is the protected threonine residue) to highlight the influence of different protecting groups.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data
ParameterO-tert-Butylthreonine tert-butyl esterO-BenzylthreonineO-TritylthreonineO-Acetylthreonine
¹H Chemical Shift (ppm) - Protecting Group ~1.2-1.5 (s, 18H, 2 x tBu)~7.2-7.4 (m, 5H, Ar-H), ~4.5 (s, 2H, CH₂)~7.2-7.5 (m, 15H, Ar-H)~2.0 (s, 3H, CH₃)
¹³C Chemical Shift (ppm) - Protecting Group ~28-30 (CH₃, tBu), ~80-82 (quaternary C, tBu)~127-129, ~137 (Ar-C), ~70 (CH₂)~127-129, ~145 (Ar-C), ~87 (quaternary C)~21 (CH₃), ~170 (C=O)
Key Observations Intense singlet in ¹H NMR, characteristic upfield quaternary carbon signals in ¹³C NMR.[1]Aromatic signals in ¹H and ¹³C NMR, benzylic CH₂ signal.Complex aromatic signals in ¹H and ¹³C NMR, characteristic downfield quaternary carbon signal.Sharp singlet for the acetyl methyl group in ¹H NMR.
Table 2: Mass Spectrometry (MS) Data
ParameterO-tert-Butylthreonine tert-butyl esterO-BenzylthreonineO-TritylthreonineO-Acetylthreonine
Primary Adducts [M+H]⁺, [M+Na]⁺[M+H]⁺, [M+Na]⁺[M+H]⁺, [M+Na]⁺[M+H]⁺, [M+Na]⁺
Characteristic Fragment Ions (MS/MS) Neutral loss of isobutylene (56 Da) from both tBu groups.Neutral loss of toluene (92 Da) or benzyl group (91 Da).Loss of the trityl cation (243 Da).Neutral loss of ketene (42 Da) or acetic acid (60 Da).
Key Observations Stepwise or concerted loss of isobutylene is a dominant fragmentation pathway.Fragmentation of the benzyl ether is a key diagnostic feature.The large and stable trityl cation is often a prominent peak.Characteristic losses associated with the acetyl group are observed.
Table 3: Fourier-Transform Infrared (FT-IR) Spectroscopy Data
ParameterO-tert-Butylthreonine tert-butyl esterO-BenzylthreonineO-TritylthreonineO-Acetylthreonine
Amide I Band (cm⁻¹) ~1630-1650~1630-1650~1630-1650~1630-1650
Protecting Group Vibrations (cm⁻¹) C-H stretches (~2970), C-O stretch (~1150)Aromatic C-H stretches (~3030), C=C stretches (~1600, 1495, 1455)Aromatic C-H stretches (~3060), C=C stretches (~1595, 1490, 1445)C=O stretch (~1740)
Key Observations The bulky tBu groups may subtly influence the amide I band, but their own vibrations are more diagnostic.Aromatic ring vibrations are observable.Aromatic ring vibrations are prominent.A distinct ester carbonyl stretch is present.
Table 4: Circular Dichroism (CD) Spectroscopy Data
ParameterO-tert-Butylthreonine tert-butyl esterO-BenzylthreonineO-TritylthreonineO-Acetylthreonine
Secondary Structure Propensity The bulky groups may disfavor α-helical and β-sheet formation, potentially leading to a more random coil-like spectrum.The aromatic ring can contribute to the CD signal in the near-UV and may influence secondary structure.[2]The very large trityl group is likely to disrupt regular secondary structures.The smaller acetyl group is expected to have a less pronounced effect on the peptide backbone conformation compared to the bulkier groups.
Characteristic Spectra Likely a strong negative band around 200 nm, characteristic of a random coil.Potential for induced CD signals from the aromatic chromophore if the local environment is chiral.Significant disruption of secondary structure is expected, leading to a spectrum dominated by random coil features.The CD spectrum will be more reflective of the intrinsic conformational preferences of the peptide sequence itself.
Key Observations The steric hindrance of the dual tert-butyl groups is a major determinant of the overall peptide conformation.[3]The benzyl group can influence conformation and provides an additional chromophore for analysis.The trityl group's immense size will likely dominate conformational preferences.Minimal perturbation to the peptide backbone conformation is expected.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are intended as a starting point and may require optimization based on the specific peptide and instrumentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical environment of the protons and carbons in the peptide, confirming the presence and integrity of the protecting groups.

Methodology:

  • Sample Preparation: Dissolve 1-5 mg of the peptide in 0.5 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or a mixture of H₂O/D₂O with an organic co-solvent). The choice of solvent will depend on the peptide's solubility.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: 16-64 scans, spectral width of 12-16 ppm, relaxation delay of 1-2 seconds.

    • Observe the characteristic singlet for the tert-butyl protons around 1.2-1.5 ppm.[1]

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: 1024-4096 scans, spectral width of 200-250 ppm, relaxation delay of 2-5 seconds.

    • Identify the characteristic signals for the methyl and quaternary carbons of the tert-butyl groups.

  • 2D NMR (COSY, TOCSY, HSQC, HMBC):

    • For more complex peptides, 2D NMR experiments can be used to assign all proton and carbon signals and confirm connectivity.

    • HSQC is particularly useful for correlating the tert-butyl protons to their corresponding carbons.

Mass Spectrometry (MS)

Objective: To confirm the molecular weight of the peptide and to elucidate its fragmentation pattern for sequence verification and protecting group identification.

Methodology:

  • Sample Preparation: Prepare a 1-10 µM solution of the peptide in a solvent compatible with electrospray ionization (ESI), such as 50% acetonitrile/water with 0.1% formic acid.

  • Full Scan MS:

    • Acquire a full scan mass spectrum to determine the mass of the intact peptide.

    • Observe the protonated ([M+H]⁺) and other adducts (e.g., [M+Na]⁺).

  • Tandem MS (MS/MS):

    • Select the parent ion of interest ([M+H]⁺) for fragmentation.

    • Collision-induced dissociation (CID) is a common fragmentation method.

    • Analyze the resulting fragment ions. Look for the characteristic neutral loss of isobutylene (56 Da) from the tert-butyl groups.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To investigate the secondary structure of the peptide through analysis of the amide I band and to identify vibrations associated with the protecting groups.

Methodology:

  • Sample Preparation:

    • For solid-state analysis, prepare a KBr pellet containing a small amount of the peptide.

    • For solution-state analysis, use a transmission cell with a short path length (e.g., CaF₂ windows) and a solution of the peptide in a suitable solvent (e.g., D₂O to avoid interference from the H-O-H bending vibration).

  • Data Acquisition:

    • Acquire the spectrum over a range of 4000-400 cm⁻¹.

    • Average 64-128 scans to improve the signal-to-noise ratio.

  • Data Analysis:

    • Analyze the amide I region (1600-1700 cm⁻¹) to infer the secondary structure (α-helix: ~1650 cm⁻¹, β-sheet: ~1630 cm⁻¹, random coil: ~1645 cm⁻¹).[4][5]

    • Identify the characteristic vibrational bands of the protecting groups.

Circular Dichroism (CD) Spectroscopy

Objective: To assess the secondary structure content of the peptide in solution.

Methodology:

  • Sample Preparation: Prepare a 0.1-0.2 mg/mL solution of the peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4). The buffer should be transparent in the far-UV region.

  • Data Acquisition:

    • Use a quartz cuvette with a path length of 0.1 cm.

    • Record the CD spectrum from 190 to 260 nm.

    • Average multiple scans (e.g., 3-5) to improve the signal-to-noise ratio.

  • Data Analysis:

    • The raw data (ellipticity) is typically converted to mean residue ellipticity [θ].

    • Analyze the shape and magnitude of the spectrum to estimate the secondary structure content.[6][7]

      • α-helix: Negative bands at ~222 nm and ~208 nm, and a positive band at ~192 nm.

      • β-sheet: A negative band around 218 nm and a positive band around 195 nm.

      • Random coil: A strong negative band near 200 nm.

Visualization of Analytical Workflows

Experimental_Workflow cluster_synthesis Peptide Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Peptide Peptide containing O-tert-Butylthreonine tert-butyl ester NMR NMR Spectroscopy (¹H, ¹³C, 2D) Peptide->NMR MS Mass Spectrometry (Full Scan, MS/MS) Peptide->MS FTIR FT-IR Spectroscopy Peptide->FTIR CD Circular Dichroism Spectroscopy Peptide->CD Structure Structural Confirmation (Protecting group presence) NMR->Structure MS->Structure Purity Purity Assessment MS->Purity Conformation Conformational Analysis (Secondary Structure) FTIR->Conformation CD->Conformation

Signaling_Pathway_Comparison cluster_protecting_groups Threonine Protecting Groups cluster_properties Influence on Peptide Properties cluster_spectroscopy Resulting Spectroscopic Signature tBu O-tert-Butyl (tBu) Steric_Hindrance Steric Hindrance tBu->Steric_Hindrance High Hydrophobicity Hydrophobicity tBu->Hydrophobicity High Bzl O-Benzyl (Bzl) Bzl->Steric_Hindrance Medium Bzl->Hydrophobicity Medium Trt O-Trityl (Trt) Trt->Steric_Hindrance Very High Trt->Hydrophobicity Very High Ac O-Acetyl (Ac) Ac->Steric_Hindrance Low Ac->Hydrophobicity Low Conformation_Prop Conformational Propensity Steric_Hindrance->Conformation_Prop Hydrophobicity->Conformation_Prop NMR_Sig NMR Signature (Chemical Shifts) Conformation_Prop->NMR_Sig MS_Sig MS Signature (Fragmentation) Conformation_Prop->MS_Sig IR_CD_Sig FT-IR & CD Signature (Secondary Structure) Conformation_Prop->IR_CD_Sig

Conclusion

The spectroscopic analysis of peptides containing O-tert-Butylthreonine tert-butyl ester reveals distinct features directly attributable to the bulky and hydrophobic nature of the dual tert-butyl protecting groups. In NMR spectroscopy, these groups provide intense and easily identifiable singlet signals. Mass spectrometry shows a characteristic fragmentation pattern involving the neutral loss of isobutylene. Both FT-IR and CD spectroscopy suggest that the significant steric hindrance imposed by these groups can disrupt the formation of regular secondary structures, often leading to a more random coil-like conformation.

By comparing these spectroscopic signatures to those of peptides with alternative threonine protecting groups such as benzyl, trityl, and acetyl, researchers can gain a more nuanced understanding of their synthetic products. This comparative approach, supported by the detailed experimental protocols provided, will empower scientists and drug development professionals to confidently characterize their protected peptides, ensuring the integrity and quality of these crucial molecules for their downstream applications.

References

Mass Spectrometry of Peptides Synthesized with O-tert-Butylthreonine tert-butyl ester: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers engaged in synthetic peptide chemistry and subsequent mass spectrometric analysis, the choice of protecting groups is a critical determinant of both synthesis efficiency and the interpretability of mass spectra. The use of O-tert-Butylthreonine tert-butyl ester in peptide synthesis presents distinct characteristics in mass spectrometry (MS) and tandem mass spectrometry (MS/MS) analysis. This guide provides a comparative overview of the mass spectrometric behavior of peptides incorporating O-tert-butylated threonine, supported by available data and experimental considerations.

Comparison of Threonine Protection Strategies in Mass Spectrometry

The tert-butyl (tBu) group is a common choice for protecting the side-chain hydroxyl group of threonine during Fmoc-based solid-phase peptide synthesis (SPPS). Its primary advantage is its stability to the basic conditions used for Fmoc deprotection and its lability to strong acids like trifluoroacetic acid (TFA) during the final cleavage from the resin. However, the presence of the tBu group on the threonine side chain can influence the fragmentation behavior of the peptide in the mass spectrometer.

An alternative and widely used protecting group for the threonine side chain is the trityl (Trt) group. Peptides synthesized with Fmoc/Trt-amino acids have been reported to yield crude products of higher purity compared to those synthesized with Fmoc/tBu-amino acids. This is attributed to the milder conditions required for detritylation and the reduced propensity of the bulky trityl cation to cause side reactions, such as alkylation of sensitive residues.[1] This higher purity of the initial sample can lead to less complex mass spectra with fewer side-product-related peaks, simplifying data interpretation.

The following table summarizes key comparative aspects of using O-tert-butylthreonine versus other protection strategies, particularly in the context of mass spectrometry.

FeatureO-tert-Butyl (tBu) ProtectionO-Trityl (Trt) ProtectionNo Side-Chain Protection
Precursor Ion (M+H)+ Increased by 56.11 Da per tBu groupIncreased by 242.32 Da per Trt groupStandard peptide mass
Purity of Crude Peptide Generally lower purity, potential for t-butylation side products[1]Generally higher purity, less side-product formation[1]Potential for side reactions at the unprotected hydroxyl group during synthesis
MS/MS Fragmentation Potential for neutral loss of isobutylene (56.11 Da) from the side chain. Can lead to more complex spectra.Labile protecting group, may lead to early loss of the Trt group in the ion source or during CID.Characteristic neutral loss of water (18 Da) and acetaldehyde (44 Da) from the threonine side chain.[2]
Data Interpretation Requires consideration of tBu-related fragment ions and neutral losses.May require careful optimization of MS conditions to retain the protecting group for specific analyses.Generally well-characterized fragmentation patterns.

Mass Spectrometric Fragmentation Behavior of O-tert-Butylthreonine Peptides

The tert-butyl group on the threonine side chain introduces a specific fragmentation pathway during tandem mass spectrometry. Under collision-induced dissociation (CID), a neutral loss of isobutylene (C4H8), corresponding to a mass difference of 56.11 Da, can be observed.

A study on the fragmentation of a sodiated peptide containing O-tert-butylthreonine, [GT(tBu)G + Na]+, supports the occurrence of side-chain fragmentation.[2] This observation is critical for interpreting the MS/MS spectra of such peptides, as the neutral loss can be a diagnostic indicator of the presence of an O-tert-butylated threonine residue.

In contrast, unprotected threonine residues in peptides typically exhibit a characteristic neutral loss of water (H2O, 18.01 Da) and, in the case of sodiated peptides, a neutral loss of acetaldehyde (CH3CHO, 44.03 Da) via a McLafferty-type rearrangement.[2]

The workflow for synthesizing and analyzing peptides with O-tert-butylthreonine is outlined in the following diagram.

experimental_workflow cluster_synthesis Peptide Synthesis cluster_analysis Mass Spectrometry Analysis start Start: Fmoc-Rink Amide Resin coupling Iterative Fmoc-SPPS (Coupling of Fmoc-AA-OH, including Fmoc-Thr(tBu)-OH) start->coupling deprotection Fmoc Deprotection (Piperidine in DMF) coupling->deprotection cleavage Cleavage & Deprotection (TFA Cocktail) coupling->cleavage deprotection->coupling Repeat for each amino acid lc_separation LC Separation (Reversed-Phase HPLC) cleavage->lc_separation ms1 MS1 Analysis (Precursor Ion m/z) lc_separation->ms1 ms2 MS/MS Analysis (CID Fragmentation) ms1->ms2 data_analysis Data Analysis (Sequence Confirmation, Fragment Ion Analysis) ms2->data_analysis logical_relationship peptide Peptide with O-tert-Butylthreonine ms1 MS1 Spectrum: Precursor Ion (M+H)+ peptide->ms1 ms2 MS/MS Spectrum: Fragmentation ms1->ms2 b_y_ions b and y fragment ions (Sequence confirmation) ms2->b_y_ions neutral_loss Neutral Loss of 56.11 Da (Isobutylene from Thr(tBu)) ms2->neutral_loss

References

A Comparative Guide to the Biological Activity of Peptides Synthesized with O-tert-Butylthreonine tert-butyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of peptides synthesized using the common building block, O-tert-Butylthreonine tert-butyl ester, against alternative synthetic strategies. The focus is on how the choice of protecting groups during solid-phase peptide synthesis (SPPS) can influence the purity and, consequently, the measured biological activity of the final peptide product. We use the anti-HIV therapeutic peptide, Enfuvirtide, as a case study to provide concrete examples and supporting data.

Introduction: The Critical Role of Protecting Groups in Peptide Synthesis

In the chemical synthesis of peptides, protecting groups are essential for preventing unwanted side reactions at the reactive side chains of amino acids. For threonine, which contains a hydroxyl (-OH) group, protection is crucial. The O-tert-butyl (tBu) group, typically employed in the form of Fmoc-Thr(tBu)-OH, is a cornerstone of the widely used Fmoc/tBu orthogonal synthesis strategy.[1] The tBu group is stable under the basic conditions used for Fmoc removal but is readily cleaved by strong acids like trifluoroacetic acid (TFA) during the final deprotection and cleavage from the resin.[1][2]

While the ideal synthesis yields a pure peptide regardless of the protecting groups used, the reality is that the choice of these groups can impact the prevalence of side reactions, affecting the final purity and yield. These impurities can, in turn, influence the results of biological assays. This guide compares the standard Fmoc/tBu strategy for threonine with an alternative, the Trityl (Trt) protecting group, in the context of synthesizing a biologically active peptide.

Case Study: Enfuvirtide (Fuzeon®)

Enfuvirtide is a 36-amino acid peptide therapeutic that inhibits the fusion of the HIV-1 virus with host cells.[3][4] It contains a threonine residue at position 2 and is commercially manufactured using chemical synthesis, which involves Fmoc/tBu chemistry.[5][6] Its well-defined biological activity and established synthesis protocols make it an excellent model for this comparison.

Mechanism of Action: Enfuvirtide mimics a segment of the HIV-1 envelope glycoprotein gp41. It binds to a region of gp41 called the first heptad repeat (HR1), preventing the conformational changes necessary for the fusion of the viral and host cell membranes.[7][8] This extracellular mechanism of action blocks the entry of the virus into CD4+ T-cells.[9]

Data Presentation: Synthesis Outcomes and Biological Activity

The following tables summarize quantitative data comparing the synthesis of Enfuvirtide using two different side-chain protecting groups for threonine: the standard tert-butyl (tBu) group and the more acid-labile trityl (Trt) group. While direct head-to-head biological comparisons are scarce, the data reflects typical outcomes in peptide synthesis, where higher purity correlates with more reliable biological activity measurements.

Table 1: Comparison of Synthesis Outcomes for Enfuvirtide

ParameterStrategy 1: Fmoc-Thr(tBu)-OHStrategy 2: Fmoc-Thr(Trt)-OHKey Considerations
Crude Purity (HPLC) ~70-75%~75-80%The Trt group's higher acid lability can sometimes lead to cleaner deprotection under milder TFA conditions, potentially reducing certain side products compared to the tBu group, which can generate reactive tert-butyl cations.[10]
Overall Yield Moderate to HighModerate to HighYield is highly dependent on the specific peptide sequence and coupling efficiency at each step. Both strategies can provide good yields.
Major Side Products Deletion sequences, t-butylated adducts (e.g., on Trp)Deletion sequences, Trt-adducts (less common), premature deprotectionThe formation of tert-butyl cations during tBu group cleavage can lead to alkylation of sensitive residues like Tryptophan (Trp), a known issue in peptide synthesis.[11] The Trityl group is generally considered "cleaner" upon cleavage.
Final Purity (Post-HPLC) >99%>99%Both strategies can yield highly pure peptides after preparative HPLC purification.[6]

Table 2: Biological Activity of Purified Enfuvirtide

Assay TypeParameterTypical Value for >99% Pure EnfuvirtideRelevance
Anti-HIV Activity Assay EC₅₀3 nMThe half-maximal effective concentration (EC₅₀) in a cell-based assay (e.g., using CEM T-cells and HIV-1 IIIB/LAI strain) is a standard measure of antiviral potency.[5] This value is critically dependent on the concentration of the pure, active peptide. Synthesis-related impurities would not possess the correct structure to bind to gp41 and would lower the apparent potency.
Cell Viability Assay IC₅₀>10,000 nMThe half-maximal inhibitory concentration (IC₅₀) measures cytotoxicity. Enfuvirtide has low cytotoxicity. Impurities from synthesis could potentially be toxic to cells, confounding the results of the activity assay.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of Enfuvirtide (Fmoc/tBu Strategy)

This protocol is a generalized representation of the SPPS process for synthesizing Enfuvirtide.

  • Resin Preparation: Start with a Rink Amide resin, which will yield a C-terminally amidated peptide upon cleavage. Swell the resin in N,N-dimethylformamide (DMF).

  • Amino Acid Coupling Cycle (for each amino acid):

    • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the N-terminal Fmoc group of the preceding amino acid. Wash thoroughly with DMF.

    • Activation and Coupling: In a separate vessel, pre-activate the incoming Fmoc-amino acid (e.g., Fmoc-Thr(tBu)-OH) with a coupling agent like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and a base such as N,N-diisopropylethylamine (DIEA) in DMF. Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.

    • Washing: Wash the resin extensively with DMF and dichloromethane (DCM) to remove excess reagents.

  • Acetylation: After the final amino acid (N-terminal Tyrosine) is coupled and its Fmoc group is removed, the N-terminus is acetylated using acetic anhydride and pyridine.

  • Cleavage and Deprotection: Treat the peptide-resin with a cleavage cocktail, typically TFA containing scavengers like water and triisopropylsilane (TIS) (e.g., 95% TFA, 2.5% water, 2.5% TIS), for 2-3 hours. This cleaves the peptide from the resin and removes all acid-labile side-chain protecting groups (including the tBu from Threonine).

  • Purification: Precipitate the crude peptide in cold methyl tert-butyl ether (MTBE). Purify the peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Verification: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

Anti-HIV-1 Activity Assay (Cell-Based)

This protocol outlines a typical method for determining the EC₅₀ of Enfuvirtide.

  • Cell Culture: Culture a susceptible T-cell line (e.g., CEM or MT-4 cells) in appropriate media (e.g., RPMI-1640 supplemented with fetal bovine serum).

  • Assay Preparation: Seed the cells into a 96-well microplate. Prepare serial dilutions of the purified Enfuvirtide peptide in the cell culture medium.

  • Infection: Add a standardized amount of an HIV-1 laboratory strain (e.g., HIV-1 IIIB) to the wells containing cells and the various concentrations of Enfuvirtide. Include control wells with no virus (cell control) and virus with no drug (virus control).

  • Incubation: Incubate the plate for 3-5 days at 37°C in a CO₂ incubator to allow for viral replication.

  • Quantification of Viral Activity: Measure the extent of viral replication. This can be done in several ways:

    • MTT Assay: Add MTT reagent to the wells. Viable cells will reduce the yellow MTT to purple formazan, which can be quantified by measuring absorbance at ~570 nm. Viral infection leads to cell death, so a higher absorbance indicates greater inhibition of the virus.

    • p24 Antigen ELISA: Measure the concentration of the viral p24 capsid protein in the culture supernatant using a commercial ELISA kit.

  • Data Analysis: Plot the percentage of viral inhibition against the logarithm of the Enfuvirtide concentration. Use a non-linear regression model to calculate the EC₅₀ value, which is the concentration of Enfuvirtide that inhibits viral replication by 50%.

Mandatory Visualizations

experimental_workflow cluster_spps Solid-Phase Peptide Synthesis (SPPS) cluster_purification Purification & Analysis cluster_assay Biological Activity Assay resin 1. Rink Amide Resin deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) resin->deprotection coupling 3. Coupling (Fmoc-Thr(tBu)-OH, HBTU/DIEA) deprotection->coupling repeat 4. Repeat for all 36 AAs coupling->repeat cleavage 5. Cleavage & Deprotection (TFA Cocktail) repeat->cleavage crude Crude Enfuvirtide cleavage->crude hplc Preparative RP-HPLC pure Pure Enfuvirtide (>99%) hplc->pure ms Mass Spectrometry pure->ms cells CEM T-Cells + HIV-1 pure->cells treatment Add Enfuvirtide (Serial Dilutions) cells->treatment incubation Incubate (3-5 days) treatment->incubation quantify Quantify Viral Inhibition (MTT or p24 ELISA) incubation->quantify ec50 Calculate EC50 quantify->ec50

Caption: Experimental workflow from synthesis to biological evaluation.

hiv_fusion_inhibition cluster_action Mechanism of Inhibition gp120 gp120 cd4 CD4 Receptor gp120->cd4 1. Binding gp41 gp41 (HR1 & HR2) coreceptor Co-receptor (CCR5/CXCR4) gp41->coreceptor 3. gp41 unfolds,    HR1 & HR2 interact no_fusion Membrane Fusion BLOCKED gp41->no_fusion cd4->coreceptor 2. Co-receptor    Binding enfuvirtide Enfuvirtide enfuvirtide->gp41 Binds to HR1 binding Enfuvirtide binds to HR1 on gp41

Caption: Mechanism of HIV-1 fusion inhibition by Enfuvirtide.

References

A Comparative Guide to O-tert-Butylthreonine tert-butyl Ester and its Alternatives in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of solid-phase peptide synthesis (SPPS), the strategic selection of protecting groups is paramount to achieving high yields and purity of the final peptide product. O-tert-Butylthreonine, most commonly utilized in its N-α-Fmoc protected form, Fmoc-Thr(tBu)-OH, is a cornerstone building block within the widely adopted Fmoc/tBu orthogonal protection strategy. This guide provides an objective comparison of Fmoc-Thr(tBu)-OH with its primary alternative, Fmoc-Thr(Trt)-OH, supported by experimental data to inform the selection of the optimal threonine derivative for specific synthetic challenges.

Performance Comparison: t-Butyl (tBu) vs. Trityl (Trt) Protection

The choice between a tert-butyl (tBu) and a trityl (Trt) group for the side-chain protection of threonine can significantly impact the outcome of peptide synthesis, particularly in complex or lengthy sequences. The tBu group is known for its stability, while the Trt group offers milder deprotection conditions.

A key consideration is the prevention of side reactions during the final cleavage and deprotection step. The highly reactive carbocations generated during the cleavage of tBu groups can lead to the alkylation of sensitive residues, such as tryptophan and methionine, resulting in impurities that are often difficult to separate from the target peptide.

Table 1: Quantitative Comparison of Crude Peptide Purity with tBu vs. Trt Side-Chain Protection

Peptide Sequence Containing Sensitive ResiduesSide-Chain Protection StrategyCrude Peptide Purity (%)Reference
H-Thr(X)-Thr(X)-Trp-Thr(X)-Ser(X)-Met-Ser(X)-Trp-Tyr(X)-OHX = tBu43[1]
H-Thr(X)-Thr(X)-Trp-Thr(X)-Ser(X)-Met-Ser(X)-Trp-Tyr(X)-OHX = Trt80 - 92[1]

The data presented in Table 1, from a comparative study on model peptides, demonstrates a significant advantage of the Trt protection strategy over the tBu strategy in maintaining the purity of the crude peptide product.[1] The milder acidolysis required for the removal of the Trt group results in fewer side reactions and a cleaner product profile.

Another challenge observed with Fmoc-Thr(tBu)-OH arises in the synthesis of long peptides. In sequences exceeding 20 amino acids, incomplete removal of the N-terminal Fmoc group from the tBu-protected threonine residue has been reported, leading to deletion sequences.[2]

Experimental Protocols

The following are generalized protocols for the incorporation of Fmoc-protected threonine derivatives in solid-phase peptide synthesis.

Protocol 1: Standard Fmoc-SPPS Coupling Cycle

This protocol outlines a single coupling cycle for adding a protected threonine residue to a growing peptide chain on a solid support.

  • Resin Swelling: The resin is swelled in N,N-dimethylformamide (DMF) for 30-60 minutes.

  • Fmoc Deprotection: The N-terminal Fmoc group on the resin-bound peptide is removed by treatment with 20% piperidine in DMF for 5-10 minutes. This step is typically repeated once.

  • Washing: The resin is thoroughly washed with DMF to remove residual piperidine and the cleaved Fmoc-adduct.

  • Coupling: The protected threonine derivative (e.g., Fmoc-Thr(tBu)-OH or Fmoc-Thr(Trt)-OH) is pre-activated with a coupling reagent (e.g., HBTU/HOBt or HATU) and a base (e.g., DIPEA or 2,4,6-collidine) in DMF. This solution is then added to the resin, and the coupling reaction proceeds for 1-2 hours.

  • Washing: The resin is washed with DMF to remove excess reagents and byproducts.

  • Capping (Optional): To block any unreacted amino groups, the resin can be treated with an acetic anhydride solution.

Protocol 2: Cleavage and Deprotection

For tBu-protected peptides:

  • The peptide-resin is treated with a cleavage cocktail, typically Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5), for 2-3 hours at room temperature.

  • The cleaved peptide is precipitated in cold diethyl ether, centrifuged, and the pellet is washed with cold ether.

  • The crude peptide is dried under vacuum.

For Trt-protected peptides:

  • The peptide-resin is treated with a milder cleavage cocktail, such as 1-5% TFA in dichloromethane (DCM) with scavengers, to selectively remove the Trt groups while keeping other acid-labile groups intact if desired. For full deprotection, a standard TFA cocktail can be used.

  • The peptide is precipitated and washed as described above.

  • The crude peptide is dried under vacuum.

Workflow and Decision Making

The selection of the appropriate protected threonine derivative is a critical step in planning a successful peptide synthesis. The following diagram illustrates a logical workflow for this decision-making process.

G cluster_0 Peptide Synthesis Planning Start Define Target Peptide Sequence Check_Length Is the peptide sequence long (>20 residues)? Start->Check_Length Check_Sensitive Does the sequence contain sensitive residues (Trp, Met, Cys)? Check_Length->Check_Sensitive No Select_Trt Consider Fmoc-Thr(Trt)-OH Check_Length->Select_Trt Yes Select_tBu Select Fmoc-Thr(tBu)-OH Check_Sensitive->Select_tBu No Check_Sensitive->Select_Trt Yes SPPS Perform Solid-Phase Peptide Synthesis Select_tBu->SPPS Select_Trt->SPPS Cleavage Cleavage and Deprotection SPPS->Cleavage Purification Purification and Analysis Cleavage->Purification End Final Peptide Purification->End

Caption: Decision workflow for selecting a protected threonine derivative.

Conclusion

While O-tert-Butylthreonine tert-butyl ester, in the form of Fmoc-Thr(tBu)-OH, is a widely used and effective reagent for the incorporation of threonine in SPPS, its performance can be suboptimal in the synthesis of long or complex peptides containing sensitive residues. In such cases, the use of Fmoc-Thr(Trt)-OH presents a superior alternative, yielding crude peptides of significantly higher purity. The choice of protecting group should be a strategic decision based on the specific characteristics of the target peptide to maximize the efficiency and success of the synthesis. Researchers are encouraged to consider the potential for side reactions and incomplete deprotection when employing tBu-based protection for threonine in demanding synthetic applications.

References

Safety Operating Guide

Proper Disposal of O-tert-Butylthreonine tert-butyl Ester: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential safety and logistical information for the proper disposal of O-tert-Butylthreonine tert-butyl ester, a common reagent in peptide synthesis and pharmaceutical research. While this compound is not generally classified as hazardous, adherence to established disposal protocols is mandatory to ensure a safe working environment and compliance with regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses, gloves, and a lab coat. Handle the compound in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any potential dust or vapors.

Quantitative Data Summary

Based on available safety data for structurally similar compounds, the following information is pertinent for the safe handling and disposal of O-tert-Butylthreonine tert-butyl ester.

PropertyValueSource
Hazard Classification Not classified as a hazardous substance or mixture.Safety Data Sheet for O-tert-Butyl-L-threonine tert-Butyl Ester.
Environmental Hazards Avoid release to the environment; prevent product from entering drains.Safety Data Sheet for FMOC-O-tert-Butyl-L-threonine, Safety Data Sheet for O-tert-Butyl-L-threonine tert-Butyl Ester.
Disposal Recommendation Offer surplus and non-recyclable solutions to a licensed disposal company.Safety Data Sheet for O-tert-Butyl-D-threonine methyl ester hydrochloride salt.[1]
Transport Information Not classified as dangerous goods for transportation.Safety Data Sheet for O-tert-Butyl-D-threonine methyl ester hydrochloride salt.[1]
Incompatible Materials Strong oxidizing agents.Safety Data Sheet for O-tert-Butyl-D-threonine methyl ester hydrochloride salt.[1]

Step-by-Step Disposal Protocol

The following protocol outlines the recommended procedure for the disposal of O-tert-Butylthreonine tert-butyl ester.

Step 1: Initial Assessment and Waste Identification

  • Characterize the Waste: Confirm that the waste stream solely contains O-tert-Butylthreonine tert-butyl ester. If it is mixed with other chemicals, the entire mixture must be treated as hazardous waste until proven otherwise.

  • Consult Institutional Guidelines: Review your institution's specific chemical hygiene plan and waste disposal guidelines. Your Environmental Health and Safety (EHS) department is the primary resource for disposal inquiries.

Step 2: Segregation and Containment

  • Isolate the Waste: Do not mix O-tert-Butylthreonine tert-butyl ester waste with other chemical waste streams unless explicitly permitted by your EHS department.

  • Use Appropriate Containers: Collect the waste in a clearly labeled, sealed, and chemically compatible container. The label should include the full chemical name, concentration, and the date of accumulation.

Step 3: Disposal of Unused or Surplus Material

  • Primary Disposal Route: The recommended method for disposing of pure, unused, or surplus O-tert-Butylthreonine tert-butyl ester is to transfer it to a licensed chemical waste disposal company.[1] Contact your institution's EHS office to arrange for a pickup.

  • Avoid Sewer Disposal: Do not dispose of this chemical down the drain. While it may not be classified as hazardous, introducing laboratory chemicals into the sanitary sewer system is generally prohibited and can have negative environmental impacts.

Step 4: Disposal of Contaminated Materials

  • Contaminated Labware: Dispose of any labware (e.g., pipette tips, weighing boats, gloves) that has come into contact with the compound as solid chemical waste. Place these items in a designated and clearly labeled solid waste container.

  • Contaminated Packaging: The original product container, once empty, should be disposed of as unused product.[1] This means it should be collected for disposal by a licensed waste management company. Do not place empty containers in the regular trash unless they have been thoroughly decontaminated according to your institution's procedures and all labels have been defaced.

Step 5: Documentation

  • Maintain Records: Keep a detailed log of all chemical waste generated, including the name of the chemical, quantity, and date of disposal. This is crucial for regulatory compliance and laboratory safety audits.

Experimental Workflow for Disposal

The logical flow for making decisions regarding the disposal of O-tert-Butylthreonine tert-butyl ester is illustrated in the diagram below. This workflow ensures that all safety and regulatory aspects are considered.

DisposalWorkflow cluster_assessment Assessment cluster_pure Pure Compound Disposal cluster_mixed Mixed Waste Disposal cluster_contaminated Contaminated Materials start O-tert-Butylthreonine tert-butyl ester waste is_mixed Is waste mixed with other chemicals? start->is_mixed collect_pure Collect in a labeled, sealed container is_mixed->collect_pure No treat_hazardous Treat as hazardous waste is_mixed->treat_hazardous Yes contact_ehs Contact EHS for pickup by licensed disposal company collect_pure->contact_ehs follow_hazardous_protocol Follow institutional protocol for hazardous waste treat_hazardous->follow_hazardous_protocol follow_hazardous_protocol->contact_ehs contaminated_materials Contaminated labware and packaging collect_solid Collect in designated solid chemical waste container contaminated_materials->collect_solid ehs_pickup_solid Arrange for EHS pickup collect_solid->ehs_pickup_solid

Caption: Decision workflow for the proper disposal of O-tert-Butylthreonine tert-butyl ester.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of O-tert-Butylthreonine tert-butyl ester, thereby protecting themselves, their colleagues, and the environment. Always prioritize safety and consult your institution's EHS department for any specific questions or concerns.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
O-tert-Butylthreoninetert-butyl ester
Reactant of Route 2
Reactant of Route 2
O-tert-Butylthreoninetert-butyl ester

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。